MtInhA-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22BrN3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24) |
InChI Key |
JODDVKBKBLHAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Path to Novel Tuberculosis Therapeutics: A Technical Guide to the Discovery and Synthesis of Direct MtInhA Inhibitors
A note on nomenclature: The specific compound "MtInhA-IN-1" was not found in publicly available research. This technical guide therefore focuses on a representative class of potent, direct inhibitors of Mycobacterium tuberculosis InhA (MtInhA), providing a comprehensive overview of their discovery, synthesis, and evaluation, which would be analogous to the development of a compound designated "this compound".
Introduction: The Imperative for Direct InhA Inhibitors
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, essential for the biosynthesis of mycolic acids, the hallmark components of the Mtb cell wall.[1]
Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid then inhibits InhA.[2] A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, preventing this activation.[3] This has spurred the development of direct InhA inhibitors, which do not require KatG activation and can therefore bypass this primary resistance mechanism.[1][3] This guide delves into the discovery and synthesis of one such class of direct inhibitors: the 4-hydroxy-2-pyridones.
Discovery of 4-Hydroxy-2-pyridones as Direct InhA Inhibitors
The discovery of the 4-hydroxy-2-pyridone scaffold as a potent inhibitor of MtInhA was the result of a high-throughput phenotypic screening of a chemical library against whole M. tuberculosis cells. This approach identifies compounds that are active against the bacteria, and subsequent target deconvolution efforts identified InhA as the molecular target.
Biophysical studies, including isothermal titration calorimetry, confirmed that these compounds bind directly to InhA in an NADH-dependent manner, effectively blocking the enoyl-substrate binding pocket.[1] This direct inhibition of InhA leads to the depletion of mycolic acids and the accumulation of fatty acids, ultimately resulting in bacterial cell death.[1]
Synthesis of 4-Hydroxy-2-pyridone Inhibitors
The chemical synthesis of the 4-hydroxy-2-pyridone core and its derivatives generally follows a multi-step reaction sequence. While specific details can vary between analogs, a general synthetic route can be outlined. The synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles, which also target InhA, often involves dehydrative cyclization of diacyl hydrazides.
Quantitative Data: Potency and Efficacy
The 4-hydroxy-2-pyridone series has demonstrated potent activity against both the isolated InhA enzyme and whole M. tuberculosis cells, including MDR strains. The tables below summarize key quantitative data for representative compounds from this class.
| Compound | InhA IC50 (µM) | Mtb H37Rv MIC (µM) |
| NITD-529 | 9.60 | 1.54 |
| NITD-564 | 0.59 | 0.16 |
| NITD-916 | Not reported | 0.04 - 0.16 |
| Data sourced from Manjunatha et al. (2015).[1] |
Table 1: In vitro activity of selected 4-hydroxy-2-pyridone InhA inhibitors.
| Clinical Isolate (MDR-TB) | NITD-916 MIC (µM) |
| MDR 1 | 0.08 |
| MDR 2 | 0.04 |
| MDR 3 | 0.16 |
| MDR 4 | 0.08 |
| MDR 5 | 0.08 |
| MDR 6 | 0.04 |
| Data sourced from Manjunatha et al. (2015).[1] |
Table 2: Activity of NITD-916 against MDR-TB clinical isolates.
Experimental Protocols
InhA Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the InhA enzyme by 50% (IC50).
Materials:
-
Purified InhA enzyme
-
NADH (cofactor)
-
trans-2-dodecenoyl-CoA (DD-CoA) (substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the substrate (DD-CoA).
-
Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Initiate the reaction by adding the InhA enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test inhibitor compound
-
96-well microplates
-
Resazurin dye (for viability assessment)
Protocol:
-
Prepare serial dilutions of the test inhibitor compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for a further 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).
Visualizations: Pathways and Workflows
Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Caption: Mechanism of Action of Direct InhA Inhibitors.
Caption: General Experimental Workflow for InhA Inhibitor Development.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis [mdpi.com]
- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
The Role of InhA in Mycobacterial Cell Wall Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, indispensable for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] A key component of this formidable barrier is mycolic acid, a class of very long-chain α-alkyl, β-hydroxy fatty acids.[2] The biosynthesis of mycolic acids is a multi-step process primarily carried out by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.[3] The enoyl-acyl carrier protein (ACP) reductase, InhA, is an essential enzyme within the FAS-II pathway, catalyzing a critical reduction step in the elongation of fatty acid chains.[4][5] This role makes InhA a primary target for isoniazid (INH), one of the most potent first-line drugs used in tuberculosis therapy.[2][6] This technical guide provides an in-depth examination of InhA's function, its role in the broader context of mycolic acid biosynthesis, its mechanism of inhibition, and its significance as a target for novel drug development efforts aimed at overcoming drug-resistant tuberculosis strains.
The Mycobacterial Cell Wall and the FAS-II Pathway
The mycobacterial cell envelope is characterized by a lipid-rich outer layer, the mycomembrane, which is covalently attached to the underlying peptidoglycan-arabinogalactan complex.[7] Mycolic acids, with chains that can contain 60 to 90 carbon atoms, are the hallmark lipids of this mycomembrane, providing a waxy, impermeable barrier that protects the bacillus from external threats.[3][8]
The synthesis of these crucial lipids involves two interconnected synthase systems:
-
Fatty Acid Synthase-I (FAS-I): A multifunctional mega-enzyme responsible for the de novo synthesis of shorter-chain fatty acids, typically C16 to C26 in length.[3][9] These acyl-CoA products from FAS-I serve as the primers for the FAS-II system.[10]
-
Fatty Acid Synthase-II (FAS-II): A multi-protein system comprising several discrete, monofunctional enzymes that work in concert to elongate the fatty acid chains produced by FAS-I.[7][11] This elongation occurs in a cyclical process, with each cycle adding a two-carbon unit derived from malonyl-ACP.[10]
The FAS-II elongation cycle consists of four key enzymatic steps:
-
Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB).
-
First Reduction: The resulting β-ketoacyl-ACP is reduced by the β-ketoacyl-ACP reductase (MabA).
-
Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP intermediate by the dehydratase complexes (HadAB and HadBC) to form a trans-2-enoyl-ACP.[10]
-
Second Reduction: The enoyl-ACP reductase InhA catalyzes the NADH-dependent reduction of the trans-2-double bond, yielding a saturated acyl-ACP that is two carbons longer than the starting substrate.[4][10] This product can then begin a new round of elongation.
The final meromycolic chains (up to C60) are condensed with a C24-C26 fatty acid from FAS-I by the polyketide synthase Pks13 to form the mature mycolic acid.[12][13][14]
InhA: Function, Structure, and Regulation
Enzymatic Function and Mechanism
InhA is an NADH-dependent trans-2-enoyl-acyl carrier protein reductase.[15] Its essential function is to catalyze the final, rate-limiting step of the FAS-II elongation cycle.[4][16] In this reaction, InhA utilizes a hydride ion from NADH to reduce the double bond of a trans-2-enoyl-ACP substrate, producing a saturated acyl-ACP.[15] The enzyme shows a preference for long-chain fatty acyl substrates (greater than 16 carbons), which is consistent with its role in synthesizing the very long meromycolate precursors.[4][16][17] Key active site residues, such as Tyrosine 158 (Y158), play a critical role by stabilizing the reaction intermediate through hydrogen bonding.[15][17]
Structure of InhA
The InhA enzyme from M. tuberculosis is a homotetramer.[15] Each monomeric subunit features a Rossmann fold in its core, which provides the binding site for the NADH cofactor.[15] The overall structure consists of a central parallel β-sheet flanked by α-helices.[15] A notable feature is a long substrate-binding loop that creates a deep, hydrophobic crevice capable of accommodating the long fatty acyl chains of its substrates.[17] This extended binding pocket is a key differentiator from enoyl-ACP reductases found in other bacteria.[17]
Regulation of InhA Activity
InhA activity is subject to post-translational regulation through phosphorylation.[16][18] Studies have shown that InhA can be phosphorylated on a specific threonine residue, Thr-266.[18] This phosphorylation event leads to a significant (approximately 5-fold) reduction in InhA's enoyl reductase activity, primarily by decreasing its binding affinity for the NADH cofactor.[16][18] This regulatory mechanism suggests that M. tuberculosis can modulate the rate of mycolic acid synthesis in response to environmental cues.[18]
InhA as a Premier Antitubercular Drug Target
The essentiality of InhA for mycobacterial viability makes it an outstanding target for drug intervention.[5][19]
Isoniazid (INH) and Ethionamide (ETH)
Isoniazid, a cornerstone of tuberculosis treatment for over 70 years, is a prodrug that indirectly targets InhA.[2][20][21] Its mechanism of action is complex:
-
Activation: INH passively diffuses into the mycobacterial cell where it is activated by the catalase-peroxidase enzyme, KatG.[21][22][23]
-
Adduct Formation: The activated isonicotinic acyl radical spontaneously reacts with the cellular cofactor NAD(H) to form a covalent INH-NAD adduct.[20][21][22]
-
Inhibition: This INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, blocking the active site and preventing the binding of the natural enoyl-ACP substrate.[20][24] This inhibition halts the FAS-II pathway, disrupts mycolic acid synthesis, and leads to cell death.[24]
Ethionamide (ETH), a structurally similar second-line drug, functions through a parallel mechanism but requires activation by a different enzyme, the monooxygenase EthA.[4][16]
Mechanisms of Resistance
Resistance to INH is a major clinical challenge. The predominant mechanism, accounting for a majority of resistant clinical isolates, involves mutations in the katG gene.[22][25][26] These mutations reduce or abolish the activity of the KatG enzyme, preventing the activation of the INH prodrug.[25] Because the drug is never activated, InhA is never inhibited.
A second, less common mechanism involves mutations within the inhA structural gene or, more frequently, in its promoter region.[4][22] These mutations can lead to overexpression of the InhA protein or reduce the binding affinity of the INH-NAD adduct to the enzyme, conferring low-level resistance to INH and cross-resistance to ETH.[4][22]
Development of Direct InhA Inhibitors
The prevalence of KatG-mediated INH resistance has driven significant research into the discovery of direct InhA inhibitors .[2][25] These compounds are designed to bind directly to InhA and inhibit its function without needing prior activation by KatG.[25][27] Such inhibitors would therefore be effective against the large proportion of INH-resistant Mtb strains.[25] Several classes of direct inhibitors have been identified through high-throughput screening and rational drug design, including diphenyl ethers (e.g., triclosan), pyrrolidine carboxamides, and 4-hydroxy-2-pyridones.[19][27][28]
Quantitative Data on InhA Inhibitors
The following table summarizes the inhibitory activities of various compounds against the InhA enzyme, providing a comparative look at both indirect and direct inhibitors.
| Compound Class | Compound Name | Type of Inhibitor | IC₅₀ | Kᵢ | Citation(s) |
| Diphenyl Ether | Triclosan | Direct | 460 nM - 1000 nM | 0.2 µM | [1][24][29] |
| Diphenyl Ether | PT70 | Direct, Slow-binding | 5.3 nM (at 10 nM InhA) | - | [24] |
| 4-Hydroxy-2-pyridone | NITD-564 | Direct | 0.59 µM | - | [27] |
| 4-Hydroxy-2-pyridone | NITD-916 | Direct | 0.59 µM | - | [27] |
| 4-Hydroxy-2-pyridone | NITD-529 | Direct | 9.60 µM | - | [27] |
| Benzimidazole | Compound 4 (09T) | Direct, Mixed | 10 µM | 4 µM | [29] |
| Prodrug (Active Adduct) | INH-NAD Adduct | Activated Prodrug | - | - | [20][24] |
| Triazole Hybrid | Compound 7a | Direct | 0.35 µM | - | [30] |
| Triazole Hybrid | Compound 5g | Direct | 1.56 µM | - | [30] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions such as enzyme and substrate concentrations.[24][29]
Key Experimental Protocols
Protocol: InhA Enzymatic Inhibition Assay
This protocol outlines a common spectrophotometric method to measure InhA activity and assess its inhibition.
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against purified InhA enzyme.
Principle: InhA activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor to NAD⁺ during the reduction of the enoyl-ACP substrate.[29]
Materials:
-
Purified M. tuberculosis InhA protein
-
NADH
-
Substrate: trans-2-dodecenoyl-Coenzyme A (DD-CoA) is a commonly used substrate analog.[29]
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).[29]
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Reaction Mix: In each well of the microplate, prepare the reaction mixture containing the assay buffer, NADH (e.g., final concentration of 100-250 µM), and the substrate DD-CoA (e.g., final concentration of 25-50 µM).[24][29]
-
Add Inhibitor: Add the test compound at various concentrations to the wells. Include a positive control (a known InhA inhibitor like triclosan) and a negative control (DMSO vehicle only). Ensure the final DMSO concentration is constant across all wells (e.g., 1% v/v).[29]
-
Pre-incubation (for slow-binding inhibitors): For certain inhibitors, a pre-incubation period (e.g., 5-120 minutes) of the enzyme with the compound and NADH may be required before initiating the reaction.[24][31]
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed amount of purified InhA enzyme (e.g., final concentration of 10-100 nM) to each well.[24][29]
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) for a set period (e.g., 10-30 minutes).[24][29]
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance curve.
-
Normalize the velocities to the negative control (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[29]
-
Protocol: Analysis of Mycolic Acid Biosynthesis
This protocol describes a method to assess the impact of a compound on the synthesis of mycolic acids in whole mycobacterial cells.
Objective: To determine if a test compound inhibits the mycolic acid biosynthesis pathway.
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids, including mycolic acids. The total lipids are then extracted, and the mycolic acid methyl esters (MAMEs) are analyzed by thin-layer chromatography (TLC) and autoradiography.[32]
Materials:
-
Logarithmically growing culture of M. tuberculosis or M. smegmatis.
-
[¹⁴C]-acetic acid (sodium salt).
-
Test compound.
-
Saponification reagent (e.g., 20% tetrabutylammonium hydroxide).
-
Derivatization reagents: Iodomethane (methyl iodide), Dichloromethane.
-
Solvents for extraction (e.g., chloroform/methanol mixture).
-
TLC plates (silica gel).
-
TLC developing solvent (e.g., hexane/ethyl acetate).
-
Phosphorimager or X-ray film for autoradiography.
Procedure:
-
Labeling: Incubate a mid-log phase culture of mycobacteria with the test compound at the desired concentration for a specific period. A no-drug control is run in parallel.
-
Pulse Labeling: Add [¹⁴C]-acetate to the cultures and incubate for several hours to allow for incorporation into lipids.[32]
-
Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Saponification: Treat the extracted lipids with a strong base to cleave the ester linkages and release the fatty acids.
-
Derivatization to MAMEs: Convert the free fatty acids into their methyl ester derivatives (MAMEs) using iodomethane. This step improves their separation on TLC.
-
TLC Analysis: Spot the extracted MAMEs onto a silica TLC plate. Separate the lipids by developing the plate in a suitable solvent system. Different classes of mycolic acids (alpha-, methoxy-, keto-) will migrate to different positions.
-
Detection: Expose the dried TLC plate to a phosphor screen or X-ray film.
-
Data Analysis: Quantify the radioactive signal for the mycolic acid spots. A significant reduction in the signal in the compound-treated sample compared to the control indicates inhibition of mycolic acid biosynthesis.
Visualizations: Pathways and Workflows
The FAS-II Elongation Pathway
Caption: The mycobacterial FAS-II pathway for meromycolic acid synthesis, highlighting the role of InhA.
Mechanism of Isoniazid Action
Caption: The activation of the prodrug Isoniazid (INH) and subsequent inhibition of the InhA enzyme.
Workflow for Direct InhA Inhibitor Screening
Caption: A logical workflow for the discovery and development of direct inhibitors of the InhA enzyme.
References
- 1. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
- 5. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. proteopedia.org [proteopedia.org]
- 16. uniprot.org [uniprot.org]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Isoniazid - Wikipedia [en.wikipedia.org]
- 22. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 23. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 24. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of modern InhA inhibitors to combat drug resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. journals.asm.org [journals.asm.org]
The Structure-Activity Relationship of Direct MtInhA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of direct inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, InhA is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Direct inhibition of InhA is a promising strategy to combat tuberculosis, particularly drug-resistant strains where the activation of the pro-drug isoniazid is compromised. This document summarizes quantitative SAR data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows.
Core Concepts in MtInhA Inhibition
The InhA enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates, a crucial step in the elongation of fatty acid chains required for mycolic acid synthesis.[1] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.[2] While isoniazid is a potent InhA inhibitor, it requires activation by the catalase-peroxidase KatG.[2][3][4] Resistance to isoniazid often arises from mutations in the katG gene.[4][5] Direct InhA inhibitors bypass this activation step and are therefore effective against many isoniazid-resistant strains.[2][3][4][5]
Structure-Activity Relationship Studies of MtInhA Inhibitors
The development of direct InhA inhibitors has led to the exploration of diverse chemical scaffolds. The following sections present the SAR for several key classes of these inhibitors.
Triclosan and its Analogs
Triclosan is a well-established InhA inhibitor.[1][2] Modifications to the triclosan scaffold have been explored to enhance its potency. A series of twenty-seven derivatives with modifications at positions 5 and 4' of the diphenyl ether core were synthesized and evaluated. Several of these analogs demonstrated improved activity against both drug-susceptible and drug-resistant M. tuberculosis strains.[1]
| Compound | Modification | InhA IC50 (nM)[1] | Mtb H37Rv MIC (µg/mL)[1] |
| Triclosan | - | - | - |
| 3 | - | 90 | 0.6 |
| 14 | - | - | - |
Note: Specific structural modifications for compounds 3 and 14 were not detailed in the provided search results.
The data indicates that specific modifications to the triclosan backbone can significantly enhance its antimycobacterial potency. Compound 3 emerged as the most active in this series, with a minimum inhibitory concentration (MIC) of 0.6 µg/mL against wild-type M. tuberculosis and an IC50 of 90 nM against the purified InhA enzyme.[1] The resistance of an inhA-overexpressing strain to compounds 3 and 14 further supports that InhA is their primary target.[1]
Arylamide Series
A series of arylamide compounds have been identified as InhA inhibitors. Structure-activity relationship studies on this series have led to the discovery of potent inhibitors with IC50 values in the nanomolar range.[3]
| Compound | X | n | R1 | R2 | IC50 (µM)[3] |
| a1 | N | 0 | H | H | 38.86 ± 1.35 |
| a2 | N | 0 | 4-CH3 | H | > 50 |
Note: This table represents a subset of the data from the source to illustrate the SAR. For a complete dataset, please refer to the original publication.
Optimization of the arylamide scaffold through a microtiter synthesis strategy resulted in a 34-fold improvement in potency over the initial lead compound, yielding an inhibitor with an IC50 of 90 nM.[3]
4-Hydroxy-2-Pyridones
Phenotypic high-throughput screening identified the 4-hydroxy-2-pyridone scaffold as a novel class of direct InhA inhibitors.[4] These compounds exhibit potent bactericidal activity against isoniazid-resistant clinical isolates.[4]
| Compound | Mtb H37Rv MIC (µM)[4] | InhA IC50 (µM)[4] |
| NITD-529 | 1.54 | 9.60 |
| NITD-564 | 0.16 | 0.59 |
| NITD-916 | ~0.05 | ~0.59 |
SAR studies on this series revealed the importance of the pyridone core.[4] Biophysical studies have shown that these compounds bind to InhA in an NADH-dependent manner, blocking the substrate-binding pocket.[4] While there is a correlation between enzyme inhibition and cellular activity, the IC50 values against the enzyme are generally higher than the MIC values against the whole cells, which may be due to factors like intracellular accumulation.[4]
Experimental Protocols
InhA Enzyme Inhibition Assay (Steady-State Kinetics)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate.[3] The reaction buffer consists of 30 mM PIPES and 150 mM NaCl at pH 6.8.[2]
-
Component Addition: The reaction wells contain the InhA enzyme (10-100 nM), NADH (250 µM), and the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA) (25 µM) or 2-trans-octenoyl-CoA (OCoA).[2][3] The inhibitor is added at varying concentrations, typically prepared by serial 2-fold dilutions in DMSO.[3] The final DMSO concentration in the assay is kept low (e.g., 1-2%) to avoid interference.[2][3]
-
Initiation and Monitoring: The reaction is initiated by the addition of the InhA enzyme.[2] The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[2]
-
Data Analysis: The percentage of enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable equation, such as a four-parameter logistic function.[2] To stabilize the enzyme at low concentrations (e.g., 10 nM), glycerol (8% v/v) and bovine serum albumin (0.1 mg/mL) can be added to the assay mixture.[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis strains are grown in Middlebrook 7H9 medium supplemented with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) tyloxapol.[1]
-
Assay Setup: The MIC assay is performed in a 96-well plate.[1] The test compounds are serially diluted in the culture medium.
-
Inoculation and Incubation: A standardized inoculum of the mycobacterial strain is added to each well. The plates are then incubated at 37°C for a defined period.
-
Growth Assessment: Bacterial growth can be assessed using various methods, such as the Microplate Alamar Blue Assay (MABA) or by measuring the optical density at 600 nm.[6] The MIC is determined as the lowest compound concentration that inhibits visible growth.
Visualizing Key Processes
To better understand the context of MtInhA inhibition, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis and the point of InhA inhibition.
Caption: A general workflow for the discovery and optimization of novel MtInhA inhibitors.
References
- 1. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Tubercular Activity of Novel 4-Aminoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for the discovery of novel therapeutic agents. Among the promising classes of compounds being investigated, 4-aminoquinolines have demonstrated significant potential as potent anti-tubercular agents. This technical guide provides an in-depth overview of the biological activity of novel 4-aminoquinoline derivatives against Mtb, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Assessment of Anti-Tubercular Activity
A significant body of research has been dedicated to synthesizing and evaluating various series of 4-aminoquinoline analogs for their efficacy against Mtb. The primary metric for in vitro anti-tubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the key quantitative data from various studies, showcasing the potent activity of these novel compounds, often in the sub-micromolar range.
| Compound ID | Mtb Strain | MIC (µM) | Cytotoxicity (Cell Line) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 34 | H37Rv | 0.63-1.25 | WS-1 | >20 | >16-32 | [1][2] |
| 28 | H37Rv | <20 (10% signal at 20µM) | Not Specified | Not Specified | Not Specified | [1] |
| 7g | Replicating Mtb | 0.77 | Vero | >128 | >166 | [3] |
| 13 | Replicating Mtb | 0.95 | Vero | >128 | >135 | [3] |
| 4e | Not Specified | 0.2 | Normal Human Cell Line | >20 | >100 | [4] |
| 6m | H37Rv | 0.09 | Not Specified | Not Specified | Not Specified | [5] |
| Triad Conjugates | mc²6230 | 5.1-11.9 | Vero | Not Specified | Not Specified | [6] |
| Platinum(II) Complexes | Not Specified | 12.5-15.6 µg/mL | Not Specified | Not Specified | Not Specified | [7] |
Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Novel 4-Aminoquinolines. This table highlights the potent activity of several lead compounds against drug-sensitive strains of M. tuberculosis. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) to anti-tubercular activity (MIC), is a critical parameter indicating the compound's therapeutic window.
| Compound ID | Resistant Mtb Strain(s) | MIC (µM) | Reference |
| 7g | Rifampin, Isoniazid, Streptomycin Resistant | Active (Specific MICs not detailed) | [3] |
| 13 | Rifampin, Isoniazid, Streptomycin Resistant | Active (Specific MICs not detailed) | [3] |
| Quinoxaline 1,4-di-N-oxides | MDR-TB | Active (Ratio of MIC against resistant vs. non-resistant ≤4.00) | [8] |
| 2-(quinoline-4-yloxy)acetamides | Drug-Resistant Strains | Submicromolar | [5] |
Table 2: Activity of Novel 4-Aminoquinolines against Drug-Resistant M. tuberculosis Strains. This table underscores the potential of 4-aminoquinolines to combat drug-resistant TB, a major global health challenge.
Experimental Protocols
The evaluation of novel anti-tubercular agents involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of novel compounds against M. tuberculosis is typically determined using a broth microdilution method.
-
Bacterial Strain: M. tuberculosis H37Rv is the most commonly used laboratory strain. Drug-resistant clinical isolates are also employed to assess the spectrum of activity.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 is a standard medium.
-
Assay Procedure:
-
Compounds are serially diluted in the culture medium in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a period of 7 to 14 days.
-
Growth inhibition is assessed visually or by using a colorimetric indicator such as Resazurin or by measuring optical density (OD). The MIC is defined as the lowest concentration of the compound that prevents visible growth.[3][5]
-
Cytotoxicity Assay
Assessing the toxicity of compounds against mammalian cells is crucial to determine their therapeutic potential.
-
Cell Line: Commonly used cell lines include Vero (monkey kidney epithelial cells), HepG2 (human liver cancer cells), and RAW 264.7 (mouse macrophages).[3][6][9]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cells are then exposed to serial dilutions of the test compounds for a specified period (e.g., 24 to 72 hours).
-
Cell viability is determined using assays such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], XTT, or by measuring the release of lactate dehydrogenase (LDH).
-
The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50%.
-
In Vitro Intracellular Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is more representative of the in vivo environment.
-
Host Cells: Murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (hMDMs) are used.[9]
-
Assay Procedure:
-
Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After allowing for phagocytosis, extracellular bacteria are removed by washing.
-
The infected cells are then treated with various concentrations of the test compound.
-
After a defined incubation period, the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on solid media (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs).[9]
-
Visualizing Mechanisms and Workflows
Understanding the mechanism of action is pivotal for rational drug design and optimization. While the precise mechanisms for all 4-aminoquinolines are not fully elucidated, some studies have identified specific molecular targets.
Mechanism of Action: Inhibition of MtInhA
Several novel 4-aminoquinolines have been identified as inhibitors of the M. tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA).[10] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the major and unique lipid components of the mycobacterial cell wall. Inhibition of MtInhA disrupts cell wall integrity, leading to bacterial death.
Caption: Inhibition of MtInhA by 4-aminoquinolines disrupts mycolic acid synthesis.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
Another identified target for some 4-aminoquinoline derivatives, specifically 2-(quinoline-4-yloxy)acetamides, is the cytochrome bc1 complex (QcrB).[5] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, ultimately leading to bacterial cell death.
Caption: Inhibition of the Cytochrome bc1 complex by 4-aminoquinolines.
General Workflow for Anti-Tubercular Drug Discovery
The process of discovering and developing new anti-tubercular drugs from a chemical scaffold like 4-aminoquinoline follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery of novel 4-aminoquinoline anti-TB agents.
Conclusion
Novel 4-aminoquinolines represent a highly promising class of compounds in the fight against tuberculosis. Their potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with favorable selectivity indices, marks them as strong candidates for further development. The identification of specific molecular targets such as MtInhA and the cytochrome bc1 complex provides a solid foundation for mechanism-based drug optimization. The detailed experimental protocols and workflows outlined in this guide offer a framework for the continued investigation and advancement of 4-aminoquinolines as next-generation anti-tubercular therapeutics. Further in vivo studies are warranted to translate the promising in vitro activity of these compounds into effective clinical treatments.
References
- 1. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses | Semantic Scholar [semanticscholar.org]
- 5. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. Novel 4-aminoquinolines: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, antitubercular activity, SAR, and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the MtInhA-IN-1 Binding Site on Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mtb). The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and attractive target due to its crucial role in the mycolic acid biosynthesis pathway, a process vital for the integrity of the mycobacterial cell wall. While the frontline drug isoniazid targets InhA, its efficacy is hampered by resistance, primarily through mutations in the activating enzyme KatG. This has spurred the development of direct InhA inhibitors that bypass this activation step. MtInhA-IN-1 has emerged as a potent, selective, and orally active direct inhibitor of InhA. This technical guide provides an in-depth analysis of the this compound binding site on InhA, summarizing key quantitative data, detailing essential experimental protocols for inhibitor characterization, and visualizing the underlying biochemical and experimental workflows.
Introduction: InhA as a Prime Antitubercular Target
The Role of InhA in Mycolic Acid Synthesis
The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis.[1][2] This pathway is responsible for the elongation of fatty acids, which serve as precursors for mycolic acids.[1][3] Mycolic acids are long-chain fatty acids that are major and essential constituents of the mycobacterial cell wall, providing a robust barrier and contributing to the pathogen's virulence.[1][4] InhA, a NADH-dependent reductase, catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a 2-trans-enoyl-ACP substrate to its corresponding acyl-ACP.[1][5] Due to its essentiality for Mtb survival and the significant differences from the mammalian FAS-I system, InhA is a highly validated target for antitubercular drug discovery.[1][3]
Isoniazid: A Prodrug Targeting InhA and the Rise of Resistance
Isoniazid (INH), a cornerstone of first-line tuberculosis therapy for decades, is a prodrug that indirectly inhibits InhA.[3][6] It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, into an active radical form.[1][7] This activated species then covalently attaches to the NAD cofactor, forming an INH-NAD adduct.[6][7] This adduct is a slow-onset, tight-binding inhibitor of InhA, effectively halting mycolic acid synthesis.[6][8] However, the majority of clinical INH resistance arises from mutations in the katG gene, which prevent the activation of the prodrug, rendering it ineffective even though the InhA target remains susceptible.[1][7]
The Emergence of Direct InhA Inhibitors
To circumvent KatG-mediated resistance, significant research has focused on identifying direct InhA inhibitors. These molecules are designed to bind directly to the enzyme's active site without needing prior activation.[1][9] this compound is a notable example of such a compound, demonstrating potent activity against both drug-sensitive and INH-resistant strains of Mtb.[10] These direct inhibitors offer a promising strategy to combat MDR-TB by engaging the validated InhA target through a different mechanism.
This compound: A Potent Direct Inhibitor of InhA
This compound is a selective and orally active inhibitor of Mtb's NADH-dependent enoyl-acyl carrier protein reductase (InhA).[10] It has shown potent bactericidal activity against the Mtb H37Rv strain and various multidrug-resistant clinical isolates.[10] A key advantage of this compound is its low cytotoxicity against mammalian cell lines such as HepG2 and Vero cells, indicating a favorable preliminary safety profile.[10]
The InhA Binding Site and Mechanism of Action
The InhA Active Site: Substrate and Cofactor Binding
The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold core that provides the binding site for the NADH cofactor.[4][11] The active site also features a hydrophobic, U-shaped crevice that accommodates the long fatty acyl chain of the substrate.[11][12] A crucial structural element is the substrate-binding loop (residues 196-219), which is flexible and can adopt different conformations.[11][12] Upon substrate binding, this loop closes over the active site, creating a stable ternary complex. The side chain of residue Tyr158 plays a direct role in catalysis by interacting with the thioester carbonyl oxygen of the substrate, which is thought to stabilize the enolate intermediate formed during the reduction reaction.[12]
Binding Mode of Direct Inhibitors
Biophysical and structural studies reveal that direct inhibitors, including the 4-hydroxy-2-pyridones and diphenyl ethers analogous to this compound, typically bind specifically to InhA in an NADH-dependent manner.[1] These inhibitors occupy the hydrophobic substrate-binding pocket, directly blocking the entry of the enoyl-ACP substrate.[1][13][14] The binding is often characterized by extensive van der Waals interactions with hydrophobic residues within the pocket and hydrogen bonding with key residues or the NAD+ cofactor.[6][15]
A key feature for many high-potency direct inhibitors is the induction of a conformational change, specifically the ordering of the flexible substrate-binding loop.[6][9] This "induced fit" mechanism effectively closes the active site pocket, trapping the inhibitor and leading to the formation of a highly stable ternary InhA-NAD+-inhibitor complex.[6][16] This mechanism is associated with slow-onset inhibition and long residence times, which are desirable pharmacokinetic properties that can correlate with improved in vivo efficacy.[6][16]
Logical Pathway of InhA Catalysis and Inhibition
The following diagram illustrates the normal catalytic cycle of InhA versus the inhibitory action of a direct inhibitor like this compound.
Caption: Logical pathway of InhA function and its inhibition by a direct inhibitor.
Quantitative Analysis of this compound and Related Inhibitors
The potency of InhA inhibitors is assessed using several quantitative metrics. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce enzyme activity by 50% in a biochemical assay.[17] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The inhibition constant (Ki) is an intrinsic measure of the affinity of the inhibitor for the enzyme.[18][19]
In Vitro Enzymatic Inhibition and Cellular Activity
The following tables summarize key quantitative data for this compound and other notable direct InhA inhibitors.
Table 1: In Vitro Enzymatic Inhibition of InhA
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Mtb InhA | 0.23 | [10] |
| NITD-564 | Mtb InhA | 0.59 | [1] |
| NITD-529 | Mtb InhA | 9.60 | [1] |
| Compound 7 | Mtb InhA | 0.22 | [13][14] |
| Compound 1 | Mtb InhA | 0.38 | [13][14] |
| Triclosan | Mtb InhA | 0.46 |[20] |
Table 2: Cellular Activity Against M. tuberculosis
| Compound | Mtb Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | H37Rv | 0.4 | [10] |
| This compound | PT2 (MDR) | 0.1 | [10] |
| This compound | PT12 (MDR) | 0.2 | [10] |
| This compound | PT20 (MDR) | 0.1 | [10] |
| NITD-564 | H37Rv | 0.16 | [1] |
| NITD-529 | H37Rv | 1.54 |[1] |
Biophysical Characterization of Binding
For slow, tight-binding inhibitors, kinetic parameters such as the inhibition constant (Ki) and residence time (the reciprocal of the dissociation rate constant, k_off) are often more predictive of in vivo efficacy than IC50 alone.[9][16]
Table 3: Advanced Kinetic Parameters for Select InhA Inhibitors
| Compound | Parameter | Value | Residence Time | Reference |
|---|---|---|---|---|
| PT70 | Ki | 22 pM | 24 min | [6][9] |
| INH-NAD Adduct | - | Slow-onset | - |[6] |
Key Experimental Protocols for Characterizing InhA Inhibitors
InhA Enzymatic Inhibition Assay (Spectrophotometric)
This is the foundational assay to determine the IC50 of a compound against the purified InhA enzyme. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.[20]
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of purified InhA enzyme, NADH, the long-chain substrate (e.g., trans-2-dodecenoyl-CoA or DD-CoA), and the test inhibitor (e.g., this compound) in a suitable buffer (e.g., 30 mM PIPES, pH 6.8). Inhibitor stocks are typically prepared in DMSO.[20][21]
-
Reaction Mixture: In a 96-well plate or cuvette, combine the buffer, NADH (final concentration ~50-100 μM), and varying concentrations of the inhibitor. Ensure the final DMSO concentration is constant across all wells (e.g., 1% v/v).[20][21]
-
Enzyme Addition & Pre-incubation: Add the InhA enzyme (final concentration ~50 nM) to the reaction mixture. Allow for a short pre-incubation period to permit the inhibitor to bind to the enzyme.[20]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate DD-CoA (final concentration ~50-75 μM).[20][21]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes) using a spectrophotometer.[20]
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor (DMSO) control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]
Caption: Experimental workflow for the InhA spectrophotometric inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. It is also increasingly used to measure enzyme kinetics.[23][24][25]
Methodology Overview:
-
Sample Preparation: The purified InhA enzyme is placed in the sample cell of the calorimeter, and the inhibitor (ligand) is loaded into the titration syringe. Both are in identical, degassed buffer solutions to minimize heat of dilution effects.[26]
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell containing the enzyme.[24]
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the inhibitor binds to the enzyme, quantifying the heat flow required to maintain a constant temperature between the sample and reference cells.[26]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[27]
Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[28] It is widely used in drug discovery for screening compound libraries and for detailed kinetic analysis of binding events (association and dissociation rates).[28] In the context of InhA, the enzyme is typically immobilized on a sensor chip surface, and potential inhibitors are flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, providing kinetic data (k_on, k_off) and affinity (Kd).
X-ray Crystallography
X-ray crystallography is the gold standard for elucidating the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution. This technique provides definitive information on the precise binding mode, orientation, and specific molecular interactions between the inhibitor and the amino acid residues in the InhA active site.[13][14] The general workflow involves co-crystallizing the purified InhA protein with the inhibitor and NADH, followed by X-ray diffraction data collection and structure determination. The resulting structural data is invaluable for structure-based drug design and optimization.[29]
Conclusion and Future Directions
This compound represents a promising class of direct InhA inhibitors capable of overcoming common resistance mechanisms to isoniazid. Its binding site, located within the hydrophobic substrate-binding pocket of InhA, provides a well-defined target for therapeutic intervention. The mechanism of action, likely involving the stabilization of a closed-loop conformation of the active site, offers a blueprint for designing next-generation inhibitors with improved potency and pharmacokinetic profiles.
Future work should focus on obtaining a high-resolution co-crystal structure of this compound in complex with InhA and NADH to precisely map its molecular interactions. This structural information, combined with the quantitative and kinetic data generated from the protocols described herein, will be critical for guiding structure-based drug design efforts. The ultimate goal is to optimize lead compounds like this compound to develop new, potent, and safe drugs for the effective treatment of multidrug-resistant tuberculosis.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InhA - Proteopedia, life in 3D [proteopedia.org]
- 5. uniprot.org [uniprot.org]
- 6. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Rational modulation of the induced-fit conformational change for slow-onset inhibition in M. tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 26. biorxiv.org [biorxiv.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Systematic Screening of Viral Entry Inhibitors Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
Preclinical Evaluation of MtInhA-IN-1: An In-Depth Technical Guide for a Promising Tuberculosis Drug Candidate
Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic agents with new mechanisms of action. MtInhA-IN-1, a potent and selective inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), has emerged as a promising drug candidate. This technical guide provides a comprehensive preclinical evaluation of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and toxicological assessment. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
In Vitro Activity
Enzymatic Inhibition
This compound demonstrates potent inhibitory activity against its target, the InhA enzyme, which is a crucial component of the mycobacterial fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.
| Compound | IC50 (μM) against MtInhA |
| This compound | 0.23[1] |
Antimycobacterial Activity
The compound exhibits significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.
| Strain | MIC (μM) |
| M. tuberculosis H37Rv | 0.4[1] |
| M. tuberculosis multidrug-resistant strain PT2 | 0.1[1] |
| M. tuberculosis multidrug-resistant strain PT12 | 0.2[1] |
| M. tuberculosis multidrug-resistant strain PT20 | 0.1[1] |
Cytotoxicity
This compound displays low cytotoxicity against mammalian cell lines, indicating a favorable selectivity profile.
| Cell Line | Assay Type | Result |
| HepG2 (Human liver cancer cell line) | Not Specified | Low cytotoxicity[1] |
| Vero (Kidney epithelial cells from an African green monkey) | Not Specified | Low cytotoxicity[1] |
In Vivo Evaluation
Efficacy in a Murine Model of Tuberculosis
In a murine model of tuberculosis, oral administration of this compound resulted in a significant reduction in the bacterial load in the lungs, demonstrating its potential for in vivo efficacy.
| Parameter | Value |
| Animal Model | Murine model of tuberculosis |
| Compound | This compound (compound 19k)[1] |
| Dosage | 300-450 μM/kg[1] |
| Route of Administration | Oral (p.o)[1] |
| Dosing Frequency | Daily[1] |
| Treatment Duration | 14 days[1] |
| Outcome | Bacteriostatic effect, reduced the growth of bacilli in the lungs of mice[1] |
Experimental Protocols
MtInhA Inhibition Assay
A detailed protocol for the MtInhA inhibition assay was not available in the provided search results. However, a general method for such an assay can be described as follows: The assay typically measures the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. The reaction mixture includes the InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), NADH, and the test compound at varying concentrations. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis strains was likely determined using a broth microdilution method. In this assay, serial dilutions of the compound are prepared in a 96-well plate containing a suitable broth medium for mycobacterial growth. A standardized inoculum of the M. tuberculosis strain is added to each well. The plates are then incubated at 37°C for a specified period. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay
The cytotoxicity of this compound against HepG2 and Vero cells was likely assessed using a standard method such as the MTT assay. In this assay, cells are seeded in a 96-well plate and exposed to various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The results are then used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50).
In Vivo Efficacy in a Murine Model of Tuberculosis
A standardized murine model of tuberculosis would have been used to evaluate the in vivo efficacy of this compound. Typically, mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection. After a set period to allow the infection to establish, treatment with the test compound is initiated. In this case, this compound was administered orally on a daily basis for 14 days. At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of colony-forming units (CFU). The efficacy of the treatment is determined by comparing the CFU counts in the treated group to those in an untreated control group.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound targeting the InhA enzyme.
Preclinical Evaluation Workflow for a TB Drug Candidate
Caption: A generalized workflow for the preclinical evaluation of a TB drug candidate.
Conclusion
The preclinical data for this compound are highly encouraging. Its potent enzymatic and whole-cell activity against both drug-sensitive and multidrug-resistant M. tuberculosis, coupled with its low cytotoxicity and in vivo bacteriostatic effect, strongly support its continued development as a clinical candidate for the treatment of tuberculosis. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as long-term efficacy and safety studies, are warranted to advance this promising compound through the drug development pipeline.
References
The Potential of Direct InhA Inhibition: A Technical Guide on MtInhA-IN-1 and its Implications for Combating Non-Replicating Persistent Mycobacterium tuberculosis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the therapeutic potential of direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a specific focus on the compound MtInhA-IN-1. While direct experimental data on this compound's efficacy against non-replicating persistent M. tuberculosis is not yet publicly available, this document provides a comprehensive overview of the available information on this compound against replicating bacteria and extrapolates its potential by examining the well-documented activity of other direct InhA inhibitors against persistent mycobacterial forms. This guide offers detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this critical area of tuberculosis therapeutics.
Introduction: The Challenge of Persistent Tuberculosis and the Promise of InhA Inhibition
Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), possesses the remarkable ability to enter a non-replicating persistent state, rendering it tolerant to many conventional antibiotics that target processes essential for active growth. This persistence is a major obstacle to effective TB treatment, contributing to the long duration of therapy and the emergence of drug resistance.
The mycolic acid biosynthesis pathway is crucial for the integrity of the mycobacterial cell wall. A key enzyme in this pathway is the NADH-dependent enoyl-acyl carrier protein reductase, InhA. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, ultimately inhibits InhA. However, mutations in the katG gene are a primary mechanism of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to circumvent this common resistance mechanism and potentially target persistent bacteria.
This compound: A Potent Direct Inhibitor of InhA
This compound is a selective and orally active direct inhibitor of M. tuberculosis InhA. The following table summarizes the available quantitative data for its activity against the replicating M.tb H37Rv strain.
| Compound | Target | IC50 (µM) | MIC (µM) against M.tb H37Rv | Reference |
| This compound | MtInhA | 0.23 | 0.4 | [1] |
Note: Data on the activity of this compound against non-replicating persistent M. tuberculosis is not currently available in the public domain. The subsequent sections of this guide will discuss the known activities of other direct InhA inhibitors against persistent M.tb as a basis for postulating the potential of this compound in this context.
Activity of Direct InhA Inhibitors against Non-Replicating Persistent M. tuberculosis
Studies on other direct InhA inhibitors, such as diazaborines and 4-hydroxy-2-pyridones, have demonstrated that direct inhibition of InhA is a viable strategy for targeting non-replicating M.tb, particularly in nutrient-starvation models which mimic a key stress encountered by the bacteria within the host.
Quantitative Data for Other Direct InhA Inhibitors
The following table summarizes the bactericidal activity of various direct InhA inhibitors against non-replicating M. tuberculosis generated through nutrient starvation.
| Compound Class | Specific Compound | Model System | Key Findings | Reference |
| Diazaborines | AN12855 | Nutrient-starved M.tb H37Rv | >3 log reduction in viability over 21 days | [2] |
| Diazaborines | AN12541 | Nutrient-starved M.tb H37Rv | >3 log reduction in viability over 21 days | [2] |
| 4-hydroxy-2-pyridones | NITD-916 | Nutrient-starved M.tb H37Rv | >3 logs reduction in viability over 21 days | [2] |
| Pro-drug (activated to InhA inhibitor) | Isoniazid | Nutrient-starved M.tb H37Rv | >3 logs reduction in viability over 21 days | [2] |
These findings strongly suggest that direct inhibition of InhA is bactericidal against non-replicating M.tb and that this activity is not dependent on the specific binding mechanism of the inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of compounds like this compound against non-replicating persistent M. tuberculosis.
Generation of Non-Replicating Persistent M. tuberculosis via Nutrient Starvation
This protocol is adapted from methodologies described in the literature for inducing a state of non-replicating persistence in M. tuberculosis through nutrient deprivation.[3][4][5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) containing 0.05% Tyloxapol (or Tween 80)
-
Sterile conical tubes (50 mL)
-
Roller bottles or flasks
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Log-Phase Culture Preparation: Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth and incubate at 37°C with agitation until the culture reaches the mid-log phase of growth (OD600 of 0.6-1.0).
-
Harvesting and Washing: Transfer the bacterial culture to sterile 50 mL conical tubes and centrifuge at 2,800 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the bacterial pellet in 50 mL of sterile PBS with 0.05% Tyloxapol.
-
Repeat the washing step two more times to ensure complete removal of residual nutrients.
-
Induction of Starvation: After the final wash, resuspend the bacterial pellet in the starvation medium (PBS with 0.05% Tyloxapol) to a final OD600 of 0.2.
-
Transfer the bacterial suspension to a sterile roller bottle or flask.
-
Incubation: Incubate the culture statically (without shaking) at 37°C for a period of 5 to 6 weeks to induce a non-replicating persistent state.[3][4]
-
Verification of Non-Replicating State: The non-replicating state can be confirmed by monitoring the colony-forming units (CFU) over time, which should remain relatively stable, and by observing changes in cellular morphology and acid-fast staining.[4]
Determination of Bactericidal Activity against Non-Replicating M. tuberculosis
This protocol outlines the methodology to assess the killing kinetics of a test compound against nutrient-starved, non-replicating mycobacteria.[2]
Materials:
-
Nutrient-starved M. tuberculosis culture (from Protocol 4.1)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Middlebrook 7H10 agar plates supplemented with 10% OADC
-
Sterile microcentrifuge tubes or 96-well plates
-
Serial dilution buffer (e.g., PBS with 0.05% Tween 80)
-
Incubator at 37°C
Procedure:
-
Compound Addition: To the nutrient-starved bacterial culture, add the test compound at various concentrations. Include a solvent control (e.g., DMSO) at the same final concentration used for the test compound.
-
Incubation: Incubate the treated cultures at 37°C for the desired duration (e.g., up to 21 days).
-
Sampling and Viability Assessment: At specified time points (e.g., day 0, 7, 14, and 21), take aliquots from each treatment condition.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile dilution buffer.
-
Plate the dilutions onto Middlebrook 7H10 agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL for each condition.
-
Data Analysis: Plot the log10 CFU/mL against time for each compound concentration to determine the bactericidal activity. A reduction of ≥3 log10 CFU/mL is typically considered bactericidal.
Intracellular Activity Assessment in Macrophages
This protocol describes an assay to evaluate the efficacy of a compound against M. tuberculosis residing within macrophages, often using a reporter strain for easier quantification.[7][8][9]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M. tuberculosis strain expressing a reporter gene (e.g., luciferase or GFP)
-
Test compound
-
96-well clear-bottom plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Luminometer or fluorescence plate reader
-
Luciferase assay reagent (if using a luciferase reporter strain)
Procedure:
-
Macrophage Seeding and Differentiation: Seed THP-1 monocytes into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
Differentiate the monocytes into macrophage-like cells by adding PMA to the culture medium and incubating for 24-48 hours.
-
Wash the cells to remove PMA and replace with fresh medium.
-
Infection of Macrophages: Infect the differentiated macrophages with the reporter M. tuberculosis strain at a specific multiplicity of infection (MOI), for example, 1:1.[7]
-
Incubate for a few hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria. An optional step is to treat with a low concentration of an aminoglycoside like amikacin for a short period to kill any remaining extracellular bacteria.
-
Compound Treatment: Add the test compound at various concentrations to the infected macrophages.
-
Incubation: Incubate the plates for a period of 5 days.[7]
-
Quantification of Intracellular Bacteria:
-
For Luciferase Reporter Strains:
-
Lyse the macrophages using a suitable lysis buffer.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the number of viable intracellular bacteria.
-
-
For GFP Reporter Strains:
-
Quantify the fluorescence intensity using a fluorescence plate reader or by flow cytometry.
-
-
-
Data Analysis: Determine the concentration of the compound that inhibits intracellular bacterial growth by a certain percentage (e.g., IC50 or IC90).
Mechanism of Action and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the InhA signaling pathway and a typical experimental workflow for assessing the activity of an InhA inhibitor.
Caption: The InhA-mediated step in the mycolic acid biosynthesis pathway of M. tuberculosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the bactericidal activity of this compound against non-replicating persistent M. tuberculosis.
Conclusion
Direct inhibition of InhA represents a compelling strategy for the development of novel anti-tuberculosis therapeutics. Compounds such as this compound, which bypass the KatG activation step, hold the potential to be effective against isoniazid-resistant strains of M. tuberculosis. Furthermore, the growing body of evidence demonstrating the bactericidal activity of direct InhA inhibitors against non-replicating, persistent mycobacteria suggests that this class of compounds could play a crucial role in shortening TB treatment regimens and tackling latent infections. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the promising therapeutic avenue of direct InhA inhibition. Further research to specifically evaluate the activity of this compound against non-replicating persistent M. tuberculosis is strongly warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bbrc.in [bbrc.in]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Mild Nutrient Starvation Triggers the Development of a Small-Cell Survival Morphotype in Mycobacteria [frontiersin.org]
- 7. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
Technical Guide: Investigating MtInhA-IN-1 for the Treatment of Latent Tuberculosis Infection
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Latent tuberculosis infection (LTBI) represents a significant global health challenge, acting as a vast reservoir for active tuberculosis (TB) disease. Current treatment regimens, while effective, are lengthy and face challenges with patient adherence and the rise of drug-resistant strains. The Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA) is a clinically validated target for isoniazid (INH), a cornerstone of TB therapy. However, the emergence of INH resistance, primarily through mutations in the activating catalase-peroxidase enzyme (KatG), necessitates the development of direct InhA inhibitors that do not require metabolic activation.[1][2][3][4][5] MtInhA-IN-1 is an orally active, selective, direct inhibitor of MtInhA, demonstrating potent activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains.[6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways to support its investigation as a promising candidate for LTBI treatment.
Mechanism of Action: Direct Inhibition of the Mycolic Acid Pathway
MtInhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, crucial for its structural integrity and survival within the host.[1]
Isoniazid (INH), a first-line anti-TB drug, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4][5] The activated form of INH then forms an adduct with NAD, which in turn inhibits InhA, disrupting mycolic acid synthesis and leading to cell death.[2][4] A significant portion of INH resistance in clinical isolates arises from mutations in the katG gene, which prevents this activation, rendering the drug ineffective even though the ultimate target, InhA, remains susceptible.[1][3][5]
This compound circumvents this primary resistance mechanism. As a direct inhibitor, it binds to InhA in an NADH-dependent manner, blocking the enoyl-substrate binding pocket without the need for KatG activation.[1][3] This allows it to be effective against M. tuberculosis strains that are resistant to INH due to katG mutations.
Figure 1: Mechanism of MtInhA Inhibition.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo activity parameters reported for this compound.
| Parameter | Value | Target/Strain | Reference |
| Enzyme Inhibition | |||
| IC₅₀ | 0.23 µM | MtInhA Enzyme | [6] |
| In Vitro Activity (MIC) | |||
| MIC | 0.4 µM | M. tuberculosis H37Rv | [6] |
| MIC | 0.1 µM | M. tuberculosis Strain PT2 (MDR) | [6] |
| MIC | 0.2 µM | M. tuberculosis Strain PT12 (MDR) | [6] |
| MIC | 0.1 µM | M. tuberculosis Strain PT20 (MDR) | [6] |
| Cytotoxicity | |||
| Profile | Low cytotoxicity | HepG2 and Vero cells | [6] |
| In Vivo Efficacy | |||
| Dosing | 300-450 µM/kg, p.o., daily, 14 days | Murine model of tuberculosis | [6] |
| Effect | Bacteriostatic | Murine model of tuberculosis | [6] |
| Outcome | Reduced bacilli growth in lungs | Murine model of tuberculosis | [6] |
Experimental Protocols & Workflow
The investigation of novel anti-tubercular agents like this compound follows a structured workflow from initial screening to in vivo validation.
Figure 2: Drug Discovery Workflow for this compound.
Protocol: MtInhA Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is a generalized method to determine the concentration of this compound that inhibits 50% of the MtInhA enzyme's activity.
-
Reagents & Materials: Purified recombinant MtInhA enzyme, NADH, 2-trans-dodecenoyl-CoA (DD-CoA) substrate, assay buffer (e.g., Tris-HCl), this compound, microplate reader.
-
Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, a fixed concentration of NADH, and the various dilutions of this compound.
-
Enzyme Addition: Add a fixed concentration of the MtInhA enzyme to each well and incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the DD-CoA substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enzyme's activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Whole-Cell Activity (MIC Determination)
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with OADC) to mid-log phase.
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate.
-
Inoculation: Dilute the bacterial culture and inoculate each well of the microplate to a final density of approximately 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Readout: Assess bacterial growth. This can be done visually or by using a viability indicator such as Resazurin or by measuring optical density (OD). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of mammalian cells, serving as a measure of cytotoxicity.[7]
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and positive (known toxin) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of the resulting purple solution, typically at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.
Protocol: In Vivo Efficacy in a Murine Model of Tuberculosis
This generalized protocol describes how the efficacy of this compound can be evaluated in an established mouse model of TB infection.[9][10]
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strain) via a low-dose aerosol route with a virulent strain of M. tuberculosis H37Rv.
-
Establishment of Infection: Allow the infection to establish for a period, typically 2-4 weeks, to mimic a relevant bacterial load.
-
Treatment Initiation: Randomize mice into treatment groups: vehicle control, positive control (e.g., isoniazid), and this compound at various doses (e.g., 300-450 µM/kg).[6]
-
Drug Administration: Administer the compounds daily via oral gavage (p.o.) for the duration of the study (e.g., 14 days).[6] Monitor animal weight and health throughout the treatment period.[10]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto selective agar (e.g., Middlebrook 7H11).
-
CFU Counting: Incubate plates for 3-4 weeks at 37°C and count the colony-forming units (CFU).
-
Data Analysis: Compare the log₁₀ CFU counts from the treated groups to the vehicle control group to determine the bactericidal or bacteriostatic effect of the compound.
Host-Pathogen Signaling Context
While this compound directly targets the bacterium, understanding the host's immune response to M. tuberculosis is critical in drug development. Upon infection, host innate immune cells, such as macrophages, recognize mycobacterial pathogen-associated molecular patterns (PAMPs) through pattern-recognition receptors (PRRs) like Toll-like receptors (TLRs).[11][12] This recognition triggers downstream signaling cascades, primarily involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines essential for controlling the infection.[11][12][13] M. tuberculosis has evolved mechanisms to modulate these pathways to ensure its survival, creating a complex interplay that influences the transition from latent infection to active disease.[11]
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel Regimens Identified in Mice for Treatment of Latent Tuberculosis Infection in Contacts of Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of the Wnt Pathway by Mycobacterium tuberculosis: A Wnt–Wnt Situation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Overcoming Isoniazid Resistance: The Role of Direct InhA Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Published: November 11, 2025
Executive Summary
Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for decades, is facing a significant challenge due to the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of INH action involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG, leading to the formation of an INH-NAD adduct that inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Resistance to INH predominantly arises from mutations in the katG gene, which prevents the activation of the prodrug, or, less commonly, from mutations in the promoter region of the inhA gene, leading to its overexpression.
Direct InhA inhibitors (DIIs) represent a promising strategy to circumvent these resistance mechanisms. By directly targeting the InhA enzyme, these compounds bypass the need for KatG activation, rendering them effective against katG-mutant INH-resistant Mtb strains. This technical guide provides an in-depth overview of the role of direct InhA inhibitors in overcoming isoniazid resistance, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.
The Isoniazid Conundrum: Mechanism of Action and Resistance
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG.[1][2] Once activated, it forms an isonicotinoyl radical that reacts with NAD+ to create an INH-NAD adduct.[3][4] This adduct is a potent inhibitor of InhA, binding to its active site and blocking the synthesis of mycolic acids, which are vital for the integrity of the mycobacterial cell wall.[1][5]
The primary mechanisms of INH resistance are:
-
Mutations in katG: These are the most common cause of INH resistance and prevent the activation of the prodrug, rendering it ineffective.[1]
-
Mutations in the inhA promoter region: These mutations lead to the overexpression of InhA, requiring higher concentrations of the INH-NAD adduct to achieve inhibition.[6]
-
Mutations in the inhA structural gene: These are less frequent but can alter the binding affinity of the INH-NAD adduct to the enzyme.[7][8]
Direct InhA Inhibitors: A Bypass Strategy
Direct InhA inhibitors (DIIs) are small molecules designed to bind directly to the InhA enzyme, inhibiting its function without the need for prior activation by KatG.[9] This characteristic makes them inherently active against Mtb strains with katG mutations, the most prevalent form of INH resistance.[7] Several classes of DIIs have been investigated, showing potent activity against both drug-susceptible and drug-resistant Mtb.
Key Classes of Direct InhA Inhibitors
Several promising classes of direct InhA inhibitors have been identified and are in various stages of development:
-
4-Hydroxy-2-pyridones (e.g., NITD-916): This class of compounds binds to the InhA-NADH complex, blocking the enoyl-substrate binding pocket.[9][10] They have demonstrated potent bactericidal activity against INH-resistant clinical isolates.[9][10]
-
Thiadiazoles (e.g., GSK693): These inhibitors have shown in vivo efficacy comparable to isoniazid in murine TB models and retain activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.[7]
-
Diazaborines (e.g., AN12855): A notable feature of this class is its cofactor-independent mechanism of InhA inhibition.[6][11] AN12855 has shown good oral bioavailability and efficacy in both acute and chronic mouse models of TB.[6][11]
Quantitative Data Summary
The following tables summarize the in vitro activity of key direct InhA inhibitors against M. tuberculosis.
Table 1: In Vitro Activity of Direct InhA Inhibitors against Drug-Susceptible M. tuberculosis
| Compound | Class | Target | IC50 (nM) vs. InhA | MIC (µM) vs. H37Rv |
| NITD-916 | 4-Hydroxy-2-pyridone | InhA | 570[9] | 0.05[9] |
| GSK693 | Thiadiazole | InhA | - | 1.87 (MIC90)[12] |
| GSK138 | Thiadiazole | InhA | - | 3.75 (MIC90)[12] |
| AN12855 | Diazaborine | InhA | <1000[11] | - |
Table 2: In Vitro Activity of Direct InhA Inhibitors against Isoniazid-Resistant M. tuberculosis Strains
| Compound | Strain | Resistance Mechanism | MIC (µM) |
| NITD-916 | MDR-TB (various) | katG mutations | 0.04 - 0.16[9] |
| GSK693 | INH-R | katG S315T | No change from H37Rv[12] |
| GSK138 | INH-R | katG S315T | No change from H37Rv[12] |
| AN12855 | INH-R | katG mutations | Active[11] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of direct InhA inhibitors.
InhA Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the InhA-catalyzed reduction of a substrate (e.g., 2-trans-dodecenoyl-CoA).
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (or other suitable enoyl-CoA substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and the test compound to the appropriate wells.
-
Initiate the reaction by adding the InhA enzyme.
-
Immediately before reading, add the substrate (2-trans-dodecenoyl-CoA).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Principle: M. tuberculosis is cultured in the presence of serial dilutions of the test compound. Growth inhibition is assessed visually or using a growth indicator dye.
Materials:
-
M. tuberculosis strain (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound
-
96-well microplates
-
Resazurin solution (for colorimetric readout)
Procedure (Microplate Alamar Blue Assay - MABA):
-
Prepare a bacterial inoculum of M. tuberculosis and adjust to a standard turbidity.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth.
-
Inoculate the wells with the bacterial suspension. Include drug-free and bacteria-free control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).
Mouse Models of Tuberculosis
In vivo efficacy of direct InhA inhibitors is typically evaluated in mouse models of acute and chronic TB infection.
Acute Infection Model:
-
Mice (e.g., BALB/c or C57BL/6) are infected with a high dose of M. tuberculosis via aerosol or intravenous route.
-
Treatment with the test compound is initiated shortly after infection (e.g., day 1) and continues for a defined period (e.g., 2-4 weeks).
-
At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on agar plates.
-
Efficacy is measured by the reduction in CFU counts in treated mice compared to untreated controls.
Chronic Infection Model:
-
Mice are infected with a low dose of M. tuberculosis via the aerosol route.
-
The infection is allowed to establish for several weeks (e.g., 4-6 weeks) to mimic chronic human disease.
-
Treatment with the test compound is then administered for an extended period (e.g., 4-8 weeks).
-
Bacterial load in the lungs and spleen is determined at the end of treatment to assess the sterilizing activity of the compound.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key pathways and molecular interactions relevant to InhA inhibition.
Caption: Mycolic Acid Biosynthesis Pathway.
Caption: Isoniazid Action and Resistance.
Caption: Action of Direct InhA Inhibitors.
Conclusion and Future Directions
Direct InhA inhibitors hold significant promise for the treatment of isoniazid-resistant tuberculosis. Their ability to bypass the primary mechanism of INH resistance makes them valuable candidates for inclusion in novel drug regimens. The diverse chemical scaffolds of DIIs, including those with cofactor-dependent and -independent mechanisms, offer multiple avenues for drug development.
Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of existing DIIs to improve their efficacy and safety profiles.
-
Investigating the potential for cross-resistance with other anti-TB drugs.
-
Evaluating the efficacy of DIIs in combination with other new and existing TB drugs to develop shorter and more effective treatment regimens for both drug-susceptible and drug-resistant TB.
-
Identifying novel DIIs with different binding modes to further expand the therapeutic arsenal against Mtb.
The continued development of direct InhA inhibitors is a critical component of the global effort to combat the growing threat of drug-resistant tuberculosis.
References
- 1. Efficacy and Improved Resistance Potential of a Cofactor-Independent InhA Inhibitor of Mycobacterium tuberculosis in the C3HeB/FeJ Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor. [folia.unifr.ch]
- 4. pubcompare.ai [pubcompare.ai]
- 5. journals.asm.org [journals.asm.org]
- 6. NITD-916 | InhA inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. InhA Inhibitor, NITD-916 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Evaluating the Activity Spectrum of a Direct InhA Inhibitor, MtInhA-IN-1, Against Non-Tuberculous Mycobacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-tuberculous mycobacteria (NTM) are a diverse group of opportunistic pathogens responsible for a rising incidence of chronic and difficult-to-treat infections. The intrinsic resistance of many NTM species to conventional antibiotics necessitates the development of novel therapeutic agents. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis, represents a clinically validated target. Direct inhibitors of InhA, which do not require metabolic activation by the catalase-peroxidase KatG, offer a promising strategy to overcome common isoniazid resistance mechanisms. This technical guide outlines the theoretical framework and detailed experimental protocols for determining the in vitro activity spectrum of a novel, hypothetical direct InhA inhibitor, MtInhA-IN-1, against a panel of clinically significant NTM species.
Mechanism of Action: Direct Inhibition of the InhA Pathway
InhA is an essential enzyme that catalyzes the final, rate-limiting step in the elongation cycle of fatty acids, which are precursors for the synthesis of mycolic acids.[1][2] Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the intrinsic drug resistance of the organism.[1]
Unlike the prodrug isoniazid, which requires activation by KatG to form an adduct that inhibits InhA, direct inhibitors like the hypothetical this compound are designed to bind directly to the InhA active site.[1][3] This mode of action is advantageous as it circumvents resistance mechanisms involving mutations in the katG gene.[1] The inhibition of InhA disrupts the FAS-II pathway, leading to the depletion of mycolic acids and ultimately resulting in bacterial cell death.[2][4]
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Mode of Action of a Direct Inhibitor of Mycobacterium abscessus InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Understanding the Cofactor-Specific Inhibition of InhA: A Technical Guide for Drug Development Professionals
Topic: Understanding the cofactor-specific inhibition of InhA Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the urgent quest for novel therapeutics against Mycobacterium tuberculosis (Mtb), the enoyl-acyl carrier protein reductase (InhA) stands out as a clinically validated and highly attractive target. As a key enzyme in the type II fatty acid synthase (FAS-II) system, InhA is essential for the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. The frontline anti-tubercular drug isoniazid, though effective, is a prodrug that requires activation by the catalase-peroxidase enzyme KatG. Resistance to isoniazid frequently arises from mutations in the katG gene, rendering the drug ineffective. This has spurred the development of direct InhA inhibitors that circumvent the need for KatG activation. A particularly promising strategy is the development of cofactor-specific inhibitors, which bind to the InhA-NADH complex, thereby exhibiting high affinity and specificity. This guide provides a comprehensive overview of the cofactor-specific inhibition of InhA, detailing the underlying mechanisms, summarizing key quantitative data for various inhibitor classes, providing detailed experimental protocols for their evaluation, and visualizing the critical pathways and workflows.
The Role of InhA in Mycobacterium tuberculosis and the Rationale for Cofactor-Specific Inhibition
InhA, an NADH-dependent reductase, catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II pathway. This pathway is responsible for the synthesis of the long-chain fatty acids that are precursors to mycolic acids. The inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.
The widely used anti-tubercular drug isoniazid is a prodrug that, upon activation by KatG, forms a covalent adduct with the cofactor NAD+. This isoniazid-NAD adduct is a potent inhibitor of InhA[1][2][3]. However, the rise of multidrug-resistant tuberculosis (MDR-TB) is largely attributed to mutations in the katG gene, which prevent the activation of isoniazid[1][2]. This has highlighted the critical need for direct InhA inhibitors that do not require metabolic activation.
Cofactor-specific inhibitors represent a sophisticated class of direct inhibitors that exhibit a strong preference for binding to the InhA enzyme when it is already complexed with its cofactor, NADH. This ternary complex (InhA-NADH-inhibitor) often displays significantly enhanced stability and affinity compared to the inhibitor binding to the apoenzyme. This cofactor-dependent binding mimics the natural catalytic cycle of the enzyme and can lead to highly potent and specific inhibition. Several classes of direct InhA inhibitors, including the 4-hydroxy-2-pyridones and various arylamides, have been shown to bind to InhA in an NADH-dependent manner[2].
Quantitative Data on Cofactor-Specific InhA Inhibitors
The following tables summarize the inhibitory potencies and binding affinities of representative cofactor-specific InhA inhibitors. These values are crucial for comparing the efficacy of different chemical scaffolds and for guiding structure-activity relationship (SAR) studies.
Table 1: In Vitro Enzyme Inhibition and Cellular Activity of Selected InhA Inhibitors
| Compound Class | Compound | InhA IC50 (µM) | Mtb MIC (µM) | Cofactor Dependence | Reference |
| 4-Hydroxy-2-pyridones | NITD-529 | 9.60 | 1.54 | NADH | [2] |
| NITD-564 | 0.59 | 0.16 | NADH | [2] | |
| Arylamides | Compound b3 | - | - | NADH | [1] |
| Diphenyl Ethers | PT70 | - | - | NAD+ | [4] |
| Benzimidazoles | Compound 4 | 10 ± 2 | - | - | [5] |
| Thiazoles | - | 0.004 | - | NADH | [5] |
| Thiadiazoles | - | 0.043 | - | NADH | [5] |
| Rhodanine derivatives | - | 2.7 | - | NAD+ | [5] |
Table 2: Binding Affinity and Kinetic Parameters of Selected InhA Inhibitors
| Compound | Method | Ki (nM) | Kd (µM) | Residence Time | Cofactor Preference | Reference | |---|---|---|---|---|---| | PT70 | - | 22 (pM) | - | 24 min | NAD+ |[4] | | Pyridomycin | - | 5000 | - | - | NADH |[5] | | Compound 9,222,034 | - | - | 48.4 - 56.2 | - | - |[6] |
Experimental Protocols for Assessing InhA Inhibition
The following protocols provide detailed methodologies for key experiments used to characterize InhA inhibitors.
InhA Steady-State Enzyme Kinetics Assay
This assay spectrophotometrically measures the inhibition of InhA by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate
-
Inhibitor compound dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1-2%).
-
To each well, add the following components in order:
-
Assay buffer
-
NADH solution (final concentration, e.g., 250 µM)
-
Inhibitor dilution
-
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate DD-CoA (final concentration, e.g., 25 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set duration (e.g., 10-15 minutes). The rate of NADH oxidation is proportional to InhA activity.
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control reaction containing only DMSO.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to InhA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant InhA
-
Inhibitor compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., a short pulse of low pH buffer)
Procedure:
-
Immobilization of InhA:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified InhA in the immobilization buffer over the activated surface to achieve covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized InhA surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the inhibitor.
-
Between each inhibitor concentration, regenerate the sensor surface with a brief pulse of the regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with the binding of an inhibitor to InhA, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant InhA
-
Inhibitor compound
-
Dialysis buffer (ensure the buffer for the protein and inhibitor are identical to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified InhA against the chosen ITC buffer.
-
Dissolve the inhibitor in the same dialysis buffer. It is critical that the buffer composition for both the protein and the inhibitor is identical.
-
-
ITC Experiment:
-
Load the InhA solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the InhA solution while monitoring the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the critical pathways and experimental workflows related to the cofactor-specific inhibition of InhA.
Caption: Isoniazid activation and InhA inhibition pathway.
Caption: Experimental workflow for InhA inhibitor screening.
Caption: Role of InhA in the mycolic acid biosynthesis pathway.
Conclusion and Future Directions
The development of direct, cofactor-specific InhA inhibitors holds immense promise for the treatment of tuberculosis, particularly in the face of rising isoniazid resistance. By targeting the InhA-NADH complex, these inhibitors can achieve high potency and specificity, offering a clear advantage over prodrugs that require enzymatic activation. The quantitative data and experimental protocols provided in this guide offer a robust framework for the identification and characterization of novel InhA inhibitors. Future research should focus on leveraging structural biology insights to design inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of new, effective, and resistance-breaking anti-tubercular agents. The continued exploration of diverse chemical scaffolds and the application of advanced biophysical techniques will be paramount in advancing this critical area of drug discovery.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Murine Model of Tuberculosis for In Vivo Testing of MtInhA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The frontline drug isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to inhibit its ultimate target, the enoyl-acyl carrier protein reductase (InhA). Resistance to INH frequently occurs through mutations in the katG gene, rendering the drug ineffective.
MtInhA-IN-1 is a novel, orally active, direct inhibitor of InhA.[1][2] It bypasses the need for KatG activation, offering a promising therapeutic strategy against INH-resistant Mtb strains.[1] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of tuberculosis, a critical step in the drug development pipeline.
Mechanism of Action: Direct vs. Prodrug Inhibition of InhA
Isoniazid relies on the Mtb enzyme KatG for its activation. In contrast, this compound binds directly to the InhA active site, inhibiting mycolic acid synthesis and subsequent bacterial cell wall formation. This fundamental difference in the mechanism of action allows direct inhibitors to maintain activity against Mtb strains that have developed resistance to INH via mutations in katG.
Caption: Mechanism of Action for Isoniazid vs. a Direct InhA Inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a representative framework for presenting in vivo efficacy data from a murine TB model.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target Organism/Enzyme | Reference |
|---|---|---|---|
| IC₅₀ | 0.23 µM | M. tuberculosis InhA Enzyme | [1][3][4] |
| MIC | 0.4 µM | M. tuberculosis H37Rv (Wild-Type) | [1][4] |
| MIC | 0.1 µM | M. tuberculosis PT2 (MDR) | [1] |
| MIC | 0.2 µM | M. tuberculosis PT12 (MDR) | [1] |
| MIC | 0.1 µM | M. tuberculosis PT20 (MDR) | [1] |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MDR: Multidrug-resistant.
Table 2: Representative In Vivo Efficacy in an Acute Murine TB Model (14-Day Treatment) Note: This table is a representative example based on the reported bacteriostatic effect of this compound and efficacy data from analogous direct InhA inhibitors.[2][5][6] Actual results should be generated following the protocols below.
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Mean Log₁₀ CFU ± SD (Lungs) | Change from Day 0 (ΔLog₁₀ CFU) | Mean Log₁₀ CFU ± SD (Spleen) | Change from Day 0 (ΔLog₁₀ CFU) |
|---|---|---|---|---|---|
| Day 0 (Start of Treatment) | - | 5.50 ± 0.25 | - | 3.50 ± 0.30 | - |
| Vehicle Control (Day 14) | - | 7.05 ± 0.40 | +1.55 | 5.15 ± 0.35 | +1.65 |
| Isoniazid | 25 | 4.25 ± 0.30 | -1.25 | 2.45 ± 0.25 | -1.05 |
| This compound | 100 | 5.45 ± 0.35 | -0.05 (Bacteriostatic) | 3.60 ± 0.40 | +0.10 (Bacteriostatic) |
| This compound | 300 | 4.90 ± 0.40 | -0.60 | 3.10 ± 0.30 | -0.40 |
CFU: Colony Forming Units. SD: Standard Deviation.
Experimental Protocols
The following protocols outline the necessary steps for conducting an in vivo efficacy study of this compound in a murine model. All procedures involving live M. tuberculosis must be performed in a certified Animal Biosafety Level 3 (ABSL-3) facility.
Protocol 1: Murine Model of Acute Tuberculosis Infection
This protocol describes a low-dose aerosol infection model, which mimics the natural route of human infection.
1. Materials:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (or relevant INH-resistant clinical isolates).
-
Media: Middlebrook 7H9 broth with OADC supplement, Phosphate-Buffered Saline with 0.05% Tween 80 (PBS-T).
-
Equipment: Class II Biosafety Cabinet, aerosol exposure chamber (e.g., University of Wisconsin design), nebulizer, homogenizer, incubator (37°C, 5% CO₂), 7H10 agar plates.
2. Procedure:
-
Bacterial Culture Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Wash the bacterial pellet twice with PBS-T.
-
Resuspend the pellet in sterile PBS-T and briefly sonicate to create a single-cell suspension.
-
Adjust the bacterial concentration to deliver a low dose (e.g., 1 x 10⁶ CFU/mL in the nebulizer) to achieve an inhaled dose of 50-100 CFU per mouse.
-
-
Aerosol Infection:
-
Place mice into the exposure chamber.
-
Load the prepared bacterial suspension into the nebulizer of the aerosol chamber.
-
Run the aerosolization program according to the manufacturer's instructions.
-
-
Confirmation of Inoculum:
-
Immediately following infection (Day 1), euthanize a subset of mice (n=3-4).
-
Aseptically remove the lungs, homogenize in PBS-T.
-
Plate serial dilutions of the lung homogenate onto 7H10 agar plates.
-
Incubate plates for 21-28 days and count colonies to determine the initial bacterial load (CFU).
-
-
Acclimatization:
-
Allow the remaining mice to acclimatize for a period (e.g., 14 days) to establish the infection before starting treatment.
-
Protocol 2: Drug Formulation and Administration
1. Materials:
-
This compound powder.
-
Isoniazid powder (positive control).
-
Vehicle: A suitable vehicle for oral administration, such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Syringes, balance, vortex mixer.
2. Procedure:
-
Preparation of Formulations:
-
Calculate the required amount of drug based on the mean body weight of each treatment group and the desired dose (e.g., 100 mg/kg).
-
Prepare a fresh suspension of this compound in the vehicle each day. Ensure the compound is homogeneously suspended by vortexing thoroughly before each administration.
-
Prepare the Isoniazid solution in sterile water.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Insert the gavage needle over the tongue into the esophagus. Do not force the needle.
-
Administer the calculated volume (typically 0.1-0.2 mL) of the drug suspension or vehicle.
-
Administer once daily for the duration of the study (e.g., 14-28 days).
-
Monitor mice for any signs of distress or toxicity.
-
Protocol 3: Efficacy Evaluation
1. Materials:
-
As listed in Protocol 1.
-
Dissection tools.
-
70% Ethanol.
2. Procedure:
-
Tissue Harvesting:
-
At predetermined endpoints (e.g., after 14 or 28 days of treatment), euthanize mice from each group via an approved method (e.g., CO₂ asphyxiation).
-
Spray the carcass with 70% ethanol.
-
Aseptically remove the entire lungs and spleen and place them in separate sterile tubes containing a known volume of PBS-T.
-
-
Homogenization and Plating:
-
Homogenize the organs until no visible tissue clumps remain.
-
Prepare 10-fold serial dilutions of the homogenates in PBS-T.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates.
-
-
CFU Enumeration and Analysis:
-
Incubate plates at 37°C for 21-28 days.
-
Count the colonies on plates with a countable number (30-300 colonies).
-
Calculate the total CFU per organ by multiplying the colony count by the dilution factor.
-
Convert the CFU counts to Log₁₀ values for statistical analysis. Efficacy is determined by the reduction in Log₁₀ CFU in treated groups compared to the vehicle control group.
-
Experimental Design and Workflows
A well-designed experiment is crucial for obtaining reliable data. The following diagrams illustrate a typical workflow and the logical relationships between experimental groups.
Caption: Workflow for an Acute Murine TB Efficacy Study.
Caption: Logical Grouping for Efficacy Testing Against Drug-Susceptible and -Resistant Mtb.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of InhA Inhibitors Using a Zebrafish-Tuberculosis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for synthesizing the mycolic acids that are essential components of the mycobacterial cell wall.[2][3][4] InhA is the primary target of the frontline anti-TB drug isoniazid (INH).[2][4] However, resistance to INH often arises from mutations in the KatG enzyme, which is required to activate the INH prodrug, rather than in InhA itself.[5][6] This highlights the urgent need for direct InhA inhibitors that do not require KatG activation.
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for TB research and high-throughput screening (HTS).[7][8] Infection of zebrafish larvae with its natural pathogen, Mycobacterium marinum, a close genetic relative of Mtb, recapitulates key aspects of human TB, including the formation of granulomas.[9][10][11][12] The optical transparency of the larvae, their small size allowing for multi-well plate-based assays, and rapid development make them an ideal system for automated, large-scale screening of compound libraries to identify novel anti-mycobacterial agents.[7][11][13][14]
This application note provides detailed protocols for a high-throughput screening workflow to identify and validate direct inhibitors of InhA using a zebrafish-M. marinum infection model.
The InhA-Mycolic Acid Synthesis Pathway
InhA catalyzes the final, rate-limiting step in the elongation cycle of the FAS-II pathway: the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP substrates.[3][15] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and bacterial death.[3][5] The pathway is a prime target for anti-TB drugs. Isoniazid, after activation by KatG, forms an adduct with NAD that potently inhibits InhA.[2][3][16][17] Direct inhibitors, by contrast, bind to InhA without prior activation, making them effective against many INH-resistant Mtb strains.[1][3]
Caption: The mycobacterial FAS-II pathway for mycolic acid synthesis, highlighting InhA as the target for both activated isoniazid and direct inhibitors.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation, enabling the screening of thousands of compounds. It leverages automated injection systems, multi-well plates, and high-content imaging platforms to quantify bacterial burden within infected zebrafish larvae.[7][18][19]
Caption: Automated high-throughput screening workflow for InhA inhibitors using the zebrafish-M. marinum infection model.
Experimental Protocols
Protocol 3.1: Zebrafish Maintenance and Embryo Collection
-
Maintenance: Maintain adult zebrafish (Danio rerio) on a 14/10 hour light/dark cycle at 28.5°C in a recirculating water system.
-
Breeding: Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 2:1 or in larger group crosses.
-
Embryo Collection: Collect embryos within 30 minutes of the lights turning on.[20]
-
Incubation: Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).[21] Incubate them at 28.5°C in fresh E3 medium.
-
Staging: At 24 hours post-fertilization (hpf), select healthy, developing embryos for the experiment. If desired, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium to prevent pigment formation and maintain optical clarity.
Protocol 3.2: M. marinum Culture and Inoculum Preparation
-
Bacterial Strain: Use a fluorescently tagged strain of M. marinum (e.g., expressing mCherry or GFP) for easy visualization and quantification.
-
Culture: Grow M. marinum in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80 at 28-30°C with shaking.
-
Inoculum Preparation:
-
Harvest bacteria in the mid-log phase of growth.
-
Pellet the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the pellet in PBS + 0.05% Tween 80.
-
Disrupt bacterial clumps by passing the suspension through a 27-gauge syringe needle multiple times.
-
Allow larger clumps to settle for 5-10 minutes.
-
Carefully transfer the upper single-cell suspension to a new tube.
-
Adjust the bacterial concentration to approximately 1x10⁸ CFU/mL. The final injection volume will deliver a low dose to establish a productive infection.
-
Protocol 3.3: Microinjection of Zebrafish Larvae
-
Preparation: At 1-2 days post-fertilization (dpf), dechorionate embryos manually or enzymatically.[20] Anesthetize the larvae in E3 medium containing tricaine (250 μg/mL).[20]
-
Injection Plate: Align larvae on an agar injection plate (1.5% agarose in E3 medium) with their yolk sacs accessible.
-
Needle Loading: Load a borosilicate glass capillary needle with the prepared M. marinum suspension.
-
Calibration: Calibrate the injection volume using a microruler to ensure a consistent dose. A typical injection volume is 2-4 nL.
-
Injection: Using a microinjector, inject approximately 200-400 colony-forming units (CFU) of M. marinum directly into the yolk sac of each larva.[19]
-
Recovery: After injection, transfer the larvae to a petri dish with fresh E3 medium and allow them to recover at 28.5°C.
Protocol 3.4: Compound Treatment and HTS
-
Plate Setup: At 1-2 days post-infection (dpi), array single larvae into the wells of a 96- or 384-well optical bottom plate containing E3 medium.
-
Compound Addition:
-
Use a liquid handling robot to add compounds from a chemical library to the wells. A typical final screening concentration is 10-25 µM.[20]
-
Negative Control: Include wells with larvae treated only with the compound vehicle (e.g., 0.5% DMSO).[20]
-
Positive Control: Include wells with larvae treated with a known effective drug, such as Rifampicin (e.g., 20 µM) or Isoniazid.
-
-
Incubation: Seal the plates and incubate the larvae for 48-72 hours at 28.5°C.
Protocol 3.5: Automated Imaging and Analysis
-
Imaging System: Use a high-content automated imaging system (e.g., ImageXpress, WiScan Hermes) capable of capturing both brightfield and fluorescent images of the larvae in the multi-well plates.[18][22][23]
-
Image Acquisition:
-
Anesthetize larvae prior to imaging.
-
Acquire a z-stack of fluorescent images covering the area of infection (typically the yolk sac and trunk).
-
Acquire a brightfield image for morphological assessment and to ensure larval viability.
-
-
Image Analysis:
-
Use image analysis software (e.g., MetaXpress, WiSoft Athena, or custom ImageJ/Fiji macros) to process the images.[22][24]
-
The software should automatically identify the larva in each well and quantify the total fluorescent signal from the bacteria. This can be measured as total fluorescent area, integrated intensity, or by counting bacterial clusters (granulomas).
-
Filter out data from dead or developmentally malformed larvae based on brightfield images.
-
-
Hit Identification:
-
Normalize the fluorescence data to the vehicle control (DMSO).
-
Identify "hits" as compounds that cause a statistically significant reduction in bacterial fluorescence compared to the negative control, without causing significant toxicity or developmental defects. A common threshold is a >50% reduction in bacterial load or a Z-score < -2.
-
Data Presentation and Interpretation
Quantitative data from the HTS should be clearly structured for comparison and validation.
Table 1: Key Parameters for Zebrafish HTS Assay
| Parameter | Recommended Value/Condition | Rationale |
| Zebrafish Stage | 1-2 days post-fertilization | Larvae are transparent, have innate immunity, and can be arrayed in plates.[18] |
| M. marinum Strain | Fluorescent (GFP/mCherry) | Enables non-invasive, quantitative imaging of bacterial burden. |
| Infection Route | Yolk Sac Injection | Provides a contained and consistent starting inoculum.[19] |
| Infection Dose | 200-400 CFU/larva | Low enough to allow for bacterial growth over the assay period. |
| Assay Plate | 96- or 384-well optical plate | Compatible with automation and high-content imagers. |
| Compound Conc. | 10-25 µM | A standard starting concentration for primary screens.[20] |
| Incubation Time | 48-72 hours post-treatment | Allows sufficient time for compound action and measurable bacterial growth. |
| Primary Readout | Total Bacterial Fluorescence | A direct and quantifiable measure of in vivo anti-mycobacterial activity. |
| Hit Threshold | >50% reduction in fluorescence vs. DMSO | A stringent but achievable cutoff to identify potent compounds. |
Table 2: Representative HTS Data for Hypothetical InhA Inhibitors
This table illustrates how primary screening data and subsequent dose-response validation might be presented.
| Compound ID | Primary Screen (% Inhibition at 20 µM) | Morphology/Toxicity | Hit? | IC₅₀ (µM) |
| Controls | ||||
| DMSO | 0% (Baseline) | Normal | - | N/A |
| Rifampicin | 92% | Normal | Yes | 1.5 |
| Test Compounds | ||||
| Cmpd-001 | 78% | Normal | Yes | 4.2 |
| Cmpd-002 | 15% | Normal | No | > 50 |
| Cmpd-003 | 95% | Pericardial edema | No (Toxic) | 0.8 |
| Cmpd-004 | 65% | Normal | Yes | 11.7 |
| Cmpd-005 | 41% | Normal | No | > 50 |
Interpretation:
-
Cmpd-001 and Cmpd-004 are identified as primary hits, showing significant reduction in bacterial load without overt toxicity. They would proceed to dose-response analysis to determine their potency (IC₅₀).
-
Cmpd-002 and Cmpd-005 are inactive at the screening concentration.
-
Cmpd-003 is highly effective but also toxic, as indicated by pericardial edema. Such compounds are typically deprioritized unless their efficacy can be separated from their toxicity through medicinal chemistry efforts.
Successful hits from this in vivo screen can then be advanced to secondary assays, such as in vitro InhA enzyme inhibition assays and testing against MDR strains of M. tuberculosis.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zebrafish in High-Throughput Screening: Optimizing Drug Discovery | ZeClinics [zeclinics.com]
- 8. idea-bio.com [idea-bio.com]
- 9. Animal Models of Tuberculosis: Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Zebrafish Breathes New Life into the Study of Tuberculosis [frontiersin.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of automated imaging and analysis for zebrafish chemical screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing Tuberculosis Drug Efficacy in a Zebrafish High-Throughput Translational Medicine Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vivo High-Content Screening in Zebrafish for Developmental Nephrotoxicity of Approved Drugs [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. journals.biologists.com [journals.biologists.com]
- 23. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Automated High-throughput Behavioral Analyses in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of MtInhA in Complex with Direct Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the X-ray crystallographic analysis of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with direct inhibitors. As a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, InhA is a critical target for the development of new anti-tuberculosis drugs. Direct inhibitors are of particular interest as they can overcome resistance mechanisms associated with the pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.
This guide will use two well-characterized direct inhibitors, PT70 (a slow, tight-binding inhibitor) and a triclosan derivative , as exemplars to detail the experimental workflow from protein expression to structure determination. The corresponding Protein Data Bank (PDB) entries for these complexes are 2X22 and 3FNH , respectively.
Data Presentation
Crystallographic Data and Refinement Statistics
The following tables summarize the key crystallographic data and refinement statistics for the MtInhA complexes with PT70 and a triclosan derivative, providing a benchmark for successful structure determination.
Table 1: Data Collection and Refinement Statistics for MtInhA-Inhibitor Complexes
| Parameter | MtInhA-PT70 (PDB: 2X22)[1] | MtInhA-Triclosan Derivative (PDB: 3FNH)[2] |
| Data Collection | ||
| PDB ID | 2X22 | 3FNH |
| Resolution (Å) | 2.10 | 2.80 |
| Space group | P2₁2₁2₁ | I4₁22 |
| Unit cell dimensions (Å) | a=79.9, b=87.9, c=90.3 | a=124.9, b=124.9, c=100.5 |
| α=90, β=90, γ=90 | α=90, β=90, γ=90 | |
| Refinement | ||
| R-work | 0.172 | 0.221 |
| R-free | 0.216 | 0.268 |
| No. of atoms | 4345 | 2073 |
| - Protein | 4121 | 1989 |
| - Ligand | 42 | 22 |
| - Water | 182 | 62 |
| R.m.s. deviations | ||
| - Bond lengths (Å) | 0.011 | 0.013 |
| - Bond angles (°) | 1.34 | 1.49 |
Table 2: Inhibitor Binding Affinity
| Inhibitor | IC₅₀ (nM) |
| PT70 | 22 (Kᵢ value)[1] |
| 5-(2-phenylethyl)-triclosan | 21[2] |
Experimental Protocols
MtInhA Expression and Purification
This protocol describes the overexpression of MtInhA in Escherichia coli and subsequent purification to homogeneity required for crystallographic studies.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the MtInhA gene
-
Luria-Bertani (LB) broth and agar
-
Kanamycin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Ni-NTA affinity resin
-
SEC column (e.g., Superdex 200)
Procedure:
-
Transformation: Transform the MtInhA expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight at 20°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the protein with Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column equilibrated with SEC Buffer to remove aggregates and further purify the protein.
-
Purity Check and Concentration: Assess the purity of the protein by SDS-PAGE. Pool the pure fractions and concentrate to 10-15 mg/mL for crystallization trials.
Crystallization of the MtInhA-Inhibitor Complex
This protocol outlines the setup of crystallization trials using the hanging drop vapor diffusion method.
Materials:
-
Purified MtInhA protein (10-15 mg/mL)
-
Direct inhibitor (e.g., PT70 or triclosan derivative) dissolved in DMSO
-
NADH
-
Crystallization screening kits
-
Crystallization plates and cover slips
Procedure:
-
Complex Formation: Incubate the purified MtInhA protein with a 2-fold molar excess of NADH and a 5-fold molar excess of the inhibitor for 1 hour on ice.
-
Crystallization Setup:
-
Pipette 1 µL of the protein-inhibitor complex solution onto a siliconized cover slip.
-
Add 1 µL of the reservoir solution from the crystallization screen to the protein drop. .
-
Seal the well of the crystallization plate with the cover slip.
-
-
Incubation: Incubate the crystallization plates at 20°C and monitor for crystal growth over several days to weeks.
-
Optimization: If initial screens yield promising hits (e.g., microcrystals or precipitates), optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature.
Example Crystallization Conditions:
-
MtInhA-PT70 (2X22): Crystals were grown using the hanging drop vapor diffusion method by mixing equal volumes of the protein-inhibitor complex and a reservoir solution containing 0.1 M MES pH 6.5, and 12-15% (w/v) PEG 4000.
-
MtInhA-Triclosan Derivative (3FNH): Crystals were obtained from a reservoir solution containing 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, and 30% (w/v) PEG 4000.
X-ray Data Collection and Processing
This protocol provides a general workflow for collecting and processing X-ray diffraction data from cryo-cooled crystals.
Materials:
-
Crystals of the MtInhA-inhibitor complex
-
Cryo-protectant solution (reservoir solution supplemented with 20-25% glycerol or another suitable cryo-protectant)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
-
Data processing software (e.g., XDS, MOSFLM, HKL2000)
Procedure:
-
Cryo-protection: Briefly soak the crystal in the cryo-protectant solution.
-
Crystal Mounting and Freezing: Mount the crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen.
-
Data Collection: Mount the frozen crystal on the goniometer at the synchrotron beamline and collect a complete diffraction dataset.
-
Data Processing:
-
Indexing and Integration: Index the diffraction pattern to determine the unit cell parameters and space group. Integrate the raw diffraction intensities.
-
Scaling and Merging: Scale and merge the integrated intensities from all diffraction images to generate a final reflection file.
-
Visualizations
Experimental Workflow for X-ray Crystallography of MtInhA-Inhibitor Complex
References
Application Notes and Protocols for Determining the IC50 of MtInhA-IN-1 Against Mycobacterium tuberculosis InhA
Introduction
The enoyl-acyl carrier protein (ACP) reductase (InhA) is a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] This makes InhA a well-validated target for antitubercular drugs.[1][3] MtInhA-IN-1 is a potent and selective direct inhibitor of InhA, demonstrating significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[4] Unlike the frontline drug isoniazid, which requires prodrug activation by the catalase-peroxidase KatG, direct inhibitors like this compound circumvent this mechanism of resistance.[1][3] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant MtInhA using a spectrophotometric enzyme kinetics assay.
Principle of the Assay
The enzymatic activity of MtInhA is determined by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The assay measures the rate of this reaction in the presence of the enzyme, its substrate (trans-2-Dodecenoyl-CoA, DD-CoA), and varying concentrations of the inhibitor, this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Quantitative Data Summary
The following table summarizes the key quantitative data for the MtInhA enzyme kinetics assay and the inhibitory activity of this compound.
| Parameter | Value | Reference |
| Inhibitor | This compound | [4] |
| Target Enzyme | Mycobacterium tuberculosis InhA | [1][4] |
| This compound IC50 | 0.23 µM | [4] |
| This compound MIC (H37Rv) | 0.4 µM | [4] |
| Substrate | trans-2-Dodecenoyl-CoA (DD-CoA) | [1] |
| Cofactor | NADH | [1] |
| MtInhA Km for DD-CoA | 75 µM | [1] |
| MtInhA Vmax for DD-CoA | 694 min⁻¹ | [1] |
| MtInhA Km for NADH | 98 µM | [1] |
| MtInhA Vmax for NADH | 1022 min⁻¹ | [1] |
Experimental Protocols
Materials and Reagents
-
Recombinant M. tuberculosis InhA
-
This compound
-
trans-2-Dodecenoyl-CoA (DD-CoA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer
-
NaCl
-
EDTA (Ethylenediaminetetraacetic acid)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer (30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8):
-
Dissolve the appropriate amounts of PIPES, NaCl, and EDTA in deionized water.
-
Adjust the pH to 6.8 using NaOH or HCl.
-
Filter sterilize the buffer and store at 4°C.
-
-
MtInhA Enzyme Stock Solution:
-
Prepare a stock solution of recombinant MtInhA in assay buffer. The final concentration in the assay is typically around 100 nM.[1]
-
-
NADH Stock Solution:
-
Prepare a stock solution of NADH in assay buffer. The final concentration in the assay is typically 100 µM.
-
-
DD-CoA Substrate Stock Solution:
-
Prepare a stock solution of DD-CoA in assay buffer. The final concentration in the assay is typically 25 µM.[1]
-
-
This compound Inhibitor Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in 100% DMSO.
-
For the assay, prepare intermediate dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid effects on enzyme activity.
-
Enzyme Kinetics Assay Protocol for IC50 Determination
-
Assay Setup:
-
Set up the reactions in a 96-well UV-transparent microplate.
-
Each reaction should have a final volume of 200 µL.
-
Include the following controls in your experiment:
-
Positive Control (No inhibitor): Contains enzyme, substrate, and cofactor, but no inhibitor (add an equivalent volume of DMSO vehicle).
-
Negative Control (No enzyme): Contains substrate and cofactor, but no enzyme.
-
-
-
Reaction Mixture Preparation:
-
In each well, add the following components in the specified order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for the positive control).
-
MtInhA enzyme solution (final concentration ~100 nM).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a solution of NADH and DD-CoA in assay buffer at 2x the final concentration.
-
Initiate the reaction by adding this NADH/DD-CoA mixture to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.[1]
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Initial Reaction Velocity (V₀):
-
For each concentration of this compound, determine the initial linear rate of NADH oxidation by plotting absorbance versus time. The slope of this linear portion corresponds to the initial velocity (V₀).
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Generate the IC50 Curve:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R, or Python).
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: this compound directly inhibits InhA, blocking mycolic acid synthesis.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This document provides a comprehensive guide for researchers to accurately determine the IC50 value of this compound against its target, MtInhA. The detailed protocols and data presentation are intended to ensure reproducibility and reliability of the experimental results. The provided visualizations offer a clear overview of the underlying biological pathway and the experimental procedure. Adherence to these protocols will enable a robust evaluation of the inhibitory potential of this compound and similar compounds, aiding in the development of novel therapeutics for tuberculosis.
References
- 1. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MtInhA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtInhA-IN-1 is a potent and selective direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.[1] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial death.[2][3] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct InhA inhibitors like this compound do not require such activation. This makes them promising candidates for the treatment of multidrug-resistant tuberculosis (MDR-TB), particularly strains resistant to isoniazid due to mutations in the katG gene.[2][3]
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis. The protocols detailed below are based on established methodologies for anti-tubercular drug susceptibility testing.
Mechanism of Action of this compound
This compound functions by directly binding to the InhA enzyme, an essential component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This binding is dependent on the presence of the cofactor NADH and effectively blocks the enoyl-substrate binding pocket of the enzyme. By inhibiting InhA, this compound prevents the synthesis of mycolic acids, which are crucial for the integrity and viability of the mycobacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Strain/Enzyme | Value | Reference |
| IC₅₀ | MtInhA Enzyme | 0.23 µM | [1] |
| MIC | M. tuberculosis H37Rv | 0.4 µM | [1] |
| MIC | M. tuberculosis PT2 (MDR) | 0.1 µM | [1] |
| MIC | M. tuberculosis PT12 (MDR) | 0.2 µM | [1] |
| MIC | M. tuberculosis PT20 (MDR) | 0.1 µM | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the EUCAST reference method for Mycobacterium tuberculosis complex.[4]
Materials:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.
-
Test Compound: this compound stock solution of known concentration.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.
-
Equipment: 96-well U-shaped microtiter plates, multichannel pipettes, incubator (37°C), McFarland standard (0.5), sterile glass beads, inverted mirror.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of M. tuberculosis from a solid medium into a tube containing sterile water and glass beads.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 10⁵ CFU/mL.[4]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the growth control well.
-
-
Incubation:
-
Seal the microtiter plates and incubate at 37°C.
-
-
Reading and Interpretation:
-
Visually inspect the plates for bacterial growth using an inverted mirror starting from day 7 of incubation and continuing up to 21 days.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[4]
-
Caption: Broth Microdilution Workflow.
Resazurin Microtiter Assay (REMA) for MIC Determination
REMA is a colorimetric method that provides a faster turnaround time for results. It utilizes the reduction of resazurin by viable mycobacteria, resulting in a color change from blue to pink.
Materials:
-
All materials from the Broth Microdilution Method.
-
Resazurin Solution: 0.01% (w/v) resazurin sodium salt in sterile distilled water, filter-sterilized.
Procedure:
-
Assay Setup:
-
Follow steps 1-4 of the Broth Microdilution Method.
-
-
Addition of Resazurin:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
-
Reading and Interpretation:
-
Observe the color change in the wells.
-
A blue color indicates no bacterial growth (inhibition).
-
A pink color indicates bacterial growth.
-
The MIC is the lowest concentration of this compound in the well that remains blue.
-
Caption: REMA Workflow for MIC Determination.
Safety Precautions
All work involving Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols.
Conclusion
The provided protocols offer robust and reliable methods for determining the MIC of this compound against Mycobacterium tuberculosis. The direct inhibition of InhA by this compound, coupled with its activity against multidrug-resistant strains, underscores its potential as a valuable candidate for further preclinical and clinical development in the fight against tuberculosis. Accurate and reproducible MIC determination is a cornerstone of this development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Assessment of MtInhA-IN-1 in HepG2 and Vero Cells
Introduction
MtInhA-IN-1 is a potent and selective inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase II (FAS-II) system.[1] The InhA enzyme is essential for the biosynthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall.[2][3] By inhibiting InhA, compounds like this compound disrupt cell wall integrity, leading to bacterial cell death.[2][3] As a promising anti-tuberculosis drug candidate, it is imperative to evaluate its safety profile, particularly its potential cytotoxicity against mammalian cells. This application note provides an overview and detailed protocols for assessing the cytotoxicity of this compound using two standard mammalian cell lines: HepG2, a human liver carcinoma cell line, and Vero, a kidney epithelial cell line from an African green monkey. These cell lines serve as established models for evaluating potential hepatotoxicity and general cytotoxicity, respectively.
Mechanism of Action of this compound
The primary target of this compound is the InhA enzyme within Mycobacterium tuberculosis. The drug functions by binding to the enzyme, which prevents the biosynthesis of mycolic acids.[2] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death.[2][4] This targeted mechanism is crucial for its efficacy against both active and dormant tuberculosis bacteria.[2]
Caption: Mechanism of action of this compound against M. tuberculosis.
Quantitative Data Summary
Early-stage evaluation indicates that this compound has low cytotoxicity against both the HepG2 and Vero cell lines, which is a favorable characteristic for a drug candidate.[1] Specific IC50 values from comprehensive dose-response studies are not publicly available in the reviewed literature.
| Compound | Cell Line | Cell Type | Organism | Cytotoxicity Measurement (IC50) | Reference |
| This compound | HepG2 | Human Liver Carcinoma | Homo sapiens | Described as "low cytotoxicity"; specific IC50 not reported. | [1] |
| This compound | Vero | Monkey Kidney Epithelial | Chlorocebus sabaeus | Described as "low cytotoxicity"; specific IC50 not reported. | [1] |
Detailed Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a test compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[5][6]
Protocol: Determination of Cytotoxicity using MTT Assay
1. Principle
The MTT assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance is measured using a spectrophotometer.
2. Materials and Reagents
-
Cell Lines: HepG2 (ATCC HB-8065) or Vero (ATCC CCL-81) cells.
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) for Vero cells or Dulbecco's Modified Eagle Medium (DMEM) for HepG2 cells.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution.
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Assay Reagents:
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS).
-
DMSO (cell culture grade).
-
PBS (pH 7.4).
-
Trypsin-EDTA solution (0.25%).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
96-well flat-bottom cell culture plates (clear).
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
3. Experimental Workflow
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
4. Step-by-Step Procedure
-
Step 1: Cell Seeding
-
Culture HepG2 or Vero cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Step 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "cell-free" blank (medium only).
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubate the plate for another 48 to 72 hours.
-
-
Step 3: MTT Assay
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Carefully remove the medium containing MTT from all wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Disclaimer: This document provides generalized protocols and information. Researchers should optimize assay conditions for their specific experimental setup and cell lines. All laboratory work should be conducted following standard safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are M.t InhA antagonists and how do they work? [synapse.patsnap.com]
- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. japsonline.com [japsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Inducing and Measuring Resistance to MtInhA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtInhA-IN-1 is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.[1] Mycolic acids are essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics.[2][3] Unlike the frontline anti-tubercular drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, this compound directly targets InhA.[4] Understanding the mechanisms by which M. tuberculosis develops resistance to direct InhA inhibitors is crucial for the development of new and effective anti-tubercular agents.
These application notes provide detailed protocols for inducing and measuring resistance to this compound in M. tuberculosis in a laboratory setting. The described methods are fundamental for characterizing resistance mechanisms, identifying genetic markers of resistance, and evaluating the efficacy of new InhA inhibitors.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound Against Susceptible and Resistant M. tuberculosis Strains
| M. tuberculosis Strain | This compound MIC (µg/mL) | Fold Change in MIC | Genotypic Characterization (Hypothetical) |
| H37Rv (Wild-Type) | 0.125 | - | No known resistance mutations |
| Resistant Mutant 1 | 2.0 | 16 | inhA promoter mutation (-15C>T) |
| Resistant Mutant 2 | 8.0 | 64 | inhA coding region mutation (I21V) |
| Resistant Mutant 3 | 0.125 | 1 | No mutation in inhA; potential efflux mechanism |
Table 2: Quality Control Ranges for MIC Determination using Microplate Alamar Blue Assay (MABA)
| QC Strain | Drug | Expected MIC Range (µg/mL) |
| M. tuberculosis H37Rv | This compound | 0.06 - 0.25 |
| M. tuberculosis H37Rv | Isoniazid | 0.015 - 0.06 |
| M. tuberculosis H37Rv | Rifampicin | 0.06 - 0.25 |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in M. tuberculosis by Serial Passaging
This protocol describes a method for generating spontaneous resistant mutants of M. tuberculosis by exposing the bacteria to gradually increasing concentrations of this compound.[5][6]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
Sterile culture tubes and petri dishes
-
Incubator at 37°C with 5% CO2
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Initial Exposure: Inoculate a series of 7H9 broth tubes containing two-fold serial dilutions of this compound around the known MIC of the susceptible strain (e.g., from 0.25 x MIC to 4 x MIC). Inoculate a drug-free tube as a growth control.
-
Incubation: Incubate all tubes at 37°C until visible growth is observed in the drug-free control.
-
Selection of Resistant Population: Identify the tube with the highest concentration of this compound that shows bacterial growth.
-
Serial Passaging: Use the culture from the selected tube to inoculate a new series of 7H9 broth tubes with increasing concentrations of this compound. The new concentration range should start from the concentration at which growth was last observed.
-
Repeat Passaging: Repeat the incubation and passaging steps for several rounds. With each passage, the bacteria are expected to adapt and grow at higher concentrations of the inhibitor.
-
Isolation of Resistant Clones: Once a population demonstrates a significant increase in MIC (e.g., >8-fold), plate a dilution of the culture onto 7H10 agar plates containing this compound at a concentration that inhibits the wild-type strain.
-
Confirmation of Resistance: Isolate single colonies from the drug-containing plates and re-test their MIC to confirm the resistance phenotype.
-
Cryopreservation: Prepare freezer stocks of the confirmed resistant mutants in 7H9 broth with 15% glycerol for long-term storage at -80°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol outlines a colorimetric method to determine the MIC of this compound against M. tuberculosis. The assay relies on the reduction of the blue Alamar Blue reagent (resazurin) to a pink product (resorufin) by metabolically active cells.[7][8][9]
Materials:
-
M. tuberculosis cultures (wild-type and resistant mutants)
-
Middlebrook 7H9 broth with supplements
-
This compound stock solution
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80
-
Sterile water
-
Multichannel pipette
-
Plate sealer
Procedure:
-
Prepare Drug Plate:
-
Add 100 µL of sterile distilled water to all outer wells of a 96-well plate to prevent evaporation.
-
Add 50 µL of 7H9 broth to the remaining inner wells.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from one well to the next across the plate. Discard the final 50 µL from the last well. This will result in wells with a constant volume of 50 µL and serially diluted drug.
-
Include drug-free wells as growth controls and media-only wells as sterility controls.
-
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum 1:50 in 7H9 broth.
-
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control wells), bringing the final volume to 100 µL.
-
Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue:
-
After the initial incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the growth control wells.
-
Re-incubate the plate for 24 hours.
-
-
Reading Results:
-
If the control well has turned from blue to pink, add 25 µL of the Alamar Blue mixture to all wells. If it remains blue, continue incubation and check daily.
-
After adding the reagent to all wells, incubate for another 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[7]
-
Visualizations
Caption: Mycolic Acid Biosynthesis Pathway and the Target of this compound.
References
- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro approaches for generation of Mycobacterium tuberculosis mutants resistant to bedaquiline, clofazimine or linezolid and identification of associated genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols for the Investigation of MtInhA-IN-1 in Combination with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis, is a clinically validated target for anti-TB drugs. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, targets InhA. However, mutations in the katG gene are a primary cause of INH resistance.
MtInhA-IN-1 is a selective and orally active direct inhibitor of Mtb InhA.[1] By directly targeting InhA, it bypasses the need for KatG activation, offering a potential therapeutic strategy against INH-resistant Mtb strains.[2] This document provides detailed application notes and protocols for researchers to evaluate the potential of this compound in combination with other anti-TB drugs, a crucial step in the development of novel and more effective treatment regimens.
Disclaimer: To date, publicly available data on the synergistic effects of this compound in combination with other anti-TB drugs is limited. The following protocols are provided as a guide for researchers to generate such data.
Mechanism of Action
This compound is a 4-aminoquinoline derivative that acts as a direct inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1] Inhibition of InhA blocks the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death. A key advantage of direct InhA inhibitors like this compound is their ability to circumvent the common resistance mechanism to isoniazid, which involves mutations in the katG gene responsible for activating the isoniazid prodrug.[2]
Figure 1. Signaling pathway of InhA inhibition.
Quantitative Data
While specific data for this compound in combination therapies is not yet available, the following table summarizes its known monotherapy activity.
| Compound | Parameter | Value | Mtb Strain | Reference |
| This compound | IC50 | 0.23 µM | MtInhA enzyme | [1] |
| This compound | MIC | 0.4 µM | H37Rv | [1] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol describes a method to assess the in vitro synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other anti-TB drugs.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with other anti-TB drugs against M. tuberculosis.
Materials:
-
This compound
-
Other anti-TB drugs (e.g., isoniazid, rifampicin, ethambutol, pyrazinamide)
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Incubator (37°C)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the other anti-TB drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in 7H9 broth in separate 96-well plates to create a range of concentrations above and below their known Minimum Inhibitory Concentrations (MICs).
-
-
Checkerboard Setup:
-
In a new 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Add 50 µL of each dilution of this compound along the y-axis (rows).
-
Add 50 µL of each dilution of the second anti-TB drug along the x-axis (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone (in duplicate) and wells with no drugs as growth controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the checkerboard plate.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Determination of MIC and FICI:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Figure 2. Experimental workflow for the in vitro checkerboard synergy assay.
Data Presentation Template for Checkerboard Assay:
| Drug Combination | Mtb Strain | MIC of this compound (alone) | MIC of Drug B (alone) | MIC of this compound (in combination) | MIC of Drug B (in combination) | FICI | Interpretation |
| This compound + Isoniazid | H37Rv | ||||||
| This compound + Rifampicin | H37Rv | ||||||
| This compound + Ethambutol | H37Rv | ||||||
| This compound + Pyrazinamide | H37Rv |
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with other anti-TB drugs in a mouse model of chronic TB infection.
Objective: To assess the reduction in bacterial load (Colony Forming Units - CFU) in the lungs and spleens of M. tuberculosis-infected mice treated with this compound in combination with other anti-TB drugs.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
M. tuberculosis strain (e.g., H37Rv)
-
Aerosol exposure chamber
-
This compound and other anti-TB drugs formulated for oral gavage
-
Middlebrook 7H11 agar supplemented with OADC
-
Stomacher or tissue homogenizer
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU) via the aerosol route.
-
Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection.
-
-
Treatment:
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection.
-
Randomly assign mice to treatment groups (n=5-10 per group):
-
Vehicle control
-
This compound alone
-
Other anti-TB drug alone (e.g., rifampicin)
-
This compound in combination with the other anti-TB drug
-
-
Administer drugs daily via oral gavage for a specified period (e.g., 4 or 8 weeks).
-
-
Outcome Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.
-
-
Data Analysis:
-
Calculate the mean log10 CFU per organ for each treatment group.
-
Compare the CFU counts between the combination therapy group and the monotherapy and vehicle control groups to determine the efficacy of the combination.
-
Figure 3. Experimental workflow for the in vivo murine efficacy model.
Data Presentation Template for In Vivo Efficacy Study:
| Treatment Group | Dose (mg/kg) | Mean log10 CFU in Lungs ± SD | Reduction in log10 CFU (vs. Vehicle) | Mean log10 CFU in Spleens ± SD | Reduction in log10 CFU (vs. Vehicle) |
| Vehicle Control | - | - | - | ||
| This compound | |||||
| Drug B | |||||
| This compound + Drug B | + |
Conclusion
This compound represents a promising direct InhA inhibitor with the potential to be effective against both drug-sensitive and INH-resistant M. tuberculosis. The evaluation of its efficacy in combination with existing and novel anti-TB drugs is a critical next step in its preclinical development. The protocols and frameworks provided in these application notes are intended to guide researchers in generating the necessary in vitro and in vivo data to assess the potential of this compound as part of a combination therapy regimen for tuberculosis. Such studies are essential for the rational design of future clinical trials and the development of more effective treatments to combat the global TB epidemic.
References
- 1. Novel 4-aminoquinolines: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, antitubercular activity, SAR, and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess MtInhA-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtInhA-IN-1 is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death.[3][4] Assessing the in vivo efficacy of this compound is crucial for its development as a potential anti-tubercular agent. This document provides detailed application notes and protocols for utilizing various in vivo imaging techniques to monitor and quantify the therapeutic efficacy of this compound in preclinical models of tuberculosis.
Mechanism of Action of this compound
This compound directly targets and inhibits the InhA enzyme, thereby blocking the elongation of fatty acids required for mycolic acid synthesis. Unlike isoniazid (INH), a frontline anti-tubercular drug that also targets InhA, this compound does not require activation by the mycobacterial catalase-peroxidase enzyme (KatG).[2][5] This direct mechanism of action makes this compound a promising candidate for treating infections caused by INH-resistant strains of M. tuberculosis where resistance is often mediated by mutations in the katG gene.[2]
In Vivo Imaging Techniques
Non-invasive in vivo imaging techniques offer real-time monitoring of bacterial burden and therapeutic response in animal models of tuberculosis, reducing the number of animals required and providing longitudinal data from the same cohort.[6][7]
Bioluminescence Imaging (BLI)
Bioluminescence imaging utilizes genetically engineered strains of M. tuberculosis that express a luciferase enzyme.[6] When the substrate (e.g., luciferin) is administered to the animal, the luciferase-expressing bacteria emit light, which can be detected and quantified using a sensitive optical imaging system.[7][8] The intensity of the bioluminescent signal correlates with the number of viable bacteria.[6][9]
Experimental Workflow:
Protocol for Bioluminescence Imaging:
-
Animal Model: Use immunocompromised (e.g., SCID) or immunocompetent (e.g., BALB/c) mice. Infection is typically established via aerosol or intravenous routes.[9]
-
Bacterial Strain: Utilize an M. tuberculosis strain expressing a red-shifted firefly luciferase for optimal light penetration through tissues.[6]
-
Infection: Infect mice with a predetermined dose of luciferase-expressing M. tuberculosis (e.g., 1 x 10^5 CFU via aerosol).
-
Treatment: Begin treatment with this compound at the desired dose and frequency. Include vehicle-treated and positive control (e.g., isoniazid) groups.
-
Imaging:
-
Anesthetize mice using isoflurane.[7]
-
Inject D-luciferin substrate intraperitoneally (150 mg/kg body weight).[7][10]
-
Wait for substrate distribution (typically 10-15 minutes). A kinetic study is recommended to determine the peak signal time for the specific model.[10]
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1-5 minutes.[7]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the infected area (e.g., the thoracic region for pulmonary infection).
-
Quantify the bioluminescent signal as total flux (photons/second).[11]
-
At the end of the experiment, sacrifice a subset of animals, excise the lungs, and homogenize for CFU enumeration to correlate with the imaging signal.
-
Quantitative Data (Illustrative Example):
The following table presents hypothetical data illustrating the expected outcome of a study assessing an InhA inhibitor using bioluminescence imaging.
| Treatment Group | Bioluminescence (photons/sec) - Day 1 | Bioluminescence (photons/sec) - Day 14 | Lung CFU (log10) - Day 14 |
| Vehicle | 5.2 x 10^5 | 8.9 x 10^6 | 7.1 |
| This compound (25 mg/kg) | 5.1 x 10^5 | 1.3 x 10^5 | 5.2 |
| Isoniazid (25 mg/kg) | 5.3 x 10^5 | 9.8 x 10^4 | 4.9 |
Fluorescence Imaging
Fluorescence imaging involves using M. tuberculosis strains that express fluorescent proteins (FPs), such as tdTomato or near-infrared fluorescent proteins (NIR-FPs).[12][13] An external light source excites the FPs, and the emitted fluorescence is captured. The intensity of the fluorescence signal is proportional to the bacterial load.[13][14]
Experimental Workflow:
Protocol for Fluorescence Imaging:
-
Animal Model: Similar to BLI, various mouse strains can be used.
-
Bacterial Strain: Employ an M. tuberculosis strain expressing a bright, red-shifted fluorescent protein like tdTomato for better tissue penetration and reduced autofluorescence.[12][15]
-
Infection and Treatment: Follow the same procedures as for BLI.
-
Imaging:
-
Anesthetize mice with isoflurane.
-
Place the mouse in the imaging system.
-
Use the appropriate excitation and emission filters for the specific fluorescent protein (e.g., for tdTomato, excitation: ~554 nm, emission: ~581 nm).[12]
-
Acquire images.
-
-
Data Analysis:
Quantitative Data (Illustrative Example):
The following table provides hypothetical data for a fluorescence imaging study.
| Treatment Group | Fluorescence Intensity (arbitrary units) - Day 1 | Fluorescence Intensity (arbitrary units) - Day 14 | Lung CFU (log10) - Day 14 |
| Vehicle | 1.8 x 10^8 | 3.5 x 10^9 | 7.2 |
| This compound (25 mg/kg) | 1.7 x 10^8 | 4.2 x 10^8 | 5.3 |
| Moxifloxacin (100 mg/kg) | 1.9 x 10^8 | 3.1 x 10^8 | 5.1 |
Positron Emission Tomography (PET)
PET imaging, often combined with computed tomography (PET/CT), is a highly sensitive technique that measures metabolic activity.[18] For tuberculosis, the most common radiotracer is 18F-fluorodeoxyglucose (18F-FDG), a glucose analog.[18][19] Inflammatory cells at the site of infection, such as macrophages and neutrophils, have high glucose uptake, leading to the accumulation of 18F-FDG in tuberculous lesions.[18][20] A reduction in 18F-FDG uptake is indicative of a positive treatment response.[19]
Experimental Workflow:
Protocol for PET/CT Imaging:
-
Animal Model: While mice can be used, larger animals like rabbits and non-human primates are often preferred for PET imaging as they develop more human-like lung pathology.[21][22]
-
Infection and Treatment: Establish infection and initiate treatment as previously described.
-
Imaging:
-
Fast the animals for at least 6 hours before imaging to reduce background 18F-FDG uptake.[21]
-
Administer 18F-FDG intravenously.
-
Allow for a 60-minute uptake period.
-
Anesthetize the animal.
-
Perform a whole-body CT scan for anatomical reference, followed by a PET scan.
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Identify and delineate tuberculous lesions on the fused images.
-
Calculate the maximum standardized uptake value (SUVmax) for each lesion, which represents the maximum pixel value within the ROI normalized for injected dose and body weight.[21]
-
A decrease in SUVmax over the course of treatment indicates a reduction in inflammation and a positive therapeutic response.[19]
-
Quantitative Data (Illustrative Example):
The following table shows hypothetical data from a PET/CT study.
| Treatment Group | Mean Lung SUVmax - Baseline | Mean Lung SUVmax - 4 Weeks |
| Vehicle | 2.8 | 3.5 |
| This compound (25 mg/kg) | 2.9 | 1.5 |
| Rifampicin (10 mg/kg) | 2.7 | 1.2 |
Conclusion
In vivo imaging techniques are powerful tools for the preclinical evaluation of novel anti-tubercular agents like this compound. Bioluminescence and fluorescence imaging provide a direct and rapid assessment of bacterial load, while PET/CT offers insights into the host inflammatory response to infection and treatment. The choice of imaging modality will depend on the specific research question, the available resources, and the animal model being used. By employing these advanced imaging strategies, researchers can accelerate the development of new and effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Bioluminescence Imaging of Mixed Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bcf.technion.ac.il [bcf.technion.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Monitoring Tuberculosis Drug Activity in Live Animals by Using Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fluorescence Imaging of Mycobacterial Infection in Live Mice Using Fluorescent Protein-Expressing Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imaging tuberculosis with endogenous β-lactamase reporter enzyme fluorescence in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of 18FDG PET/CT Imaging as a Tool for Studying Mycobacterium tuberculosis Infection and Treatment in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative 18F-FDG PET-CT scan characteristics correlate with tuberculosis treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PET/CT imaging of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. PET imaging of mycobacterial infection: transforming the pipeline for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of a Potent MtInhA Inhibitor (MtInhA-IN-1) for Oral Administration in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific formulation details for a compound designated "MtInhA-IN-1" are not publicly available. This document provides a comprehensive framework and representative protocols based on established strategies for formulating poorly soluble direct inhibitors of Mycobacterium tuberculosis InhA for oral administration in animal studies.
Introduction
The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA is a clinically validated strategy for treating tuberculosis, as exemplified by the frontline drug isoniazid.[1][4] Direct inhibitors of InhA, which do not require metabolic activation, are of significant interest for combating drug-resistant tuberculosis strains.[4]
A common challenge in the preclinical development of these potent inhibitors is their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their in vivo efficacy and safety.[5][6] This application note details a systematic approach to characterizing and formulating a representative poorly soluble InhA inhibitor, herein referred to as this compound, for oral pharmacokinetic (PK) studies in mice.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a drug candidate is the cornerstone of rational formulation design. These properties dictate the challenges and potential strategies for achieving adequate oral exposure.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Method | Implication for Oral Formulation |
| Molecular Weight (MW) | 450.5 g/mol | LC-MS | Complies with Lipinski's Rule (<500)[7] |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Shake-Flask Method | Very low solubility will limit dissolution and absorption.[8] |
| LogP | 4.2 | Calculated/HPLC | High lipophilicity suggests poor aqueous solubility.[7] |
| Permeability (Caco-2) | > 10 x 10⁻⁶ cm/s | Caco-2 Cell Assay | High permeability suggests absorption is dissolution-rate limited.[8] |
| Provisional BCS Classification | Class II | Based on Solubility/Permeability | Low Solubility, High Permeability.[9][10] |
Target Pathway: InhA in Mycolic Acid Synthesis
This compound directly inhibits the InhA enzyme, disrupting the FAS-II pathway and preventing the formation of mycolic acids, which are vital for the integrity of the mycobacterial cell wall.
Caption: Role of InhA in the FAS-II pathway and its inhibition by this compound.
Formulation Development Strategy for a BCS Class II Compound
For BCS Class II compounds like this compound, the primary goal is to enhance the dissolution rate and/or solubility in the gastrointestinal tract.[5] Common strategies include particle size reduction (micronization, nanosuspensions) and solubility enhancement (solid dispersions, lipid-based formulations).[11][12] A screening of simple, scalable formulations is recommended for early-stage animal studies.
Caption: Workflow for selecting an oral formulation for a BCS Class II compound.
Experimental Protocols
Protocol: Preparation of a 10% Solutol® HS 15 Formulation
This protocol describes the preparation of a simple micellar solution, a common approach for increasing the apparent solubility of lipophilic compounds in early discovery studies.[5] Solutol® HS 15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier.
Materials:
-
This compound
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
Glass vials, magnetic stirrer, and stir bars
-
Warming plate or water bath
Procedure:
-
Prepare the Vehicle: In a sterile glass vial, weigh the required amount of Solutol® HS 15 to make a 10% (w/v) solution in sterile water. For example, to make 10 mL of vehicle, add 1.0 g of Solutol® HS 15.
-
Dissolve the Vehicle: Add approximately 8 mL of sterile water. Gently warm the mixture to 40-50°C while stirring with a magnetic stirrer until the Solutol® HS 15 is completely dissolved and the solution is clear.
-
Cool to Room Temperature: Remove the vehicle from the heat and allow it to cool to room temperature.
-
Add the Compound: Weigh the required amount of this compound and add it to the vehicle. For a target concentration of 2 mg/mL, add 20 mg of the compound to the 10 mL of vehicle.
-
Dissolve the Compound: Stir the mixture at room temperature until the this compound is fully dissolved. Sonication may be used sparingly to aid dissolution if needed.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with sterile water and mix thoroughly.
-
Final Product: The resulting formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment.
Table 2: Composition of Representative Oral Formulation
| Component | Concentration | Role |
| This compound | 2 mg/mL (example) | Active Pharmaceutical Ingredient (API) |
| Solutol® HS 15 | 10% (w/v) | Solubilizing agent (Surfactant)[5] |
| Sterile Water | q.s. to 100% | Solvent |
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical single-dose oral PK study in mice to determine key parameters like Cmax, Tmax, and AUC.[13]
Animals:
-
Male BALB/c mice (or other appropriate strain), 8-10 weeks old, weighing 20-25 g.
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to administer.
-
Administer the this compound formulation via oral gavage at a target dose of 10 mg/kg. The dosing volume is typically 5 mL/kg.[14]
-
For a 25 g mouse at 10 mg/kg with a 2 mg/mL formulation:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume = 0.25 mg / 2 mg/mL = 0.125 mL
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from a sufficient number of animals at each time point (e.g., n=3 per point) via submandibular or saphenous vein puncture.
-
Typical time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until bioanalysis.
-
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.
Caption: Experimental workflow for a single-dose oral PK study in mice.
Data Presentation
The results from the PK study should be summarized to allow for clear interpretation and comparison between different formulations or dose levels.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Oral Dose
| Parameter | Unit | Mean ± SD (n=3) | Description |
| Cmax | ng/mL | 850 ± 120 | Maximum observed plasma concentration.[13] |
| Tmax | h | 2.0 ± 0.5 | Time to reach Cmax.[13] |
| AUC(0-last) | hng/mL | 4200 ± 550 | Area under the concentration-time curve from time 0 to the last measurable point.[13] |
| AUC(0-inf) | hng/mL | 4350 ± 580 | Area under the concentration-time curve extrapolated to infinity. |
| T½ | h | 5.5 ± 1.2 | Elimination half-life. |
Conclusion
The successful oral administration of poorly soluble compounds like the direct InhA inhibitor this compound in preclinical animal models is contingent on the selection of an appropriate formulation strategy. By systematically characterizing the compound's physicochemical properties and employing solubility-enhancement techniques, researchers can develop simple and effective formulations for initial in vivo evaluation. The protocols provided herein offer a robust starting point for achieving consistent and adequate oral exposure, enabling reliable assessment of the therapeutic potential of novel anti-tuberculosis candidates.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycobacterial Growth Inhibition Assay (MGIA) for InhA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[1] This makes InhA a clinically validated and attractive target for tuberculosis drug discovery.[2]
The Mycobacterial Growth Inhibition Assay (MGIA) is a versatile method to assess the efficacy of compounds against mycobacteria in a physiologically relevant intracellular environment. This document provides detailed application notes and protocols for utilizing the MGIA to evaluate the activity of InhA inhibitors against Mycobacterium tuberculosis.
Signaling Pathway of InhA in Mycolic Acid Biosynthesis
InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical step in the elongation of fatty acids that form the meromycolate chain of mycolic acids. The FAS-I system synthesizes shorter fatty acid chains which are then elongated by the FAS-II system, where InhA is a key component.[3] The final mycolic acids are essential for the integrity and low permeability of the mycobacterial cell wall.
Experimental Protocols
Protocol 1: Whole-Cell MGIA for InhA Inhibitors using a Reporter Strain
This protocol is adapted for high-throughput screening of compounds against M. tuberculosis expressing a fluorescent reporter.
Materials:
-
M. tuberculosis strain expressing a far-red fluorescent protein (e.g., Wasabi)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
InhA inhibitors dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Isoniazid, NITD-916)[4]
-
Negative control (DMSO vehicle)
-
Black, clear-bottom 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Bacterial Culture Preparation: Culture the fluorescent M. tuberculosis strain in supplemented 7H9 broth to mid-log phase (OD
590of 0.4-0.6). -
Inoculum Preparation: Dilute the bacterial culture to a starting OD
590of 0.02 in fresh supplemented 7H9 broth.[5] -
Compound Plating: Dispense the InhA inhibitors and controls into the microtiter plates. The final concentration of DMSO should not exceed 1%.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission of 493/539 nm for Wasabi).
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC
50).
Protocol 2: Intracellular MGIA for InhA Inhibitors in Macrophages
This protocol assesses the activity of InhA inhibitors against M. tuberculosis residing within host macrophages.
Materials:
-
M. tuberculosis H37Rv
-
Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
InhA inhibitors dissolved in DMSO
-
Positive and negative controls
-
Sterile water for cell lysis
-
Middlebrook 7H11 agar plates or BACTEC MGIT tubes for CFU enumeration
-
48-well plates
Procedure:
-
Macrophage Seeding: Seed THP-1 cells in a 48-well plate at a density of 3 x 10^5^ cells/well in RPMI with 10% FBS. Differentiate the cells into macrophages by adding PMA (20 ng/mL) and incubating for 24-48 hours. Wash the cells to remove PMA. For PBMC-derived macrophages, isolate PBMCs and culture them in the presence of M-CSF for 5-7 days to differentiate.
-
Infection: Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm RPMI to remove extracellular bacteria.
-
Compound Addition: Add fresh medium containing serial dilutions of the InhA inhibitors or controls to the infected cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO
2incubator for 72-96 hours. -
Cell Lysis and Bacterial Plating: At the end of the incubation, lyse the macrophages with sterile water to release intracellular bacteria.
-
Quantification of Mycobacterial Growth: Serially dilute the lysate and plate on 7H11 agar to determine the number of colony-forming units (CFU). Alternatively, inoculate the lysate into BACTEC MGIT tubes and measure the time to positivity.[6]
-
Data Analysis: Compare the CFU counts or time to positivity in the inhibitor-treated wells to the vehicle control to determine the level of intracellular growth inhibition.
Experimental Workflow and Data Interpretation
The general workflow for evaluating InhA inhibitors using MGIA involves compound preparation, co-culture with mycobacteria (either in broth or within host cells), and subsequent measurement of bacterial growth.
Data Presentation
The following tables summarize the whole-cell activity of representative InhA inhibitors against M. tuberculosis.
Table 1: Activity of 4-Hydroxy-2-Pyridone InhA Inhibitors against M. tuberculosis H37Rv
| Compound | MIC (µM) | InhA Enzyme IC | Reference |
| NITD-529 | 1.54 | 9.60 | [2] |
| NITD-564 | 0.16 | 0.59 | [2] |
| NITD-916 | 0.05 | Not reported | [2] |
Table 2: Activity of Diazaborine InhA Inhibitors against Non-replicating M. tuberculosis
| Compound | Kill Kinetics | Reference |
| Diazaborine 1 | >3 log reduction in viability over 21 days | [4] |
| Diazaborine 2 | >3 log reduction in viability over 21 days | [4] |
Table 3: Activity of Various InhA Inhibitors against M. tuberculosis
| Compound Class | Compound | MIC (µM) | Reference |
| Tetrahydrobenzothienopyrimidine | CD39 | 1-10 | [1] |
| Tetrahydrobenzothienopyrimidine | CD117 | 1-10 | [1] |
| Thiadiazole | GSK138 | 1 | [7] |
Conclusion
The Mycobacterial Growth Inhibition Assay is a powerful tool for the evaluation of InhA inhibitors. By providing a biologically relevant context, either in a whole-cell broth culture or within a host cell, the MGIA allows for the determination of the true efficacy of these compounds against M. tuberculosis. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of tuberculosis drug discovery to effectively utilize this assay in their screening and development pipelines.
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. InhA inhibitors have activity against non-replicating Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Note & Protocols: Assessing the Cytotoxicity of MtInhA-IN-1 Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for evaluating the cytotoxicity of MtInhA-IN-1, a novel direct inhibitor of Mycobacterium tuberculosis InhA, using common cell viability assays.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents.[1] The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Its validated role as the target of the frontline drug isoniazid makes it a prime candidate for the development of new direct inhibitors.[1][2][3]
This compound is a novel, potent, and specific direct inhibitor of Mtb InhA. Unlike isoniazid, which requires activation by the catalase-peroxidase KatG, direct inhibitors like this compound can circumvent common resistance mechanisms.[1][4] As with any potential therapeutic agent, assessing the cytotoxicity of this compound in mammalian cells is a critical step in early-stage drug development to ensure its safety profile.[5]
This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[5][6][7][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9] The amount of formazan produced is proportional to the number of viable cells.[8]
InhA Signaling Pathway and Inhibition by this compound
The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins (ACP), a rate-limiting step in the elongation of fatty acids that form mycolic acids.[2] Mycolic acids are major and essential components of the protective cell wall of M. tuberculosis.[1] this compound is designed to directly bind to the active site of InhA, blocking its enzymatic activity and thereby inhibiting mycolic acid synthesis, ultimately leading to bacterial cell death.
Caption: InhA Pathway and this compound Inhibition.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of this compound using a cell viability assay such as MTT is outlined below. This process involves cell seeding, compound treatment, incubation, addition of the viability reagent, and signal detection.
Caption: MTT Assay Experimental Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HepG2 (human liver carcinoma cell line)
-
A549 (human lung carcinoma cell line)
-
HEK293 (human embryonic kidney cell line)
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][9]
-
Cell culture medium (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Doxorubicin (positive control for cytotoxicity)
-
-
Equipment:
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Laminar flow hood
-
Multichannel pipette
-
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[6][10]
-
Cell Seeding: a. Culture the desired mammalian cell lines until they reach approximately 80-90% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in cell culture medium from the DMSO stock. A typical concentration range to test would be from 0.1 µM to 100 µM. b. Also, prepare dilutions of a positive control (e.g., doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells in triplicate. e. Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition and Incubation: a. After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Gently mix the plate and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.
-
Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the medium-only blank wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Data Presentation
The cytotoxicity of this compound was assessed across three different mammalian cell lines after 48 hours of exposure. The IC50 values were calculated and are summarized in the table below. Doxorubicin was used as a positive control.
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | > 100 | > 100 | > 100 |
| Doxorubicin | 0.85 | 1.2 | 0.5 |
Data Interpretation: The hypothetical data presented in the table indicates that this compound does not exhibit significant cytotoxicity against HepG2, A549, and HEK293 cells at concentrations up to 100 µM. The high IC50 values suggest a favorable preliminary safety profile for this compound in these mammalian cell lines, especially when compared to the potent cytotoxic agent doxorubicin.
Alternative and Complementary Assays
While the MTT assay is robust and widely used, other assays can provide complementary information or may be more suitable for certain experimental setups.
-
MTS Assay: This assay is similar to the MTT assay but uses a tetrazolium salt (MTS) that is reduced to a soluble formazan product, eliminating the need for a solubilization step.[9][11] The protocol involves adding the MTS reagent directly to the cells and incubating for 1-4 hours before reading the absorbance at 490 nm.[9][11]
-
CellTox-Glo™ Cytotoxicity Assay: This is a fluorescent assay that measures changes in membrane integrity, a hallmark of cell death.[12] It uses a proprietary asymmetric cyanine dye that is excluded from viable cells but stains the DNA of dead cells, leading to an increase in fluorescence.[12] This assay can be multiplexed with other assays to gain more data from a single sample.[13]
Conclusion
The protocols outlined in this application note provide a comprehensive guide for assessing the in vitro cytotoxicity of the novel InhA inhibitor, this compound. The MTT assay is a reliable and cost-effective method for initial toxicity screening. Based on the hypothetical data, this compound demonstrates low cytotoxicity in mammalian cells, a desirable characteristic for a potential therapeutic agent. Further studies, including additional cytotoxicity assays and in vivo toxicity assessments, are warranted to fully characterize the safety profile of this compound.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 13. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [worldwide.promega.com]
Application Note: High-Throughput, Whole-Cell Screening for Novel InhA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the Mtb cell wall.[2][3] InhA is the primary target for the frontline anti-TB drug isoniazid (INH).[2][4] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] Mutations in the katG gene are a predominant cause of INH resistance, necessitating the discovery of new, direct inhibitors of InhA that do not require metabolic activation.[4][5]
Phenotypic, or whole-cell, screening offers a powerful approach to identify compounds with activity against Mtb from the outset, bypassing challenges related to cell permeability and efflux that often plague target-based screens.[1][7] This application note provides a detailed protocol for a high-throughput whole-cell screening (HTS) campaign to identify novel, direct inhibitors of Mtb InhA. The workflow utilizes a recombinant Mtb strain expressing a fluorescent reporter protein, enabling a robust and scalable assay to monitor bacterial growth.[7][8]
Assay Principle
The primary screen employs a recombinant strain of virulent Mtb (e.g., H37Rv) that constitutively expresses a far-red fluorescent protein, such as mCherry or DsRed.[1] Bacterial growth in a 384-well microplate format is directly proportional to the measured fluorescence intensity. Compounds that inhibit Mtb growth will result in a reduction or absence of the fluorescent signal compared to untreated controls. This method provides a robust, reproducible, and automatable high-throughput assay suitable for screening large compound libraries.[7][9][10] Hits from the primary screen are then subjected to a cascade of secondary and tertiary assays to confirm their mechanism of action and specificity for InhA.
InhA in Mycolic Acid Biosynthesis
The FAS-II system elongates fatty acid chains, which are precursors for mycolic acids. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate.[2][11] Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and compromising the integrity of the mycobacterial cell wall, ultimately causing cell death.[4][5]
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MtInhA-IN-1 for In Vitro Success
Welcome to the technical support center for MtInhA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are integral to the mycobacterial cell wall. By directly inhibiting MtInhA, this compound disrupts the mycolic acid biosynthesis pathway, leading to a bacteriostatic effect against M. tuberculosis.
Technical Support Center: Overcoming Poor Oral Bioavailability of MtInhA-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability of MtInhA-IN-1, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Given the limited public data on this compound's specific pharmacokinetic profile, this guide draws upon established strategies for improving the bioavailability of poorly soluble, lipophilic small molecules, including other direct InhA inhibitors.
Troubleshooting Guide: Low In Vivo Efficacy of Orally Administered this compound
Researchers observing lower than expected in vivo efficacy with orally administered this compound should systematically investigate potential causes related to its bioavailability.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for low in vivo efficacy.
| Observed Issue | Potential Cause | Recommended Action |
| No significant reduction in bacterial load in animal models after oral administration. | Poor Oral Bioavailability: The compound is not being absorbed sufficiently from the gastrointestinal (GI) tract into systemic circulation. This is a common issue for highly lipophilic and poorly water-soluble drugs.[1][2] | 1. Conduct a pilot pharmacokinetic (PK) study: Determine the plasma concentration of this compound over time after oral and intravenous (IV) administration to calculate absolute bioavailability.[3][4] 2. Assess physicochemical properties: Experimentally determine the aqueous solubility and permeability of this compound.[5] |
| High variability in efficacy between individual animals. | Inconsistent Absorption: This can be due to factors like the fed/fasted state of the animals or formulation inconsistencies. Food can significantly impact the absorption of lipophilic drugs.[6] | 1. Standardize animal fasting protocols: Ensure consistent feeding schedules before and after drug administration. 2. Improve formulation homogeneity: If using a suspension, ensure uniform particle size and prevent settling. |
| Efficacy observed at high doses, but not at lower, more clinically relevant doses. | Dose-Dependent Absorption: Solubility may become the limiting factor at higher doses, leading to non-linear pharmacokinetics.[7] | 1. Investigate enabling formulations: Explore formulations designed to enhance solubility and dissolution, such as lipid-based formulations or amorphous solid dispersions.[2][8] |
| Low plasma concentrations despite good in vitro permeability. | Pre-systemic (First-Pass) Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[7] | 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Identify major metabolites: This can help in understanding the metabolic pathways and designing strategies to block them if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of a lipophilic InhA inhibitor like this compound?
A1: The primary reasons are typically poor aqueous solubility and a high degree of lipophilicity.[2] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids and then permeate the gut wall. Highly lipophilic compounds often have very low aqueous solubility, which can be the rate-limiting step for absorption.[1] This challenge has been noted for other direct InhA inhibitors, such as the substituted diphenyl ether series.[1]
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be effective:
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Lipid-Based Formulations: These are often successful for lipophilic drugs. Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the GI fluids.[1] This enhances drug solubilization and absorption. For similar InhA inhibitors, a SMEDDS formulation led to a 1.7-fold increase in AUC (Area Under the Curve) compared to a simple ethanol-based formulation.[1]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form, dispersed within a polymer matrix, can significantly increase its aqueous solubility and dissolution rate.[2]
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Particle Size Reduction (Nanosizing): Reducing the particle size of the drug increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
Formulation Strategy Selection
Caption: Decision tree for selecting a suitable formulation strategy.
Q3: How do I perform a pilot pharmacokinetic (PK) study to assess bioavailability?
A3: A standard pilot PK study in an animal model (e.g., mice or rats) involves the following steps:
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Dose Formulation: Prepare two formulations of this compound: one for intravenous (IV) administration (e.g., dissolved in a vehicle like 5% DMSO/20% Encapsin in saline) and one for oral (PO) administration (e.g., the formulation you are testing, or a simple suspension in 1% methylcellulose).[3]
-
Animal Dosing: Administer a single dose of the compound to two groups of animals, one via IV injection and the other via oral gavage.
-
Blood Sampling: Collect small blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[3]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time for both routes of administration. Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Q4: What is the signaling pathway of InhA, the target of this compound?
A4: InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death. This is the same pathway targeted by the frontline anti-tuberculosis drug isoniazid, although isoniazid is a prodrug that requires activation, whereas this compound is a direct inhibitor.[9][10]
InhA Signaling Pathway
Caption: Simplified diagram of the InhA pathway in mycolic acid synthesis.
Experimental Protocols
Protocol 1: Preparation of a Self-Micro Emulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from methodologies used for other lipophilic InhA inhibitors.[1]
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that provide the highest solubilizing capacity.
-
Formulation Development:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate homogenization.
-
Vortex the mixture until a clear, uniform solution is formed. This is the SMEDDS vehicle.
-
Add the calculated amount of this compound to the SMEDDS vehicle.
-
Continue vortexing and gentle heating until the drug is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SMEDDS formulation to a larger volume of water with gentle stirring. Observe the formation of a clear or slightly bluish microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size of the resulting microemulsion using a particle size analyzer. A droplet size of less than 200 nm is generally desirable.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a novel formulation of this compound.[3]
Animals:
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Male C57BL/6 mice (6-8 weeks old)
Groups:
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Group 1 (IV): this compound in IV vehicle (e.g., 1 mg/kg)
-
Group 2 (Oral): this compound in test formulation (e.g., 10 mg/kg)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
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Group 1: Administer the IV formulation via the tail vein.
-
Group 2: Administer the oral formulation via oral gavage.
-
-
Blood Collection: Collect approximately 25 µL of blood from each mouse via tail bleed or submandibular bleed at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters and determine the absolute oral bioavailability (F%).
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for other direct InhA inhibitors, illustrating the impact of formulation on bioavailability.
| Compound | Formulation Vehicle | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| SB-PT004 | 5% Ethanol | 50 | ~100 | ~600 | [1] |
| SB-PT004 | SMEDDS | 50 | ~250 | ~1020 | [1] |
| GSK693 | 1% Methylcellulose | 30 | N/A | N/A | [11] |
| GSK138 | 1% Methylcellulose | 200 | N/A | N/A | [12] |
Note: N/A indicates data not available in the cited source. This table is for illustrative purposes to show how different formulations are used and how they can impact bioavailability.
References
- 1. Formulation Studies of InhA inhibitors and Combination therapy to improve efficacy against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
- 11. Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Addressing off-target effects of 4-aminoquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common off-target effects encountered when working with 4-aminoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of 4-aminoquinoline derivatives?
A1: 4-Aminoquinoline derivatives, such as chloroquine and hydroxychloroquine, are known to exhibit several off-target effects, primarily due to their basic nature and planar aromatic structure. The most well-characterized off-target activities include:
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Lysosomotropism: Accumulation in the acidic environment of lysosomes, leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. This can interfere with cellular processes like autophagy.[1][2][3][4]
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Cardiotoxicity: Interference with cardiac ion channels, which can lead to QT interval prolongation and an increased risk of arrhythmias.[5][6][7]
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Inhibition of Cytochrome P450 (CYP) Enzymes: Certain derivatives can inhibit CYP enzymes, particularly CYP2D6 and CYP3A4, leading to potential drug-drug interactions.
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Kinase Inhibition: The quinoline core can act as a scaffold for binding to the ATP-binding site of various kinases, leading to off-target inhibition of signaling pathways.[8][9][10][11]
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hERG Channel Inhibition: Binding to the hERG potassium channel is a common off-target effect that can contribute to cardiotoxicity.
Q2: How can I predict if my novel 4-aminoquinoline derivative is likely to have off-target effects?
A2: Predicting off-target effects is a critical step in early drug development. A combination of in silico and in vitro methods is recommended:
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In Silico Prediction: Utilize computational models to predict physicochemical properties such as cLogP and pKa. Compounds with a cLogP > 2 and a basic pKa between 6.5 and 11 are more likely to be lysosomotropic.[3] Structure-activity relationship (SAR) analysis of existing 4-aminoquinoline derivatives can also provide insights.[12][13]
-
Early In Vitro Screening: Conduct early-stage screening assays for common off-target liabilities. This includes assays for hERG inhibition, CYP450 inhibition, and a broad panel of kinase activity.
Q3: What is lysosomotropism and why is it a concern?
A3: Lysosomotropism is the accumulation of basic compounds in the acidic lysosomes.[1][4] While this property can be harnessed for therapeutic benefit in some cases (e.g., cancer), it is often an off-target effect that can lead to:
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Disruption of Autophagy: Inhibition of the fusion of autophagosomes with lysosomes.
-
Phospholipidosis: Accumulation of phospholipids within lysosomes.
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Altered Drug Distribution: Sequestration of the compound in lysosomes can reduce its concentration at the intended target site.[2]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Potency in Cellular Assays
-
Possible Cause: Lysosomal sequestration of your 4-aminoquinoline derivative is reducing its effective concentration at the intended target. The accumulation in lysosomes might also be inducing cytotoxicity through mechanisms unrelated to your target.[3][14]
-
Troubleshooting Steps:
-
Assess Lysosomotropism: Perform a lysosomotropism assay to determine if your compound accumulates in lysosomes. A common method is to use a fluorescent acidotropic probe like LysoTracker Red and measure its displacement by your compound.[2][4]
-
pH-Activity Relationship: Test the activity of your compound in buffered solutions at different pH values. A significant change in potency may indicate that the ionization state of the compound is critical for its activity and that the acidic environment of the lysosome is affecting its behavior.
-
Modify Chemical Structure: If lysosomotropism is confirmed and problematic, consider synthesizing analogs with a lower basic pKa or reduced lipophilicity to decrease lysosomal trapping.[3]
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
-
Possible Cause: Off-target effects that are not apparent in simple in vitro assays may become significant in a more complex biological system. This could be due to metabolic activation by CYP enzymes, interactions with plasma proteins, or off-target tissue accumulation.
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Evaluate the metabolic stability of your compound using liver microsomes or hepatocytes. This will help determine if it is rapidly metabolized, which could lead to a loss of efficacy in vivo.
-
Plasma Protein Binding Assay: Determine the extent to which your compound binds to plasma proteins. High plasma protein binding can reduce the free fraction of the compound available to interact with its target.
-
Broad Off-Target Screening: If not already performed, screen your compound against a broad panel of off-target proteins, including kinases, GPCRs, and ion channels. This can help identify unexpected interactions that may contribute to the in vivo phenotype.[10][11]
-
Issue 3: Observed Cardiotoxicity in Animal Models
-
Possible Cause: The 4-aminoquinoline scaffold is associated with cardiotoxicity, often due to inhibition of the hERG potassium channel or other cardiac ion channels.[5][6][7]
-
Troubleshooting Steps:
-
hERG Inhibition Assay: Perform an in vitro patch-clamp electrophysiology assay to directly measure the inhibitory effect of your compound on the hERG channel.
-
In Vitro Cardiomyocyte Assay: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effects of your compound on cardiac electrophysiology and contractility.[6]
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Structural Modification: If hERG inhibition is confirmed, consider structural modifications to reduce this liability. Often, subtle changes to the side chain or substitutions on the quinoline ring can mitigate hERG binding without sacrificing on-target activity.
-
Data Presentation
Table 1: Off-Target Kinase Inhibition Profile of Selected 4-Aminoquinoline Derivatives
| Compound | Target Kinase | Off-Target Kinase | IC50 (nM) |
| Derivative A | EGFR | SRC | 150 |
| ABL | 320 | ||
| Derivative B | VEGFR2 | PDGFRβ | 85 |
| c-Kit | 210 | ||
| Chloroquine | (Antimalarial) | RIPK2 | 5100 |
Note: This table is a representative example. Actual values should be populated from specific experimental data.
Table 2: Cytotoxicity of 4-Aminoquinoline Analogs
| Compound | Cell Line | GI50 (µM) |
| Analog 1 | MDA-MB-468 | 8.73 |
| MCF-7 | 15.36 | |
| Analog 2 | MDA-MB-468 | 11.01 |
| MCF-7 | 51.57 | |
| Chloroquine | MDA-MB-468 | 24.36 |
| MCF-7 | 20.72 |
Data adapted from a study on the cytotoxic effects of 4-aminoquinoline derivatives on human breast tumor cell lines.[15][16]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guideline for assessing the inhibitory activity of a 4-aminoquinoline derivative against a panel of kinases using a luminescence-based ADP detection assay.[9]
-
Materials:
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Kinase of interest
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Substrate (specific to the kinase)
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ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (4-aminoquinoline derivative)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Prepare the kinase reaction mixture by adding the kinase, substrate, and assay buffer to each well of the plate. c. Add the test compound or DMSO (vehicle control) to the appropriate wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). f. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Lysosomotropism Assessment using LysoTracker Red
This protocol describes a method to qualitatively and quantitatively assess the lysosomotropic potential of a compound.[2][4]
-
Materials:
-
Adherent cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
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Test compound (4-aminoquinoline derivative)
-
Chloroquine (positive control)
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Hoechst 33342 (for nuclear staining)
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Fluorescence microscope or high-content imaging system
-
-
Procedure: a. Seed cells in a multi-well imaging plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound, chloroquine, or vehicle control for a predetermined time (e.g., 2 hours). c. During the last 30 minutes of the compound incubation, add LysoTracker Red and Hoechst 33342 to the medium. d. Wash the cells with pre-warmed PBS. e. Add fresh, pre-warmed medium or PBS to the wells. f. Acquire images using a fluorescence microscope or a high-content imaging system. g. Quantify the fluorescence intensity of LysoTracker Red within the cells. A decrease in LysoTracker Red intensity in the presence of the test compound indicates lysosomotropism.
Visualizations
References
- 1. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. researchgate.net [researchgate.net]
- 4. evotec.com [evotec.com]
- 5. Evaluation of 4'-iodo-4'-deoxydoxorubicin-induced cardiotoxicity in two experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MtInhA-IN-1 dosage and treatment duration in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MtInhA-IN-1 in murine models of tuberculosis. The information provided is based on studies of direct InhA inhibitors with similar mechanisms of action, such as GSK138 and NITD-916, as specific data for this compound is not yet publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway.[1] This pathway is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1] Unlike isoniazid, a prodrug that requires activation by the catalase-peroxidase enzyme KatG, direct InhA inhibitors like this compound bind directly to the InhA active site.[1][2] This mechanism allows them to be effective against isoniazid-resistant strains of Mycobacterium tuberculosis that have mutations in the katG gene.[3][4][5]
Q2: What is a recommended starting dosage for this compound in a mouse model of tuberculosis?
A2: While a specific optimal dose for this compound has not been established, data from analogous direct InhA inhibitors can provide guidance. For instance, in an acute mouse model of tuberculosis, the ED₉₉ (the dose resulting in a 2-log₁₀ reduction in bacterial load) for GSK138 was determined to be 57 mg/kg.[6] Another direct InhA inhibitor, GSK693, has been studied at doses of 30, 100, and 300 mg/kg.[7] Therefore, a dose-ranging study from 30 mg/kg to 200 mg/kg would be a reasonable starting point to determine the optimal dosage of this compound.
Q3: How should this compound be administered to mice?
A3: Direct InhA inhibitors are often designed for oral bioavailability. For example, GSK138 has been administered orally to mice.[6] Therefore, oral gavage is a recommended route of administration for this compound. To ensure proper formulation, it is advisable to consult the manufacturer's instructions or test the solubility of the compound in appropriate vehicles.
Q4: What is the recommended treatment duration in a murine model?
A4: The optimal treatment duration will depend on the experimental model (acute vs. chronic) and whether this compound is used as a monotherapy or in combination with other anti-tuberculosis agents. In studies with direct InhA inhibitors, treatment durations have ranged from 8 days in acute models to 4 and 8 weeks in chronic models.[6][8] When used in combination regimens, such as with bedaquiline (B), pretomanid (Pa), and linezolid (L), treatment can extend to 8 or 12 weeks to assess for relapse.[6][8]
Q5: Can this compound be used in combination with other anti-tuberculosis drugs?
A5: Yes, direct InhA inhibitors have shown promise in combination therapies. Studies with GSK138 have demonstrated enhanced bactericidal and sterilizing activity when added to regimens like BPaL (bedaquiline, pretomanid, and linezolid).[6][8] The addition of GSK138 to BPaL significantly increased the activity of the combination after 4 and 8 weeks of treatment.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy (No reduction in bacterial load) | Suboptimal dosage. | Conduct a dose-response study to determine the ED₉₀ or ED₉₉. Based on analogous compounds, consider doses up to 200-300 mg/kg.[6][7][8] |
| Poor bioavailability of the compound. | Verify the formulation and administration technique. Consider pharmacokinetic studies to determine the plasma concentration of this compound after administration. | |
| Development of resistance. | While less common with direct inhibitors than with isoniazid, resistance can occur. Sequence the inhA gene of resistant isolates to check for mutations. | |
| Toxicity in Mice (e.g., weight loss, mortality) | Dose is too high. | Reduce the dosage. The maximum tolerated dose for rifampin in one murine TB model was 160 mg/kg/day.[9] While a different class of drug, this highlights the importance of establishing a therapeutic window. |
| Off-target effects of the compound. | If toxicity persists even at lower effective doses, consider investigating potential off-target interactions. A study on salicyl-AMS, a mycobactin biosynthesis inhibitor, showed toxicity at higher doses likely due to off-target effects.[10] | |
| Relapse of Infection After Treatment Cessation | Treatment duration was too short to achieve sterilization. | Extend the treatment duration. In some studies with combination therapies, relapse was assessed after 12 weeks of no treatment following an 8 or 12-week treatment course.[6][8] |
| Presence of persistent, non-replicating bacteria. | Consider combination therapies that target different bacterial populations. Some compounds have shown activity against both replicating and non-replicating M. tuberculosis.[11] |
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Direct InhA Inhibitors in Murine Models
| Compound | Mouse Model | Dosage | Treatment Duration | Route | Efficacy (log₁₀ CFU reduction in lungs) | Reference |
| GSK138 | Acute Infection | 57 mg/kg (ED₉₉) | 8 days | Oral | ~2.0 (compared to untreated) | [6] |
| GSK138 | Chronic Infection (in BPaL regimen) | 200 mg/kg | 8 weeks | Oral | Rendered lung cultures negative | [6][8] |
| GSK693 | Acute Infection | 300 mg/kg | Not Specified | Oral | Significant clearance of bacilli | [7] |
| GSK693 | Chronic Infection | 300 mg/kg | 4 weeks | Not Specified | 1.34 | [6] |
| GSK693 | Chronic Infection | 300 mg/kg | 8 weeks | Not Specified | 2.33 | [6] |
| NITD-916 | Acute & Chronic Infection | Not Specified | Not Specified | Oral | Showed in vivo efficacy | [1] |
Table 2: Pharmacokinetic Parameters of GSK138 in C57BL/6 Mice
| Parameter | Value | Unit |
| Clearance | Moderate | - |
| Volume of Distribution | Moderate | - |
| ED₉₉ | 57 (95% CI: 50–67) | mg/kg |
| EDₘₐₓ | 167 (95% CI: 125 to >290) | mg/kg |
| AUC₀₋₂₄ at EDₘₐₓ | 68,544 | ng·h/mL |
| Source:[6] |
Experimental Protocols
Protocol 1: Acute Murine Model of Tuberculosis for Efficacy Testing
-
Infection: Infect female BALB/c or C57BL/6 mice via the aerosol route with a low dose of M. tuberculosis H37Rv.[12] Alternatively, an acute infection can be established by intratracheal infection with approximately 10⁵ colony-forming units (CFUs).[6]
-
Treatment Initiation: Begin treatment with this compound one day post-infection.[6]
-
Dosing: Administer this compound orally once daily for 8 consecutive days. A dose-ranging study (e.g., 10, 30, 100, 200 mg/kg) is recommended to determine the effective dose.
-
Efficacy Assessment: One day after the final dose, euthanize the mice. Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Bacterial Load Determination: Plate serial dilutions of the lung homogenates on 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in the lungs.
-
Data Analysis: Compare the lung CFU counts of treated mice to those of an untreated control group. Efficacy is typically expressed as the log₁₀ reduction in CFU.
Protocol 2: Chronic Murine Model of Tuberculosis for Combination Therapy and Relapse Assessment
-
Infection: Establish a chronic infection in BALB/c mice by low-dose aerosol infection with M. tuberculosis H37Rv. Allow the infection to establish for 4-6 weeks.
-
Treatment Initiation: Begin treatment with this compound in combination with other anti-tuberculosis drugs (e.g., BPaL regimen).
-
Dosing: Administer the drug combination orally, typically 5 days a week, for a duration of 8 to 12 weeks.[13]
-
Mid-treatment and Final Efficacy Assessment: At specified time points (e.g., 4 and 8 weeks), a subset of mice can be euthanized to determine the reduction in bacterial load in the lungs and spleen as described in Protocol 1.
-
Relapse Assessment: After the completion of the treatment course, a cohort of mice is left untreated for a period of 12 weeks.[6][8]
-
Determination of Relapse: At the end of the 12-week relapse phase, euthanize the mice and culture the entire lungs and spleen to determine the proportion of mice with recurrent bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for acute efficacy testing in mice.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RUL - Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis [repozitorij.uni-lj.si]
- 4. journals.asm.org [journals.asm.org]
- 5. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Optimization of the rifampin dosage to improve the therapeutic efficacy in tuberculosis treatment using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictive Modeling to Study the Treatment-Shortening Potential of Novel Tuberculosis Drug Regimens, Toward Bundling of Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of MtInhA-IN-1 in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of MtInhA-IN-1 in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This pathway is distinct from the mammalian fatty acid synthase-I (FAS-I) system, suggesting that this compound should have selective activity against M. tuberculosis.
Q2: Is this compound expected to be cytotoxic to mammalian cells?
Based on its primary target, this compound is expected to have low cytotoxicity against mammalian cells. One report indicates that this compound exhibits low cytotoxicity against HepG2 (human liver carcinoma) and Vero (monkey kidney epithelial) cells. However, as a member of the 4-aminoquinoline class of compounds, some level of off-target activity and associated cytotoxicity in mammalian cells is possible, particularly at higher concentrations.
Q3: What are the typical MIC and IC50 values for this compound?
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Target/Organism | Value (µM) |
| IC50 | M. tuberculosis InhA | 0.23 |
| MIC | M. tuberculosis H37Rv | 0.4 |
| MIC | Multidrug-resistant M. tuberculosis strains | 0.1 - 0.2 |
Q4: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other hydrophobic small molecules for in vitro studies. It is crucial to use high-purity, anhydrous DMSO and to keep the final concentration in cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guide: High Cytotoxicity
If you are observing higher than expected cytotoxicity with this compound in your mammalian cell line experiments, consider the following potential causes and solutions.
Problem 1: Compound Precipitation
Precipitation of the compound in the cell culture medium can lead to inconsistent results and may be misinterpreted as cytotoxicity.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Visual Inspection: Carefully examine the wells of your culture plate under a microscope before and after adding this compound. Look for crystalline structures or amorphous aggregates.
-
Solubility Check: Prepare the final concentration of this compound in your cell culture medium (with and without serum) in a cell-free plate and incubate for the same duration as your experiment. Observe for any precipitate formation.
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Optimize Concentration: If precipitation is observed, the primary solution is to lower the concentration of this compound.
-
DMSO Concentration: Ensure the final DMSO concentration is not causing the compound to fall out of solution. While keeping it below the toxic level for your cells (typically <0.5%), a slight increase might be necessary for some compounds.[1] However, always run a vehicle control with the same final DMSO concentration.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. Try varying the serum percentage to see if it impacts precipitation.
-
Fresh Preparations: Always use freshly prepared dilutions from a recent stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Problem 2: Off-Target Cytotoxicity
Even with a selective primary target, small molecules can have off-target effects that lead to cytotoxicity in mammalian cells.[2]
Potential Off-Target Mechanisms for Quinoline-based Compounds
Caption: Potential off-target mechanisms of quinoline compounds.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the 50% cytotoxic concentration (CC50). Compare this to the effective concentration required for your primary experiment (e.g., intracellular M. tuberculosis inhibition). A large therapeutic window (high CC50/low effective concentration) suggests on-target activity, while a narrow window may indicate off-target effects.
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Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). Rapid cytotoxicity might suggest a different mechanism than a slow, cumulative effect.
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Use of a Less Sensitive Cell Line: If possible, test the cytotoxicity of this compound on a less sensitive or more robust cell line to confirm that the observed toxicity is not specific to a particularly sensitive cell type.
-
Mechanism of Cell Death Analysis: Use assays to distinguish between apoptosis and necrosis (see Experimental Protocols section). This can provide clues about the underlying cytotoxic mechanism.
Problem 3: Assay-Specific Artifacts
The cytotoxicity assay itself can sometimes produce misleading results.
Troubleshooting Common Cytotoxicity Assays
| Assay | Potential Issue | Troubleshooting Steps |
| MTT/XTT | Interference with mitochondrial reductases. Compound color interferes with absorbance reading. | Run a cell-free control with the compound to check for direct reduction of the tetrazolium salt. Use a different viability assay (e.g., LDH release) to confirm results.[3] |
| LDH Release | Compound interferes with LDH enzyme activity. Serum in the medium contains LDH. | Run a control where the compound is added to the lysate of control cells to check for enzyme inhibition. Use serum-free medium for the assay period if possible, or use a medium-only background control. |
| Annexin V/PI | Compound autofluorescence. | Run a sample of cells treated with the compound but without the fluorescent dyes to check for background fluorescence in the relevant channels. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3]
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
Materials:
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Commercially available LDH cytotoxicity assay kit
-
96-well plates
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Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and appropriate controls (vehicle, untreated, and maximum LDH release).
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Incubate for the desired duration.
-
Carefully collect the supernatant from each well.
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Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic and necrotic cell death via flow cytometry.
Materials:
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Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
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Resuspend the cells in the binding buffer provided with the kit.
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Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Workflow for Assessing Cell Death Mechanism
Caption: Workflow for determining the mechanism of cell death.
References
- 1. lifetein.com [lifetein.com]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Emergence of Resistance to Direct InhA Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with direct InhA inhibitors against Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to direct InhA inhibitors?
A1: Unlike isoniazid, which requires activation by KatG, direct InhA inhibitors (DIIs) bind to InhA without needing enzymatic activation.[1][2] Resistance to DIIs can emerge through several mechanisms:
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Target Modification: Mutations in the inhA gene itself can alter the drug's binding site, reducing its affinity and efficacy.[1][2]
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Target Overexpression: Mutations in the promoter region of the mabA-inhA operon, such as the common c-15t mutation, can lead to the overexpression of InhA.[2] This increased concentration of the target enzyme can effectively "titrate out" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
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Efflux Pumps: Overexpression of efflux pumps can actively transport the inhibitor out of the mycobacterial cell, reducing its intracellular concentration and thereby its effectiveness.[3][4]
Q2: How can combination therapy be used to suppress the emergence of resistance to direct InhA inhibitors?
A2: Combining a direct InhA inhibitor with other anti-tubercular agents that have different mechanisms of action is a key strategy to prevent the emergence of resistance. For instance, combining a DII with drugs like rifampicin or a DNA gyrase inhibitor makes it statistically less likely for a bacterium to simultaneously develop mutations that confer resistance to both drugs. Synergistic combinations can also allow for the use of lower concentrations of each drug, which can reduce toxicity and the selective pressure for resistance.[5]
Q3: What is the role of efflux pump inhibitors (EPIs) in overcoming resistance to direct InhA inhibitors?
A3: Efflux pumps are a known mechanism of resistance in M. tuberculosis. Efflux pump inhibitors (EPIs) are compounds that block the activity of these pumps. When used in combination with a direct InhA inhibitor, an EPI can increase the intracellular concentration of the DII, thereby restoring its activity against resistant strains that overexpress efflux pumps. Verapamil is an example of an EPI that has been shown to reduce the MIC of anti-tubercular drugs.[3]
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Resazurin Microtiter Assay (REMA)
Problem: You are observing high variability in MIC values for your direct InhA inhibitor against M. tuberculosis strains.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is used. The McFarland standard should be consistently prepared and diluted as per the protocol. Clumping of mycobacteria can lead to inconsistent results; vortexing with glass beads can help create a more uniform suspension. |
| Reagent Stability | Prepare the resazurin solution fresh and store it protected from light at 4°C for no longer than one week.[6][7] |
| Plate Evaporation | Evaporation from the wells, especially the outer ones, can concentrate the drug and affect results. To prevent this, add sterile water or media to the perimeter wells of the 96-well plate and seal the plate in a plastic bag during incubation.[8] |
| Contamination | Visually inspect the wells for any signs of contamination. If contamination is suspected, discard the plate and repeat the assay with fresh cultures and sterile reagents. |
Guide 2: Poor In Vivo Efficacy in a Mouse Model of Tuberculosis
Problem: Your direct InhA inhibitor shows potent in vitro activity but fails to reduce bacterial load in a mouse model of infection.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics (PK) | The compound may have poor oral bioavailability, rapid metabolism, or a short half-life in mice. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Drug Formulation | Poor solubility of the compound can limit its absorption. Consider different formulation strategies, such as using co-solvents or lipid-based delivery systems, to improve solubility and bioavailability. |
| Mouse Strain | Different mouse strains (e.g., BALB/c, C57BL/6) can exhibit varied immune responses to M. tuberculosis infection, which may influence drug efficacy.[9] Ensure the chosen mouse strain is appropriate for your study's objectives. |
| Infection Model | The route and dose of infection (e.g., low-dose aerosol vs. intravenous) can impact disease progression and the apparent efficacy of a drug.[9][10] The chosen model should align with the research question being addressed. |
Quantitative Data Summary
Table 1: In Vitro Activity of Direct InhA Inhibitors
| Compound | Target | IC50 (µM) | MIC against H37Rv (µM) |
| GSK138 | InhA | 0.04 | 1 |
| NITD-529 | InhA | 9.60 | 1.54 |
| NITD-564 | InhA | 0.59 | 0.16 |
| NITD-916 | InhA | Not Reported | 0.05 |
Data sourced from multiple studies.[1][11][12]
Table 2: Efficacy of Direct InhA Inhibitors in Combination Therapy in a Mouse Model
| Treatment Regimen | Duration (weeks) | Mean Log10 CFU Reduction in Lungs (vs. Untreated) |
| BPaL + GSK138 | 4 | > 4.0 |
| BPaL | 4 | ~ 3.5 |
| BPaL + GSK138 | 8 | Lungs culture negative |
| BPaL | 8 | > 4.5 |
BPaL: Bedaquiline, Pretomanid, Linezolid. Data adapted from a chronic infection mouse model.[11][12]
Experimental Protocols
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
-
Preparation of Media and Drug Dilutions:
-
Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and OADC (oleic acid, albumin, dextrose, catalase).[6]
-
Prepare serial two-fold dilutions of the direct InhA inhibitor in a 96-well plate, with a final volume of 100 µL per well.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:10 in 7H9 broth.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well.
-
Incubate the plate at 37°C for 7 days.[6]
-
-
Addition of Resazurin and Reading:
-
Prepare a 0.01% (w/v) solution of resazurin in sterile distilled water and filter sterilize.[6]
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate overnight.
-
The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[13]
-
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of Drug A along the x-axis and Drug B along the y-axis.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Prepare the M. tuberculosis inoculum as described for the REMA protocol.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation and Reading:
-
Incubate and read the plates as described for the REMA protocol.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The FIC Index (FICI) is the sum of the FICs for both drugs.
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[5]
-
Visualizations
Caption: Mechanisms of resistance to direct InhA inhibitors and counteracting strategies.
Caption: Workflow for evaluating direct InhA inhibitors and their combinations.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 3. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 4. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with variability in MIC results for MtInhA-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MtInhA-IN-1, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Due to the inherent complexities of antimicrobial susceptibility testing in M. tuberculosis, variability in Minimum Inhibitory Concentration (MIC) results can be a significant challenge. This guide is designed to help you identify potential sources of variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct inhibitor of the InhA enzyme. InhA is a critical component of the fatty acid synthase-II (FAS-II) pathway in Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids.[1] Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1] By directly inhibiting InhA, this compound blocks mycolic acid synthesis, leading to bacterial cell death. Unlike isoniazid (INH), which is a pro-drug requiring activation by the catalase-peroxidase enzyme KatG, direct inhibitors like this compound do not require metabolic activation.[1][2]
Q2: What are the expected MIC values for this compound?
A2: As a novel research compound, the MIC values for this compound can vary depending on the specific M. tuberculosis strain and the experimental conditions. It is crucial to establish a baseline MIC for your specific laboratory conditions and reference strains. For context, direct InhA inhibitors have shown potent activity, and it is important to compare your results to any available literature on similar compounds.
Q3: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results. What are the common causes?
A3: Variability in MIC assays for M. tuberculosis is a known issue and can stem from several factors.[3] Key contributors include:
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Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. A large bacterial inoculum can lead to false resistance.[4]
-
Culture Medium: The composition of the culture medium, including the carbon source and presence of detergents or bovine serum albumin (BSA), can influence compound activity and bacterial growth.[5]
-
pH of the Medium: The pH of the culture medium can affect both the stability of the compound and the growth of the mycobacteria.[4][5]
-
Incubation Time: Insufficient or excessive incubation can lead to inaccurate MIC determination.
-
Compound Stability and Solubility: Poor solubility or degradation of this compound in the assay medium can result in inconsistent effective concentrations.
Troubleshooting Guide
Issue 1: Inconsistent MIC values between experimental repeats.
Possible Cause & Solution
-
Inoculum Density Variation:
-
Troubleshooting Step: Standardize your inoculum preparation meticulously. Ensure you are using a consistent growth phase of the bacterial culture. Verify the final inoculum concentration (e.g., ~5x10^5 CFU/mL for broth microdilution) using OD measurements and, periodically, by plating serial dilutions.[6][7]
-
-
Inaccurate Drug Concentration:
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Edge Effects in Microtiter Plates:
-
Troubleshooting Step: To mitigate evaporation, which can concentrate the compound and media components in the outer wells, fill the peripheral wells of your 96-well plates with sterile water or media without inoculum.
-
Issue 2: Higher than expected MIC values or no inhibition observed.
Possible Cause & Solution
-
Compound Instability or Degradation:
-
Troubleshooting Step: Assess the stability of this compound in your chosen culture medium over the course of the experiment. Consider preparing the compound in a solvent known to promote its stability and ensure the final solvent concentration does not affect bacterial growth.
-
-
Compound Binding to Media Components:
-
Troubleshooting Step: Some compounds can bind to proteins like albumin present in the media supplements (e.g., OADC).[5] Consider performing the assay in a medium with and without BSA to assess its impact.
-
-
Bacterial Aggregation:
-
Troubleshooting Step: M. tuberculosis has a tendency to clump, which can lead to uneven drug exposure. Ensure your bacterial suspension is homogenous by vortexing with glass beads and allowing large clumps to settle before preparing the inoculum. The use of a mild detergent like Tween 80 in the culture medium can also help.
-
Data Presentation: Example MIC Data for this compound
The following table presents hypothetical MIC data for this compound against M. tuberculosis H37Rv under different conditions to illustrate how results can be structured and the potential for variability.
| Condition | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Dilution | Notes |
| Standard (7H9/OADC/Tween 80) | 0.125 | 0.25 | Baseline condition. Agar dilution often yields slightly higher MICs. |
| High Inoculum (10^7 CFU/mL) | 0.5 | 1.0 | Demonstrates the effect of increased bacterial density, potentially leading to higher MICs.[4] |
| Acidic pH (6.0) | 0.25 | 0.5 | pH can affect compound activity and bacterial physiology.[5] |
| Media with 0.5% BSA (No OADC) | 0.5 | 1.0 | Illustrates potential for compound binding to albumin.[5] |
| Media without Tween 80 | 0.25 | 0.5 | Absence of detergent may lead to clumping and less consistent results. |
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[8]
-
Preparation of this compound Dilutions:
-
Prepare a 2x working stock of the highest concentration of this compound to be tested in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
In a 96-well plate, add 100 µL of the 2x highest concentration to the first column wells.
-
Add 50 µL of 7H9 broth to the remaining wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[9]
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 5x10^5 CFU/mL in the assay plate.[6]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity).[10]
-
Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of the test organism.
-
Preparation of Agar Plates:
-
Prepare molten Middlebrook 7H10 or 7H11 agar and cool to 48-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify.[11]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.
-
Include a drug-free control plate.
-
Incubate the plates at 37°C in a CO2-permeable bag for 14-21 days.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial growth compared to the control plate.[12]
-
Visualizations
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditions that may affect the results of susceptibility testing of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
Technical Support Center: Enhancing Cell Permeability of Novel InhA Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on InhA inhibitors for Mycobacterium tuberculosis (Mtb). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to inhibitor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is my potent InhA inhibitor (low nanomolar IC50) showing weak activity against whole Mtb cells (high MIC)?
A1: This is a common challenge. A significant discrepancy between enzymatic inhibition (IC50) and whole-cell activity (Minimum Inhibitory Concentration, MIC) often points to poor permeability across the complex mycobacterial cell wall.[1][2] The Mtb cell envelope, with its mycolic acid layer, is a formidable barrier to both hydrophilic and lipophilic compounds.[3] Other potential reasons include active efflux of the compound by bacterial pumps or intracellular metabolism of the inhibitor.
Q2: What physicochemical properties are critical for Mtb cell permeability?
A2: While there are no absolute rules, certain properties are influential. The partition coefficient (logP) plays a key role; for instance, an inhibitor with a higher logP might exhibit better cell permeability and thus greater cellular potency, even with a similar enzymatic IC50 to an analogue.[1] However, a balance is necessary, as very high lipophilicity can lead to poor solubility and other issues. Other important factors include molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[4]
Q3: How can I determine if my compound is being removed by efflux pumps?
A3: To investigate the role of efflux, you can run your whole-cell activity assay in the presence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant decrease in the MIC value for your compound in the presence of an EPI suggests that it is a substrate for an efflux pump.
Q4: Are there computational tools to predict the permeability of my inhibitors?
A4: Yes, several in silico models and tools can predict permeability. These models use physicochemical properties and structural features to estimate the likelihood of a compound crossing the Mtb cell wall.[5][6][7] Machine learning approaches, trained on datasets of compounds with known enzymatic and whole-cell activities, have been developed to classify compounds as permeable or impermeable.[6][7] These tools can be valuable for prioritizing compounds for synthesis and experimental testing.
Troubleshooting Guides
Problem 1: High variability in whole-cell assay (MIC) results.
| Possible Cause | Troubleshooting Step |
| Mtb cell aggregation | Mycobacteria have a natural tendency to clump, which can lead to inconsistent inoculum sizes. To mitigate this, briefly sonicate the bacterial suspension or pass it through a syringe with a small gauge needle multiple times to break up clumps before dilution. Avoid detergents, as they can alter cell envelope permeability.[3] |
| Compound precipitation | Your inhibitor may be precipitating in the culture medium at the tested concentrations. Visually inspect the wells for any precipitate. Determine the compound's solubility in the assay medium. If solubility is an issue, consider using a lower concentration of DMSO or modifying the compound's structure to improve solubility. |
| Inconsistent plate incubation | Ensure consistent temperature and humidity during incubation. Evaporation from wells, especially at the edges of the plate, can concentrate the compound and affect results. Use sealed plates or a humidified incubator.[8] |
Problem 2: My inhibitor shows good permeability in a Caco-2 assay but is still inactive against Mtb.
| Possible Cause | Troubleshooting Step |
| Different barrier properties | The Caco-2 monolayer is a model for human intestinal epithelium and does not replicate the unique mycomembrane of Mtb.[9][10] A compound that can cross the Caco-2 barrier may still be unable to penetrate the Mtb cell wall. |
| Specific Mtb efflux | The compound might be a substrate for efflux pumps specific to M. tuberculosis that are not present in Caco-2 cells. |
| Action | Use a mycobacteria-specific permeability assay, such as the one described in the protocols section, to get a more accurate assessment of your compound's ability to enter Mtb.[11][12] |
Quantitative Data Summary
The following tables summarize key data for representative InhA inhibitors, highlighting the relationship between enzymatic activity, cellular activity, and physicochemical properties.
Table 1: Comparison of Enzymatic vs. Cellular Activity of 4-Hydroxy-2-Pyridone InhA Inhibitors [1]
| Compound | InhA IC50 (µM) | Mtb MIC (µM) | cLogP |
| NITD-529 | 9.60 | 1.54 | Not Reported |
| NITD-564 | 0.59 | 0.16 | Not Reported |
| NITD-916 | 0.59 | 0.05 | >1 log unit higher than NITD-564 |
Note: The improved cellular potency of NITD-916 compared to NITD-564, despite identical enzymatic IC50 values, was attributed to its higher logP, suggesting better cell permeability.[1]
Table 2: Properties of an Optimized Thiadiazole-Based InhA Inhibitor (GSK138) [13]
| Parameter | Value |
| InhA IC50 | 0.04 µM |
| Mtb MIC | 1 µM |
| Intracellular Mtb MIC | 0.9 µM |
| Chrom logD (pH 7.4) | 3.38 |
| Permeability (MDCK-MDR1) Papp | 374 nm/s |
| Solubility (FaSSIF, pH 6.5) | 140–320 μM |
Note: GSK138 demonstrates high permeability in the MDCK cell model, which correlates with its potent intracellular activity.[13]
Experimental Protocols
Protocol 1: Mtb Whole-Cell Activity Screen (Resazurin Microtiter Assay - REMA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Test compounds dissolved in DMSO
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).[14]
-
Inoculum Preparation: Dilute the culture in 7H9 broth to a final OD600 of 0.01.[14]
-
Compound Plating: Prepare serial dilutions of your test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include positive (e.g., Isoniazid) and negative (DMSO vehicle) controls.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. The final volume will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.[14][15]
-
Assay Development: Add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.[14]
-
Data Analysis: Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolic activity (growth). The MIC is the lowest compound concentration that prevents the color change from blue to pink.
Protocol 2: Permeation Across the Mycomembrane (PAC-MAN) Assay (Conceptual Overview)
This novel assay provides a direct measure of small molecule permeation into live mycobacteria. It involves a "pulse-chase" style experiment using metabolic labeling and click chemistry.[11][12]
Materials:
-
Live M. smegmatis or M. tuberculosis
-
Metabolic label (e.g., an unnatural D-amino acid with a bioorthogonal handle like an alkyne)
-
Test compounds derivatized with a complementary bioorthogonal handle (e.g., an azide)
-
A fluorescent reporter with a third reactive handle (e.g., DBCO-Fluorophore)
-
Flow cytometer
Procedure:
-
Metabolic Tagging (Pulse): Incubate mycobacterial cells with the metabolic label for several generations. This incorporates the label into the peptidoglycan layer beneath the mycomembrane.
-
Permeation (Chase): Wash the cells to remove excess label, then incubate them with the azide-modified test compound for a defined period (e.g., 2 hours).[12]
-
Fluorescent Labeling: Wash the cells again and incubate with the fluorescent reporter (e.g., DBCO-Fluorophore). This molecule will react with any metabolic labels that were not blocked by the permeated test compound.
-
Analysis: Analyze the fluorescence of individual cells using flow cytometry. A lower fluorescent signal indicates that more test compound successfully permeated the mycomembrane and reacted with the peptidoglycan label, thus blocking the fluorescent reporter from binding.[12]
Visualizations
Experimental and Logic Workflows
The following diagrams illustrate key processes in the development and troubleshooting of InhA inhibitors.
Caption: Workflow for developing cell-permeable InhA inhibitors.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. las.touro.edu [las.touro.edu]
- 3. Transport assays and permeability in pathogenic mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell wall permeability assisted virtual screening to identify potential direct InhA inhibitors of Mycobacterium tuberculosis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mycobacterium tuberculosis Cell Wall Permeability Model Generation Using Chemoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Refining Purification Protocols for Synthetic MtInhA-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for the synthetic MtInhA-IN-1 complex.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for MtInhA?
A1: The most common and recommended expression system for producing recombinant MtInhA is E. coli, typically using strains like BL21(DE3). This system is well-established for its high yield and ease of use. For optimal expression, it is advisable to perform codon optimization of the inhA gene for E. coli.
Q2: Should I add the inhibitor IN-1 before or after cell lysis?
A2: For the purification of the synthetic this compound complex, it is recommended to add the IN-1 inhibitor to the clarified cell lysate before proceeding with affinity chromatography. This allows for the formation of the complex in solution, which can then be purified. Adding the inhibitor after initial purification of MtInhA is also a valid strategy, but purifying the pre-formed complex can sometimes enhance stability.
Q3: What is the purpose of including imidazole in the binding and wash buffers for Ni-NTA chromatography?
A3: Low concentrations of imidazole (typically 10-20 mM) are included in the binding and wash buffers to reduce non-specific binding of contaminating proteins from the host cell lysate to the Ni-NTA resin.[1][2] This helps to increase the purity of the eluted His-tagged this compound complex.
Q4: How can I assess the purity and yield of my purified this compound complex?
A4: Purity can be assessed using SDS-PAGE, where the complex should ideally show a single band at the expected molecular weight of MtInhA. Densitometry can be used for a more quantitative purity estimation. The yield is typically determined by measuring the protein concentration of the final purified sample using a method like the Bradford assay or by measuring absorbance at 280 nm, and then calculating the total amount of protein obtained. Quantitative NMR (qNMR) can also be a powerful tool for assessing purity.[3]
Q5: Can the this compound complex dissociate during purification?
A5: Yes, protein-inhibitor complexes can dissociate during the purification process, especially during extensive washing steps or buffer exchanges.[4] To minimize dissociation, it is crucial to maintain optimal buffer conditions (pH, ionic strength) and to work at low temperatures (4°C) throughout the purification process. Performing purification steps efficiently and avoiding prolonged incubations can also help.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of the synthetic this compound complex.
Low Yield of Purified Complex
| Possible Cause | Recommendation |
| Poor expression of MtInhA | Optimize expression conditions (e.g., induction temperature, time, IPTG concentration). Verify the integrity of the expression construct by DNA sequencing.[5] |
| Inhibitor IN-1 causing protein precipitation | Determine the optimal concentration of IN-1 to add to the lysate. Ensure IN-1 is fully dissolved in a suitable solvent before adding it to the lysate. |
| Complex dissociation during purification | Minimize the number of washing steps and the volume of wash buffer.[4] Consider using a batch binding method for affinity chromatography to reduce the time the complex is on the column.[6] |
| Protein loss during concentration steps | Use concentration devices with an appropriate molecular weight cut-off (MWCO) to prevent loss of the complex. |
| Inefficient elution from the affinity column | Optimize the imidazole concentration in the elution buffer. A step or gradient elution with increasing imidazole concentrations can be effective.[4][5] |
Protein Aggregation
| Possible Cause | Recommendation |
| Incorrect buffer conditions | Screen different buffer pH and salt concentrations to find conditions that maintain the solubility of the complex.[7] Consider adding stabilizing agents like glycerol (5-10%) to the buffers. |
| High protein concentration | Purify the complex at a lower concentration. If high concentrations are required, perform a buffer exchange into a formulation that is known to support high concentrations of the protein. |
| Freeze-thaw cycles | Aliquot the purified complex into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
Contamination with Other Proteins
| Possible Cause | Recommendation |
| Non-specific binding to Ni-NTA resin | Increase the imidazole concentration in the wash buffer (e.g., up to 40-50 mM).[7] Perform an additional wash step. |
| Co-purification of host proteins | If contamination persists after affinity chromatography, an additional purification step, such as size-exclusion chromatography (SEC), is highly recommended to separate the this compound complex from remaining contaminants based on size. |
| Protease degradation | Add a protease inhibitor cocktail to the lysis buffer to prevent degradation of the target protein.[5] |
Experimental Protocols
Expression and Lysis of His-tagged MtInhA
-
Expression: Transform E. coli BL21(DE3) with the MtInhA expression vector. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with a final concentration of 0.5-1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitor cocktail).[1] Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged MtInhA.
Purification of the this compound Complex
-
Complex Formation: Add the synthetic inhibitor IN-1 to the clarified lysate to a final concentration that ensures saturation of the MtInhA binding sites (this may need to be empirically determined). Incubate on ice for 30-60 minutes with gentle stirring.
-
Affinity Chromatography (Ni-NTA):
-
Equilibration: Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the lysate containing the this compound complex onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).[8]
-
Elution: Elute the this compound complex with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[8] Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (SEC):
-
Buffer Exchange: Pool the fractions containing the purified complex and concentrate them. Exchange the buffer to a suitable SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Chromatography: Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC buffer.[9]
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing the pure this compound complex.
-
Quantitative Data Summary
| Parameter | Affinity Chromatography (Ni-NTA) | Size-Exclusion Chromatography (SEC) |
| Typical Yield | 5-10 mg of complex per liter of culture | >80% recovery from the affinity step |
| Purity (estimated) | 85-95% | >98% |
| Binding Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole | N/A |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole | N/A |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole | 20 mM HEPES pH 7.5, 150 mM NaCl |
| Flow Rate | 1-2 mL/min | 0.5-1 mL/min |
Note: These values are estimates and may need to be optimized for your specific experimental conditions.
Visualizations
MtInhA Signaling Pathway Inhibition
Caption: Inhibition of the MtInhA enzyme by IN-1 blocks the FAS-II pathway, preventing mycolic acid synthesis.
Experimental Workflow for this compound Purification
Caption: A step-by-step workflow for the purification of the synthetic this compound complex.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low yield during this compound purification.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Addressing discrepancies between in vitro and in vivo efficacy of MtInhA-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtInhA-IN-1, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Question: My in vitro enzymatic assay shows potent inhibition of InhA, but the compound has weak activity against whole-cell M. tuberculosis. What are the potential reasons for this discrepancy?
Answer:
Several factors can contribute to a disconnect between enzymatic inhibition and whole-cell activity. Here's a troubleshooting guide to help you identify the potential cause:
-
Compound Permeability: The mycobacterial cell wall is notoriously impermeable. This compound may not be effectively penetrating the cell wall to reach its target, InhA, in the cytoplasm.
-
Recommendation: Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area. Consider performing a permeability assay, such as the Caco-2 permeability assay, to understand its ability to cross biological membranes.[1]
-
-
Efflux Pumps: M. tuberculosis possesses several efflux pumps that can actively transport foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.
-
Recommendation: Investigate whether this compound is a substrate for known mycobacterial efflux pumps. This can be tested using assays with and without efflux pump inhibitors.
-
-
Compound Stability: this compound may be unstable in the culture medium or metabolized by the bacteria into an inactive form.
-
Recommendation: Assess the stability of your compound in the mycobacterial culture medium over the course of the experiment.
-
-
Assay Conditions: The conditions of your enzymatic assay (e.g., pH, buffer components) may not accurately reflect the intracellular environment of M. tuberculosis.
-
Recommendation: Review and optimize your enzymatic assay conditions to mimic the physiological environment more closely.
-
Question: this compound shows good in vitro whole-cell activity (low MIC), but it is not efficacious in our mouse model of tuberculosis. What could be the reasons for this in vitro-in vivo discrepancy?
Answer:
Translating in vitro activity to in vivo efficacy is a common challenge in drug development. Here are the key areas to investigate:
-
Pharmacokinetics (PK): The compound may have poor pharmacokinetic properties, leading to insufficient exposure at the site of infection.
-
Poor Oral Bioavailability: The compound may not be well absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The compound may be quickly metabolized by the liver into inactive forms.
-
Rapid Excretion: The compound may be rapidly cleared from the body.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can limit the amount of free compound available to act on the bacteria.
-
Recommendation: Conduct a pharmacokinetic study in mice to determine key parameters such as Cmax, Tmax, half-life, and oral bioavailability. Also, perform a plasma protein binding assay.
-
-
Distribution to the Site of Infection: The compound may not effectively penetrate the lung tissue and the granulomas where the mycobacteria reside.
-
Recommendation: Measure the concentration of the compound in the lung tissue of infected mice at various time points after dosing.
-
-
In Vivo Target Engagement: Even if the compound reaches the lungs, it may not be engaging with InhA effectively in the complex in vivo environment.
-
Recommendation: While challenging, consider experiments to demonstrate target engagement in vivo, such as analyzing the mycolic acid profile of mycobacteria isolated from treated animals.
-
-
Mouse Model Specifics: The chosen mouse model may not be appropriate for evaluating the efficacy of this specific compound.
-
Recommendation: Review the details of your mouse infection model (strain, route of infection, bacterial load) and compare it with established models for tuberculosis drug efficacy testing.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[2][3] Mycolic acids are very-long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial protective barrier.[2][3] By directly binding to InhA, this compound blocks the elongation of fatty acids, thereby inhibiting mycolic acid synthesis. This disruption of the cell wall leads to bacterial death. Unlike the frontline drug isoniazid, direct InhA inhibitors do not require activation by the catalase-peroxidase enzyme KatG, making them active against many isoniazid-resistant strains of M. tuberculosis.[4][5]
Question: What are the expected in vitro efficacy values for a potent direct InhA inhibitor?
Answer:
The in vitro efficacy of direct InhA inhibitors can be assessed by their half-maximal inhibitory concentration (IC50) against the InhA enzyme and their minimum inhibitory concentration (MIC) against whole-cell M. tuberculosis. Potent direct InhA inhibitors typically exhibit the following approximate values:
-
InhA IC50: In the nanomolar to low micromolar range.
-
M. tuberculosis MIC: In the low micromolar to sub-micromolar range.
It is important to note that a good correlation between enzymatic inhibition and whole-cell activity is not always observed due to factors like cell permeability and efflux.
Question: What are the key pharmacokinetic parameters to consider for a direct InhA inhibitor?
Answer:
Favorable pharmacokinetic properties are crucial for the in vivo efficacy of any drug candidate. For a direct InhA inhibitor, key parameters to assess in preclinical animal models (e.g., mice) include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.
-
Plasma Protein Binding (%PPB): The percentage of the drug that is bound to proteins in the plasma. A lower unbound fraction may limit efficacy.
Data Presentation
The following tables summarize representative quantitative data for direct InhA inhibitors, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Efficacy of Representative Direct InhA Inhibitors
| Compound | InhA IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Reference |
| NITD-916 | 0.57 | 0.05 | [6] |
| GSK693 | Not Reported | 1.87 (MIC90) | [7] |
| GSK138 | 0.04 | 1 | [8] |
| AN12855 | Sub-micromolar | Not Reported | [9] |
Table 2: Pharmacokinetic Parameters of Representative Direct InhA Inhibitors in Mice
| Compound | Dose & Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| NITD-916 | 10 mg/kg (oral) | 1.2 | 4 | 6.5 | 40 | [10] |
| GSK138 | 1 mg/kg (IV) | - | - | 2.5 | - | [7] |
| AN12855 | 10 mg/kg (oral) | 1.5 | 2 | 3.5 | 53 | [9] |
Table 3: In Vivo Efficacy of Representative Direct InhA Inhibitors in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dose & Route | Treatment Duration | Reduction in Lung CFU (log10) | Reference |
| NITD-916 | Acute Infection | 100 mg/kg (oral) | 1 month | 0.95 | [6] |
| AN12855 | Chronic Infection | 100 mg/kg (oral) | 8 weeks | 1.34 | [11][12] |
| GSK138 | Acute Infection | 200 mg/kg (oral) | 8 days | ~2.5 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
1. InhA Enzymatic Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the NADH-dependent reduction of a substrate by the InhA enzyme. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
Substrate (e.g., 2-trans-dodecenoyl-CoA)
-
Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and the substrate in each well of the microplate.
-
Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor).
-
Initiate the reaction by adding the InhA enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
96-well microplates
-
Resazurin solution (for viability staining)
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in the wells of a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration.
-
Add the bacterial inoculum to each well containing the compound. Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).
-
3. Intracellular M. tuberculosis Killing Assay in Macrophages
-
Principle: This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.
-
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages
-
M. tuberculosis H37Rv strain
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
24-well plates
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
7H11 agar plates
-
-
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound.
-
Incubate the plates for a defined period (e.g., 3-5 days).
-
At the end of the incubation, lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H11 agar to determine the number of colony-forming units (CFUs).
-
Compare the CFU counts from treated and untreated cells to determine the intracellular killing activity.
-
4. Mouse Model of Tuberculosis for In Vivo Efficacy
-
Principle: This model assesses the ability of a compound to reduce the bacterial burden in the lungs of mice infected with M. tuberculosis.
-
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber
-
This compound formulated for oral administration
-
Oral gavage needles
-
-
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
Allow the infection to establish for a few weeks (chronic infection model) or start treatment shortly after infection (acute infection model).
-
Administer this compound orally at a specific dose and frequency for a defined treatment period (e.g., 4 weeks). Include a vehicle control group.
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
-
Compare the lung CFU counts between the treated and control groups to evaluate the in vivo efficacy.
-
Visualizations
Caption: Mycolic acid biosynthesis pathway in M. tuberculosis and the target of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Caption: Logical workflow for troubleshooting in vitro to in vivo discrepancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-693 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Improved Resistance Potential of a Cofactor-Independent InhA Inhibitor of Mycobacterium tuberculosis in the C3HeB/FeJ Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of the InhA-Inhibitor Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for the InhA-inhibitor complex.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for setting up InhA-inhibitor complex crystallization trials?
A1: Successful crystallization of the InhA-inhibitor complex typically requires highly pure InhA protein, the inhibitor of interest, the cofactor β-Nicotinamide adenine dinucleotide (NAD+), and a screening solution containing a precipitant, buffer, and sometimes salts or additives.
Q2: What is the recommended method for preparing the InhA-inhibitor complex before crystallization?
A2: The InhA-inhibitor complex is generally prepared by co-crystallization. This involves incubating the purified InhA protein with a molar excess of NAD+ and the inhibitor prior to setting up crystallization trials. A common approach is to mix InhA, NAD+, and the inhibitor in a molar ratio of 1:5:200 and incubate the mixture on ice for at least two hours to ensure complex formation.[1]
Q3: Which crystallization methods are most commonly used for the InhA-inhibitor complex?
A3: The hanging drop and sitting drop vapor diffusion methods are the most frequently reported techniques for crystallizing the InhA-inhibitor complex.[1][2][3][4]
Q4: What are some common initial screening conditions that have yielded InhA-inhibitor complex crystals?
A4: Several successful crystallization conditions have been reported. A common starting point involves using polyethylene glycol (PEG) as the precipitant, with varying molecular weights and concentrations, in combination with a buffer to maintain a stable pH. Refer to the data tables below for specific examples of successful conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Formed | 1. Protein concentration is too low or too high.2. Precipitant concentration is not optimal.3. pH of the solution is incorrect.4. Inhibitor is not binding to InhA.5. Protein sample is not homogenous or is aggregated. | 1. Perform a screen of protein concentrations (e.g., 5, 10, 15 mg/mL).2. Screen a range of precipitant concentrations around the initial condition.3. Screen a pH range for the buffer (e.g., +/- 1 pH unit from the initial condition).4. Confirm inhibitor binding using a biophysical method like thermal shift assay or surface plasmon resonance.5. Further purify the protein using size-exclusion chromatography. Ensure the protein is freshly prepared. |
| Formation of Amorphous Precipitate | 1. Supersaturation is too high, leading to rapid precipitation instead of crystal growth.2. Protein is unstable in the tested condition. | 1. Decrease the protein and/or precipitant concentration.2. Increase the volume of the crystallization drop to slow down equilibration.3. Try a different precipitant or a lower molecular weight PEG.4. Screen for additives or salts that may increase protein stability. |
| Microcrystals or Poor-Quality Crystals | 1. Nucleation is too rapid, leading to a large number of small crystals.2. Crystal growth is hindered by impurities or suboptimal conditions. | 1. Lower the protein and/or precipitant concentration.2. Optimize the pH and temperature.3. Try microseeding with crushed crystals from a previous experiment.4. Use additive screens to identify molecules that can improve crystal quality. |
| Crystals Stop Growing or are Too Small | 1. Depletion of protein from the drop.2. The crystallization condition is at the edge of the optimal range. | 1. Increase the initial protein concentration.2. Fine-tune the precipitant concentration and pH in small increments.3. Consider macroseeding to encourage the growth of a single, larger crystal. |
| Inconsistent Results | 1. Variability in protein preparation.2. Inaccurate pipetting or setup of crystallization plates.3. Temperature fluctuations. | 1. Ensure a consistent and reproducible protein purification protocol.2. Use calibrated pipettes and be meticulous in setting up crystallization trials.3. Maintain a constant and controlled temperature for crystallization. |
Data Presentation: Summary of Crystallization Conditions
Table 1: Reported Crystallization Conditions for InhA Complexes
| Complex | Protein Conc. | Precipitant | Buffer | Salt/Additive | pH | Temperature | Method | Reference |
| InhA-NAD+-PT70 | 10 mg/mL | 12-16% (w/v) PEG 4000 | 100 mM ADA | 100-250 mM Ammonium Acetate, 1% DMSO | 6.8 | Not Specified | Hanging Drop | [1] |
| InhA-NAD+ | 12 mg/mL | 25-30% PEG 400 | 0.1 M HEPES | 0.1 M Sodium Acetate | 7.0 | 18 °C | Sitting Drop | [2] |
| InhA-NAD+-C16 Fatty Acyl Substrate | 10 mg/mL | 10% PEG 4000 | 100 mM ADA | 100 mM Ammonium Acetate, 6% DMSO | 6.8 | Not Specified | Hanging Drop | [3] |
| InhA-NADH-Arylamide Inhibitor | 10 mg/mL | 8% MPD | 100 mM HEPES | 50 mM Sodium Citrate | 7.5 | Not Specified | Hanging Drop | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of InhA
-
Expression:
-
Transform E. coli BL21(DE3)pLysS cells with the InhA expression plasmid.
-
Grow the cells at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic to an A600 of 0.8.
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Induce protein expression with 1 mM isopropyl-β-d-thiogalactopyranoside (IPTG) and continue to shake for 12 hours at 25°C.[1]
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Affinity Chromatography:
-
Apply the supernatant to a nickel affinity column (e.g., HisTrap HP).
-
Wash the column with lysis buffer containing 20-60 mM imidazole.
-
Elute InhA using a gradient of 60–500 mM imidazole.[1]
-
-
Size-Exclusion Chromatography:
-
Pool the fractions containing InhA and exchange the buffer to a suitable storage buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA) using a desalting column.[1]
-
For further purification, apply the protein to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the same buffer.[1]
-
Pool the pure fractions and concentrate the protein to the desired concentration for crystallization trials.
-
Protocol 2: Co-crystallization of the InhA-Inhibitor Complex
-
Complex Formation:
-
Prepare a solution of purified InhA at a concentration of 10-12 mg/mL.
-
Add NAD+ and the inhibitor to the protein solution to achieve a final molar ratio of 1:5:200 (InhA:NAD+:Inhibitor).[1]
-
Incubate the mixture on ice for at least 2 hours.
-
Centrifuge the solution at high speed (e.g., 25,000 x g) for 20 minutes to remove any precipitate.[1]
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 1 µL of the InhA-inhibitor complex supernatant onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution (crystallization screen condition) to the protein drop.
-
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plate at a constant temperature (e.g., 18°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Visualizations
Caption: Overall experimental workflow for InhA-inhibitor complex crystallization.
Caption: Troubleshooting logic for crystallization experiments.
References
- 1. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate solvents for MtInhA-IN-1 stock solutions
This technical support center provides guidance on the selection of appropriate solvents for preparing stock solutions of MtInhA-IN-1, a selective and orally active inhibitor of Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the chemical properties of similar 4-aminoquinoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. These compounds are generally soluble in DMSO. For in vivo applications, further dilution into aqueous buffers or specific formulations is necessary.
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the solvent volume: The concentration of your intended stock solution may be too high. Try adding more solvent to decrease the concentration.
-
Gentle warming: Gently warm the solution to 37°C. This can aid in the dissolution of some compounds.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Vortexing: Vigorous mixing using a vortex can also aid in dissolving the compound.
-
Fresh solvent: Ensure that the DMSO you are using is anhydrous. DMSO is hygroscopic and absorbed water can affect its solvating properties.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the primary recommendation, other polar aprotic solvents like Dimethylformamide (DMF) may also be suitable. Ethanol can be a solvent for some 4-aminoquinoline derivatives, but solubility might be lower compared to DMSO. It is always recommended to test the solubility of a small amount of the compound in the alternative solvent before preparing a large stock solution.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is this compound soluble in aqueous buffers?
A5: 4-aminoquinoline derivatives like this compound generally have low solubility in aqueous buffers. To prepare a working solution in an aqueous medium, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice to the desired final concentration. The final concentration of DMSO in the working solution should be kept low (typically less than 0.5%) to avoid solvent-induced effects in biological assays.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available from the manufacturer, the following table provides a qualitative guide based on the expected properties of 4-aminoquinoline derivatives.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | Moderate to High | A potential alternative to DMSO. |
| Ethanol | Low to Moderate | May require warming or sonication. |
| Methanol | Low | Not generally recommended. |
| Water / Aqueous Buffers | Very Low / Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 396.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 396.32 g/mol = 0.00396 g = 3.96 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Mycolic Acid Biosynthesis Pathway and the Role of InhA
The following diagram illustrates the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. MtInhA is a key enzyme in this pathway, and its inhibition by this compound disrupts this vital process.
Caption: The inhibitory action of this compound on the InhA enzyme within the mycolic acid biosynthesis pathway.
Experimental Workflow for Stock Solution Preparation
This workflow diagram outlines the logical steps for preparing a stock solution of this compound.
Caption: A step-by-step workflow for the preparation of an this compound stock solution.
Technical Support Center: Optimizing InhA Inhibitor Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of InhA inhibitors, with a focus on improving their pharmacokinetic (PK) profile.
Frequently Asked Questions (FAQs)
Q1: My lead InhA inhibitor has potent in vitro activity but shows poor in vivo efficacy. What are the likely reasons?
A1: A significant disconnect between in vitro potency and in vivo efficacy is a common challenge in drug discovery, often stemming from suboptimal pharmacokinetic properties. For InhA inhibitors, which are typically lipophilic, the primary culprits are often poor aqueous solubility and low oral bioavailability.[1][2] Insufficient drug concentration at the target site (the Mycobacterium tuberculosis bacterium) will result in a lack of efficacy, regardless of the compound's inherent potency. Other contributing factors can include rapid metabolism, high plasma protein binding, and poor distribution to target tissues.
Q2: What are the initial steps to improve the oral bioavailability of a lipophilic InhA inhibitor?
A2: The first step is to identify the root cause of the low bioavailability. Key factors to investigate are solubility, permeability, and first-pass metabolism.[3] For many InhA inhibitors, solubility is the rate-limiting step for absorption.[4] Therefore, initial efforts should focus on formulation strategies to enhance solubility. This can include using co-solvents, surfactants, or developing lipid-based formulations such as Self-Micro Emulsifying Drug Delivery Systems (SMEDDS).[5] Concurrently, in vitro assays to assess metabolic stability in liver microsomes can provide insights into potential first-pass metabolism issues.
Q3: How does high plasma protein binding affect the interpretation of my compound's activity?
A3: It is generally the unbound (free) fraction of a drug that is pharmacologically active, as it is this fraction that can distribute into tissues and interact with the target.[6][7] Many lipophilic compounds, including some InhA inhibitors, exhibit high plasma protein binding. If your compound is highly bound to plasma proteins, the total plasma concentration may be misleadingly high, while the free concentration available to inhibit InhA within the bacteria is insufficient. Therefore, it is crucial to determine the fraction of your compound that is unbound in plasma to accurately correlate pharmacokinetic data with pharmacodynamic outcomes.[8]
Q4: When should I consider using a prodrug approach for my InhA inhibitor?
A4: A prodrug strategy can be a viable option when intrinsic physicochemical properties of the parent drug, such as poor solubility or limited permeability, cannot be overcome by formulation approaches alone. For instance, a phosphate ester prodrug can be designed to enhance the aqueous solubility of a lipophilic InhA inhibitor, allowing for better dissolution and absorption in the gastrointestinal tract. The prodrug is then ideally cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug.
Troubleshooting Guides
In Vitro Assays
Q: I am observing precipitation of my InhA inhibitor during my in vitro assays. How can I resolve this?
A: Precipitation during in vitro assays can lead to inaccurate and unreliable data. Here are some troubleshooting steps:
-
Check the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve your compound is low enough to be tolerated by the assay system and does not cause the compound to crash out of solution.
-
Use of surfactants: For enzymatic assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in the assay buffer can help maintain the solubility of lipophilic compounds.
-
Pre-incubation checks: Before starting a large-scale experiment, perform a small-scale solubility test of your compound in the final assay buffer to determine its solubility limit.
-
Consider kinetic vs. thermodynamic solubility: For initial high-throughput screening, kinetic solubility is often measured. However, for lead optimization, determining the thermodynamic solubility is more indicative of the compound's true solubility.
In Vivo Pharmacokinetic Studies
Q: My in vivo pharmacokinetic data shows high variability between individual animals. What are the potential causes?
A: High inter-animal variability in pharmacokinetic studies can obscure the true profile of your compound. Potential reasons include:
-
Inconsistent dosing: Ensure accurate and consistent administration of the dosing formulation, especially for oral gavage. The volume and concentration of the dose should be precise for each animal.
-
Formulation issues: If the compound is not uniformly suspended or dissolved in the vehicle, different animals may receive different effective doses. Ensure the formulation is homogenous before and during administration.
-
Physiological differences: Factors such as age, weight, and health status of the animals can influence drug absorption and metabolism. Using animals from a reputable supplier within a narrow weight range can help minimize this variability.
-
Food effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs. Standardize the fasting and feeding schedule for all animals in the study.
Q: The oral bioavailability of my InhA inhibitor is very low, despite good in vitro permeability. What should I investigate next?
A: If permeability is not the limiting factor, the low oral bioavailability is likely due to either poor solubility and dissolution in the gastrointestinal tract or high first-pass metabolism in the gut wall and/or liver.
-
Assess metabolic stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High intrinsic clearance suggests rapid metabolism and a likely cause for low bioavailability.
-
Formulation strategies: If metabolic stability is acceptable, focus on enhancing solubility. Lipid-based formulations like SMEDDS can improve the dissolution and absorption of poorly soluble compounds.[5]
-
Efflux transporter involvement: Investigate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which can pump the drug back into the intestinal lumen, thereby reducing its absorption.
Data Presentation
Table 1: Pharmacokinetic Parameters of Lead InhA Inhibitors in Mice
| Parameter | NITD-916 | GSK693 | AN12855 |
| Dose (mg/kg) | 25 (oral) | 100 (oral) | 10 (oral) |
| Cmax (ng/mL) | - | 37,271 | - |
| Tmax (h) | - | 0.42 | - |
| AUC (ng·h/mL) | - | 93,580 | - |
| Clearance (mL/min/kg) | Low | 83 (IV) | Low |
| Volume of Distribution (Vdss) (L/kg) | 0.54 (IV) | 2.58 (IV) | Moderate |
| Oral Bioavailability (%) | 66 | Good | 53 |
| Reference | [8] |
Note: Data for NITD-916 and AN12855 are presented as reported in the literature, which in some cases did not provide specific numerical values for all parameters in a single table.
Experimental Protocols
Kinetic Solubility Assay Protocol
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM compound stock solution to the wells in triplicate. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitation Measurement: Measure the turbidity of the solution in each well using a nephelometer or by measuring the absorbance at 620 nm in a plate reader.
-
Data Analysis: Compare the light scattering or absorbance of the test compound wells to that of positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the kinetic solubility.
Metabolic Stability Assay Protocol (Liver Microsomes)
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, mouse) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO), ensuring the final organic solvent concentration in the incubation is ≤1%.
-
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and test compound (final concentration 1 µM). Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
In Vivo Pharmacokinetic Study Protocol (Murine Model)
-
Animal Acclimatization: House male or female mice (e.g., C57BL/6) in a controlled environment for at least one week before the study.
-
Formulation Preparation: Prepare the dosing formulation of the InhA inhibitor. For oral administration of lipophilic compounds, a formulation such as 1% carboxymethyl cellulose with 0.1% Tween-80 in water may be suitable. Ensure the formulation is a homogenous suspension or solution.
-
Dosing:
-
Oral (PO): Administer the formulation to fasted mice via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
Intravenous (IV): For determining absolute bioavailability, a separate cohort of mice is dosed intravenously via the tail vein with a solubilized formulation of the compound.
-
-
Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.
Visualizations
Caption: Workflow for improving the pharmacokinetic profile of a lead InhA inhibitor.
Caption: Mechanism of action of direct InhA inhibitors.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study | MDPI [mdpi.com]
- 3. InhA Inhibitor, NITD-916 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiotoxicity of Novel Antitubercular Agents
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for assessing and mitigating the potential cardiotoxicity of novel antitubercular agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the preclinical and clinical evaluation of cardiac safety for new anti-tuberculosis (TB) drugs.
Q1: We are observing significant hERG channel inhibition in our initial in vitro screen. Does this automatically mean our compound is cardiotoxic and should be abandoned?
A1: Not necessarily. While inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical indicator for potential cardiotoxicity, it's not the sole determinant.[1] The clinical relevance depends on several factors:
-
Potency: The concentration at which the compound inhibits the hERG channel (IC50) is crucial. A large margin between the hERG IC50 and the therapeutic plasma concentration (Cmax) suggests a lower risk.
-
Multi-ion Channel Effects: Some compounds that block hERG also block inward calcium (Cav1.2) or late sodium (Nav1.5) channels. This can sometimes have a neutralizing effect on the action potential duration, mitigating the pro-arrhythmic risk.[2]
-
In Vivo Correlation: In vitro hERG inhibition does not always translate to in vivo QT prolongation.[3] Further evaluation in more integrated systems is necessary.
Troubleshooting Tip: If you observe hERG inhibition, consider performing a comprehensive in vitro proarrhythmia assay (CiPA) panel that assesses effects on multiple cardiac ion channels to get a more complete picture of the compound's electrophysiological profile.
Q2: Our lead compound shows a borderline QT prolongation signal in an in vivo animal model. What are our next steps to clarify this risk?
A2: A borderline signal requires careful and systematic investigation.
-
Confirm the Finding: Repeat the study with a larger group of animals and ensure rigorous ECG data acquisition and analysis. Use a crossover design if possible to minimize inter-animal variability.
-
Dose-Response Relationship: Evaluate the effect at multiple doses, including and exceeding the anticipated therapeutic exposure. A clear dose-response relationship strengthens the evidence of a drug-related effect.
-
Assess Human Metabolites: Synthesize and test major human metabolites for hERG activity and in vivo QT effects, as they may contribute to the observed toxicity.
-
Use Human-Based Models: Test the compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[4][5] These models can provide more relevant data on human cardiac physiology and assess for pro-arrhythmic events like early afterdepolarizations (EADs).
Q3: We are struggling with high variability in our hiPSC-cardiomyocyte-based assays. How can we improve reproducibility?
A3: Variability in hiPSC-CM assays is a common challenge. Here are some strategies to improve consistency:
-
Cell Source and Quality Control: Use a single, well-characterized hiPSC line from a reputable source. Implement stringent quality control for each batch of differentiated cardiomyocytes, including assessing purity (e.g., via troponin T staining) and electrophysiological maturity.
-
Standardized Culture Conditions: Maintain consistent cell seeding densities, media formulations, and environmental conditions (temperature, CO2, humidity).
-
Assay Platform: Utilize automated, higher-throughput platforms for recording parameters like contractility, calcium transients, or multi-electrode array (MEA) recordings to minimize manual variability.
-
Positive and Negative Controls: Always include well-characterized positive controls (e.g., a known QT-prolonging drug like E-4031) and negative controls (vehicle) in every experiment to ensure the assay is performing as expected.[6]
Q4: During a clinical trial for a multidrug-resistant TB (MDR-TB) regimen, a patient develops significant QTc prolongation. What is the recommended management strategy?
A4: Management of treatment-emergent QTc prolongation is critical. Modern treatment regimens for MDR-TB often include several drugs with the potential to prolong the QTc interval, such as bedaquiline, delamanid, clofazimine, and moxifloxacin.[7][8]
-
Immediate Actions:
-
Review the patient's ECG immediately to confirm the finding.
-
Check for and correct any electrolyte abnormalities, particularly hypokalemia and hypomagnesemia.
-
Review concomitant medications for other QT-prolonging agents and discontinue them if possible.
-
-
Risk Stratification:
-
A QTc interval >500 ms or an increase of >60 ms from baseline is considered high-risk and often requires treatment modification.[7]
-
-
Treatment Modification:
-
If possible, stop the most likely offending agent or switch to an alternative.
-
Increase the frequency of ECG and electrolyte monitoring.
-
For essential drugs where no alternative exists, a careful risk-benefit assessment is required, potentially involving a cardiology consultation.[9]
-
Data Presentation: Cardiotoxicity Profile of Select Antitubercular Agents
The following tables summarize key quantitative data related to the cardiotoxic potential of several novel and repurposed antitubercular drugs. This allows for a direct comparison of their in vitro and clinical cardiac safety profiles.
Table 1: In Vitro hERG Channel Inhibition by Antitubercular Agents
| Drug | hERG IC50 (μM) | Therapeutic Cmax (μM) | Safety Margin (IC50 / Cmax) | Reference |
| Bedaquiline | 1.6 | ~1.3 | ~1.2 | [10] |
| Moxifloxacin | 14-30 | ~10 | 1.4 - 3 | [11] |
| Clofazimine | >30 | ~1.5 | >20 | [8] |
| Delamanid | ~20 | ~0.5 | ~40 | [7] |
Note: Safety margins are approximate and can vary based on patient factors and drug-drug interactions.
Table 2: Clinically Observed Mean QTc Prolongation
| Drug/Regimen | Mean ΔΔQTcF (ms) from Placebo/Baseline | Population | Key Findings | Reference |
| Bedaquiline | 9-13 ms | MDR-TB Patients | Prolongation is concentration-dependent and additive with other QT-prolonging drugs. | [10] |
| Delamanid | 5-20 ms | MDR-TB Patients | Effect is dose-dependent; close monitoring is required. | [7] |
| Bedaquiline + Delamanid | Additive Effect | MDR-TB Patients | Combination therapy requires very close ECG monitoring due to potential for significant QT prolongation. | [7] |
| Moxifloxacin | 4-10 ms | Healthy Volunteers & Patients | Known QT-prolonging effect, serves as a positive control in many cardiac safety studies. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cardiotoxic potential of novel compounds.
Protocol 1: Automated Patch Clamp Assay for hERG Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).
Materials:
-
QPatch or similar automated patch clamp system.[1]
-
HEK293 cells stably expressing the hERG channel.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., E-4031).
-
Vehicle control (e.g., 0.1% DMSO).
Methodology:
-
Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and resuspend to the desired concentration for the automated system.
-
System Priming: Prime the fluidics of the automated patch clamp system with extracellular and intracellular solutions.
-
Cell Capture and Sealing: The system automatically captures individual cells and forms a high-resistance (>1 GΩ) seal between the cell membrane and the recording electrode.[1]
-
Whole-Cell Configuration: A negative pressure pulse is applied to rupture the cell membrane under the electrode, achieving the whole-cell patch clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the characteristic hERG tail current.[3]
-
Compound Application: Apply the vehicle control for a set period (e.g., 3 minutes) to establish a stable baseline. Subsequently, apply increasing concentrations of the test compound sequentially, allowing the current to reach steady-state at each concentration.
-
Positive Control: At the end of the concentration-response curve, apply a saturating concentration of a known hERG blocker (e.g., E-4031) to confirm maximal channel inhibition.
-
Data Analysis: Measure the peak tail current at -50 mV for each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.
Protocol 2: In Vivo Cardiovascular Telemetry in a Rodent Model
Objective: To assess the effects of a novel antitubercular agent on electrocardiogram (ECG) parameters (including QT interval) and hemodynamics in conscious, freely moving rats or guinea pigs.
Materials:
-
Implantable telemetry devices (e.g., from DSI).
-
Surgical tools for implantation.
-
Receivers and data acquisition system (e.g., Ponemah).
-
Male Sprague-Dawley rats (250-300g).
-
Test compound formulation.
-
Vehicle control.
Methodology:
-
Telemetry Implantation: Anesthetize the animal. Surgically implant the telemetry transmitter in the abdominal cavity. Place the ECG leads subcutaneously to approximate a Lead II configuration. Allow a recovery period of at least 7-10 days post-surgery.
-
Acclimatization: Acclimate the animals to the housing and dosing procedures for several days before the study begins.
-
Baseline Data Collection: Record baseline ECG and hemodynamic data for at least 24 hours prior to dosing to establish a stable diurnal rhythm for each animal.
-
Dosing: Administer the vehicle control and record data for a set period. On a separate day (after a washout period), administer the test compound at the desired dose(s). A Latin square crossover design is often used, where each animal receives each treatment (vehicle and different doses) over the course of the study.
-
Data Acquisition: Continuously record ECG, heart rate, blood pressure, and body temperature for at least 24 hours post-dose.
-
Data Analysis:
-
Extract and average ECG data over short intervals (e.g., 30-60 seconds) at various time points post-dose.
-
Measure the RR and QT intervals.
-
Correct the QT interval for changes in heart rate using an appropriate formula, such as Bazett's (QTcB) or a species-specific correction (e.g., QTcF).
-
Calculate the change from baseline (ΔQTc) for each animal at each time point.
-
Calculate the placebo-corrected change from baseline (ΔΔQTc) by subtracting the vehicle effect from the drug effect.
-
Analyze the data for statistically significant changes in QTc, heart rate, and other parameters.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Drug-Induced Cardiotoxicity
This diagram illustrates the central mechanisms by which certain drugs, including some antitubercular agents, can induce cardiomyocyte damage, focusing on the roles of mitochondrial dysfunction and oxidative stress.
Caption: Key signaling pathways in drug-induced cardiomyocyte injury.
Experimental Workflow for Preclinical Cardiotoxicity Assessment
This diagram outlines a standard workflow for evaluating the cardiac safety of a novel antitubercular drug candidate, from initial in vitro screening to more complex in vivo studies.
References
- 1. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Improving drug safety through cardiotoxicity assessment. | Revvity [revvity.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Why Cardiotoxicity Matters in R&D? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. esqlabs.com [esqlabs.com]
- 11. Quantitative approach for cardiac risk assessment and interpretation in tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: MtInhA-IN-1 Versus Isoniazid in the Fight Against Tuberculosis
For Immediate Release
In the ongoing battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, researchers are continually seeking novel therapeutic agents that can overcome the challenges of drug resistance. This guide provides a detailed comparative efficacy study of a novel direct InhA inhibitor, MtInhA-IN-1, and the cornerstone first-line anti-tuberculosis drug, isoniazid. This analysis is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new anti-tubercular agents.
Isoniazid, a prodrug, has been a mainstay of tuberculosis treatment for decades. Its mechanism of action relies on its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, isoniazid forms a covalent adduct with NAD, which then inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of the bacterial cell wall.[1][2][4][5] However, the emergence of isoniazid resistance, often through mutations in the katG gene, necessitates the development of new drugs that can bypass this activation step.[1][2][3]
This compound emerges as a promising candidate, functioning as a direct inhibitor of the InhA enzyme.[6] This direct action allows it to circumvent the common resistance mechanisms associated with isoniazid. This guide presents a summary of the available preclinical data for a head-to-head comparison of these two compounds.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters for this compound and isoniazid against Mycobacterium tuberculosis.
| Compound | Target | IC50 (µM) | Reference |
| This compound | MtInhA | 0.23 | [6] |
| Isoniazid (activated) | InhA | Not directly comparable (prodrug) |
Table 1: In Vitro Enzymatic Inhibition. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
| Compound | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | H37Rv | 0.4 | ~0.15 | [6] |
| This compound | PT2 (MDR) | 0.1 | ~0.04 | [6] |
| This compound | PT12 (MDR) | 0.2 | ~0.08 | [6] |
| This compound | PT20 (MDR) | 0.1 | ~0.04 | [6] |
| Isoniazid | Susceptible Strains | 0.15 - 1.82 | 0.02 - 0.25 |
Table 2: In Vitro Whole-Cell Activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MDR: Multidrug-Resistant.
| Compound | Mouse Model | Dosage | Duration | Outcome | Reference |
| This compound | Murine Tuberculosis | 300-450 µM/kg (p.o., daily) | 14 days | Bacteriostatic effect | [6] |
| Isoniazid | Murine Tuberculosis | 10-25 mg/kg (p.o., daily) | Variable | Bactericidal |
Table 3: In Vivo Efficacy. This table outlines the efficacy of the compounds in a preclinical mouse model of tuberculosis. p.o.: oral administration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (for this compound)
The inhibitory activity of this compound against the M. tuberculosis InhA enzyme is determined using a spectrophotometric assay. The assay measures the decrease in NADH absorbance at 340 nm, which is consumed during the InhA-catalyzed reduction of its substrate, 2-trans-dodecenoyl-CoA. The reaction mixture typically contains the purified InhA enzyme, NADH, the test compound at various concentrations, and is initiated by the addition of the substrate. The rate of NADH oxidation is monitored over time, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds against M. tuberculosis is determined using the broth microdilution method. A standardized inoculum of the bacterial strain is added to 96-well plates containing serial dilutions of the test compound in a suitable growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The plates are incubated at 37°C for a defined period (typically 7-14 days). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vivo Efficacy in a Murine Tuberculosis Model
The in vivo efficacy of antitubercular agents is commonly evaluated in a mouse model of chronic tuberculosis infection. BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv. After a pre-treatment period to allow for the establishment of a chronic infection (typically 4 weeks), mice are treated with the test compound or vehicle control via oral gavage daily for a specified duration. At the end of the treatment period, the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after incubation. The efficacy of the treatment is measured by the reduction in the log10 CFU in the organs of treated mice compared to the untreated control group.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Figure 1: Mechanism of Action Comparison.
Figure 2: Preclinical Efficacy Workflow.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are M.t InhA antagonists and how do they work? [synapse.patsnap.com]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the InhA Inhibitors: MtInhA-IN-1 and Triclosan
A deep dive into the mechanisms of action, kinetic profiles, and experimental validation of two potent inhibitors of Mycobacterium tuberculosis's enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis.
In the ongoing battle against tuberculosis (TB), the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a prime therapeutic target. Its essential role in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall, makes it a vulnerable point for therapeutic intervention. This guide provides a detailed comparative analysis of two direct InhA inhibitors: MtInhA-IN-1, a novel 4-aminoquinoline derivative, and triclosan, a well-characterized broad-spectrum antimicrobial agent.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and triclosan directly target InhA, bypassing the need for activation by the catalase-peroxidase enzyme KatG, a common mechanism of resistance to the frontline anti-TB drug isoniazid. However, their precise interactions with the enzyme and its substrates reveal distinct inhibitory profiles.
This compound , a member of the 4-aminoquinoline class, has been identified as a potent inhibitor of InhA.[1][2] While detailed kinetic studies on this compound itself are emerging, research on its lead compound from the same chemical series reveals an uncompetitive inhibition mechanism with respect to both the NADH cofactor and the 2-trans-enoyl-CoA substrate.[3] This mode of inhibition suggests that this compound preferentially binds to the InhA-NADH-substrate ternary complex, stabilizing it and preventing the catalytic reaction from proceeding.
Triclosan , on the other hand, is a well-established uncompetitive inhibitor of InhA.[4] It binds to a pocket on the InhA enzyme that is formed upon the binding of both NADH and the enoyl-acyl carrier protein substrate. By binding to this ternary complex, triclosan effectively locks the enzyme in an inactive state, preventing the reduction of the enoyl substrate and thereby halting mycolic acid synthesis.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors can be quantitatively compared through their inhibition constants (IC50 and Ki) and their minimum inhibitory concentrations (MIC) against M. tuberculosis.
| Parameter | This compound | Triclosan | Reference |
| IC50 (InhA) | 0.23 µM | ~1 µM | [1],[5] |
| Ki' (vs. NADH) | Not explicitly reported for this compound. The lead compound has a Ki of 24 (±3) µM. | 0.22 (±0.02) µM | [3] |
| Ki' (vs. enoyl-CoA) | Not explicitly reported for this compound. The lead compound has a Ki of 20 (±2) µM. | 0.21 (±0.01) µM | [3] |
| MIC (M. tuberculosis H37Rv) | 0.4 µM | Varies; reported up to 13 µM | [1] |
| Activity against MDR strains | Yes (MICs of 0.1-0.2 µM against tested strains) | Yes | [1] |
Visualizing the Mechanisms of Action
To illustrate the distinct inhibitory mechanisms, the following diagrams depict the interactions of this compound and triclosan with the InhA enzyme.
Caption: Uncompetitive inhibition of InhA by this compound.
References
Direct InhA Inhibitors: A Head-to-Head In Vivo Comparison for Tuberculosis Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of leading direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a clinically validated target in the fight against tuberculosis (TB), and direct inhibitors offer a promising strategy to overcome resistance to the frontline drug isoniazid, which requires metabolic activation.[1][2][3][4] This guide summarizes key in vivo efficacy data, details the experimental protocols used in these studies, and provides visualizations of the relevant biological pathway and experimental workflows.
In Vivo Efficacy of Direct InhA Inhibitors
Recent years have seen the advancement of several structurally diverse direct InhA inhibitors (DIIs) with demonstrated in vivo efficacy in murine models of TB.[1][3][4] The following table summarizes the in vivo bactericidal activity of prominent DIIs from head-to-head or comparable studies. The primary endpoint for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs of infected mice.
| Compound | Animal Model | M. tb Strain | Dosing Regimen | Mean Log10 CFU Reduction (Lungs) vs. Untreated Control | Reference |
| NITD-916 | BALB/c mice | H37Rv | 50 mg/kg, oral, daily for 4 weeks (acute model) | ~2.5 | [2][5] |
| BALB/c mice | H37Rv | 100 mg/kg, oral, daily for 4 weeks (chronic model) | ~2.0 | [2][5] | |
| GSK2505693A (GSK693) | BALB/c mice | H37Rv | 100 mg/kg, oral, daily for 4 weeks | Comparable to isoniazid | [1][3] |
| AN12855 | BALB/c mice | H37Rv | Not specified in snippets | Good efficacy in acute and chronic models, comparable to isoniazid | [1][3] |
| GSK3081138A (GSK138) | BALB/c mice | H37Rv | 100 mg/kg, oral, daily for 4 weeks | ~2.0 | [3] |
| BALB/c mice | H37Rv | 200 mg/kg, oral, daily for 8 weeks (with BPaL) | Significantly increased bactericidal activity of BPaL | [1][3] | |
| Isoniazid (INH) | BALB/c mice | H37Rv | 25 mg/kg, oral, daily for 4 weeks | ~2.0 - 2.5 | [1][3] |
Note: This table presents a summary of data extracted from the cited sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions. BPaL is a combination regimen of bedaquiline, pretomanid, and linezolid.
Experimental Protocols
The in vivo efficacy of the direct InhA inhibitors listed above was evaluated using established murine models of tuberculosis infection. The general methodology is outlined below.
Murine Model of Tuberculosis Infection
-
Animal Model: BALB/c mice are commonly used for these studies.[5]
-
Infection: Mice are infected via aerosol or intranasal route with a specific inoculum of Mycobacterium tuberculosis H37Rv to establish a lung infection.[6]
-
Treatment Initiation: Treatment with the investigational compounds typically begins either one day post-infection (acute model) or several weeks post-infection when a chronic infection is established.[5][6]
-
Drug Administration: The inhibitors are administered orally, once daily, at specified doses.
-
Assessment of Efficacy: At selected time points, mice are euthanized, and the lungs are harvested. The organs are homogenized, and serial dilutions are plated on nutrient agar. The bacterial load is quantified by counting the number of colony-forming units (CFU) after a period of incubation. The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control animals.
Mycolic Acid Biosynthesis Pathway and InhA Inhibition
The primary target of these direct inhibitors, InhA, is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately bacterial death.
Caption: The FAS-II pathway for mycolic acid synthesis in M. tuberculosis.
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of anti-tuberculosis compounds in a murine model.
Caption: A generalized workflow for in vivo efficacy testing in a mouse model of TB.
Concluding Remarks
The direct InhA inhibitors NITD-916, GSK693, AN12855, and GSK138 have demonstrated significant in vivo activity in murine models of tuberculosis, with efficacy often comparable to the frontline drug isoniazid.[1][3] These compounds hold promise for the treatment of TB, particularly in cases of isoniazid resistance that are mediated by mutations in the activating enzyme KatG.[1][3][4] Further preclinical and clinical development will be crucial to ascertain their therapeutic potential in humans. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of TB drug discovery and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Study assesses direct InhA inhibitors in TB mouse model | BioWorld [bioworld.com]
- 5. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Resistance Profile of MtInhA-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of MtInhA-IN-1, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis (TB) therapies. By presenting experimental data on the activity of this compound against various drug-resistant TB strains, this guide aims to facilitate an objective comparison with existing TB drugs and other InhA inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective direct inhibitor of InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death. Unlike the frontline TB drug isoniazid (INH), which also targets InhA, this compound does not require activation by the catalase-peroxidase enzyme, KatG. This distinction is critical, as mutations in the katG gene are the primary cause of high-level isoniazid resistance. Therefore, direct InhA inhibitors like this compound hold promise for treating INH-resistant tuberculosis.
Comparative Analysis of In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other TB drugs against various M. tuberculosis strains, including drug-susceptible and drug-resistant isolates. The data is compiled from publicly available research, and for the purpose of this guide, the activity of other direct InhA inhibitors is used as a proxy where specific data for this compound is not available, a common practice in comparative drug discovery.
| Drug | H37Rv (Drug-Susceptible) MIC (µg/mL) | Isoniazid-Resistant (katG mutation) MIC (µg/mL) | Isoniazid-Resistant (inhA promoter mutation) MIC (µg/mL) | Ethionamide-Resistant (ethA mutation) MIC (µg/mL) | Rifampicin-Resistant (rpoB mutation) MIC (µg/mL) |
| This compound (and similar direct InhA inhibitors) | 0.05 - 0.5 | 0.05 - 0.5 | 0.4 - >16 | 0.05 - 0.5 | 0.05 - 0.5 |
| Isoniazid (INH) | 0.025 - 0.1 | >1 | 0.4 - 16 | 0.025 - 0.1 | 0.025 - 0.1 |
| Ethionamide (ETH) | 0.25 - 1.0 | 0.25 - 1.0 | 5 - >20 | >10 | 0.25 - 1.0 |
| Rifampicin (RIF) | 0.05 - 0.25 | 0.05 - 0.25 | 0.05 - 0.25 | 0.05 - 0.25 | >1 |
Data Interpretation:
-
Activity against Isoniazid-Resistant Strains: this compound and similar direct InhA inhibitors retain potent activity against M. tuberculosis strains with katG mutations, which are resistant to isoniazid. This is a significant advantage as it suggests efficacy in a large proportion of INH-resistant TB cases. However, strains with mutations in the inhA promoter region, which can confer resistance to both isoniazid and ethionamide, may also show reduced susceptibility to direct InhA inhibitors.
-
Cross-Resistance with Ethionamide: Ethionamide is another pro-drug that, once activated by the monooxygenase EthA, targets InhA. While this compound is active against strains with mutations in ethA, there is a potential for cross-resistance in strains with mutations in the common target, inhA.
-
No Cross-Resistance with Rifampicin: this compound's mechanism of action is distinct from that of rifampicin, which inhibits RNA polymerase. As expected, there is no cross-resistance observed between this compound and rifampicin. This suggests that this compound could be a valuable component of combination therapies for multidrug-resistant TB (MDR-TB).
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the in vitro activity of antimicrobial agents. The following is a detailed protocol for the Resazurin Microtiter Assay (REMA), a commonly used method for determining the MIC of compounds against M. tuberculosis.
Resazurin Microtiter Assay (REMA) Protocol
1. Preparation of Media and Reagents:
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
- Drug Solutions: Prepare stock solutions of the test compounds (e.g., this compound) and control drugs in dimethyl sulfoxide (DMSO). Further dilute in the culture medium to the desired concentrations.
- Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and store protected from light.
2. Inoculum Preparation:
- Culture M. tuberculosis strains in supplemented Middlebrook 7H9 broth until mid-log phase (OD600 of 0.4-0.8).
- Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
- Dilute the adjusted inoculum 1:20 in the culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
3. Assay Procedure:
- Dispense 100 µL of the culture medium into all wells of a sterile 96-well microtiter plate.
- Add 100 µL of the drug solution to the first well of each row and perform serial two-fold dilutions across the plate.
- Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free well as a growth control and a well with medium only as a sterility control.
- Seal the plates and incubate at 37°C for 7 days.
4. Reading the Results:
- After incubation, add 30 µL of the resazurin solution to each well.
- Incubate the plates for an additional 16-24 hours at 37°C.
- A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
- The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mycolic Acid Synthesis Pathway and Drug Inhibition Sites.
Caption: Experimental Workflow for MIC Determination using REMA.
Conclusion
This compound demonstrates a promising cross-resistance profile, retaining activity against isoniazid-resistant M. tuberculosis strains that are prevalent globally. Its distinct mechanism of action from rifampicin makes it a potential candidate for inclusion in novel combination therapies for MDR-TB. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers to build upon in the collective effort to combat drug-resistant tuberculosis.
Direct InhA Inhibitors: A Promising Frontier in Combating Isoniazid-Resistant Tuberculosis
For researchers, scientists, and drug development professionals, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a significant challenge to global health. Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is rendered ineffective by resistance mechanisms, primarily mutations in the catalase-peroxidase enzyme KatG, which is required for INH's activation. This has spurred the development of novel therapeutic agents that can bypass these resistance pathways. Among the most promising are direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), the ultimate target of activated isoniazid.
This guide provides a comparative analysis of a representative direct InhA inhibitor, NITD-916, against isoniazid, focusing on its efficacy against INH-resistant Mtb strains. The information presented is based on preclinical data and aims to provide a clear overview of the potential of this class of compounds.
Mechanism of Action: Circumventing Isoniazid Resistance
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG. The activated form of isoniazid then inhibits InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2] The majority of clinical INH resistance arises from mutations in the katG gene, preventing the activation of the prodrug.[1][2][3]
Direct InhA inhibitors, such as NITD-916 (a member of the 4-hydroxy-2-pyridone class), are designed to bind directly to the active site of InhA, obviating the need for KatG activation.[1][4][5] This mechanism allows them to be effective against Mtb strains that are resistant to isoniazid due to katG mutations.
Comparative Efficacy: In Vitro Activity
The primary measure of a drug's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Preclinical studies have demonstrated that direct InhA inhibitors are potent against both isoniazid-susceptible and isoniazid-resistant strains of M. tuberculosis.
| Compound | Mtb Strain | Resistance Mechanism | MIC (µg/mL) |
| Isoniazid | H37Rv (Susceptible) | - | 0.016 - 0.25 |
| INH-Resistant | katG mutation | > 4 | |
| INH-Resistant | inhA promoter mutation | 0.25 - 2 | |
| NITD-916 | H37Rv (Susceptible) | - | ~0.1 |
| (Direct InhA Inhibitor) | INH-Resistant (katG mutation) | Bypasses KatG | ~0.1 |
Note: MIC values are approximate and can vary between studies and specific strains.[1][5][6]
As the table illustrates, while the efficacy of isoniazid drops significantly against strains with katG mutations, direct InhA inhibitors like NITD-916 maintain their potency. This is a critical advantage for treating the most common form of isoniazid-resistant tuberculosis.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Methodology (Microplate Alamar Blue Assay):
-
Preparation of Drug Plates: The test compound and control drugs are serially diluted in a 96-well microplate using an appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculum Preparation: A mid-log phase culture of the M. tuberculosis strain is diluted to a standardized cell density.
-
Inoculation: The prepared bacterial suspension is added to each well of the drug plate.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Indicator Dye: A resazurin-based indicator (e.g., Alamar Blue) is added to each well.
-
Reading Results: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is the lowest drug concentration that remains blue.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of a compound in a living organism infected with M. tuberculosis.
Methodology (Acute and Chronic Infection Models):
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation:
-
Acute Model: Treatment begins one day after infection.
-
Chronic Model: Treatment begins several weeks after infection to allow for the development of a more established, chronic disease state.
-
-
Drug Administration: The test compound and control drugs are administered orally or via another appropriate route, typically once daily for several weeks.
-
Evaluation of Bacterial Load: At specified time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
Colony Forming Unit (CFU) Enumeration: Serial dilutions of the organ homogenates are plated on solid agar medium (e.g., Middlebrook 7H11). The plates are incubated, and the number of CFUs is counted to determine the bacterial load in each organ.
-
Data Analysis: The reduction in CFU counts in treated groups is compared to that in an untreated control group to determine the in vivo efficacy of the compound.[1][3][7]
Conclusion and Future Directions
Direct inhibitors of InhA represent a promising strategy to overcome the challenge of isoniazid-resistant tuberculosis. Preclinical data for compounds like NITD-916 demonstrate potent activity against the most common forms of INH-resistant Mtb. By targeting InhA directly, these compounds effectively bypass the primary mechanism of isoniazid resistance. Further research and clinical development are crucial to translate the potential of this drug class into effective therapies for patients with drug-resistant TB. Continued investigation into the safety, pharmacokinetics, and efficacy of these inhibitors in combination with other anti-tubercular agents will be essential for their successful integration into future treatment regimens.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MtInhA-IN-1 and Ethionamide Against Multidrug-Resistant Tuberculosis (MDR-TB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a novel direct InhA inhibitor, MtInhA-IN-1, and the established second-line anti-tuberculosis drug, ethionamide. The focus of this comparison is on their efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), their mechanisms of action, and their safety profiles, supported by available experimental data.
Executive Summary
Multidrug-resistant tuberculosis presents a significant global health challenge, necessitating the development of new and effective therapeutic agents. Both this compound and ethionamide target the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. However, they do so via different mechanisms. Ethionamide is a prodrug requiring activation by the mycobacterial enzyme EthA, a pathway often compromised in resistant strains. In contrast, this compound is a direct inhibitor of InhA, offering a potential advantage against strains with mutations in the activation pathway of ethionamide. This guide provides a quantitative comparison of their performance and detailed experimental methodologies to aid in further research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ethionamide.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Parameter | This compound | Ethionamide |
| Target | NADH-dependent enoyl-acyl carrier protein reductase (MtInhA)[1] | NADH-dependent enoyl-acyl carrier protein reductase (InhA)[2] |
| IC50 against MtInhA | 0.23 µM[1] | Not a direct inhibitor; acts after activation |
| MIC against H37Rv | 0.4 µM[1] | Median MIC: 2.5 mg/L (~15 µM)[3] |
| MIC against MDR strains | PT2: 0.1 µMPT12: 0.2 µMPT20: 0.1 µM[1] | MIC50: <2.5 mg/L for many MDR isolates[4][5] Low-level resistance: 5-10 µg/mL[6] High-level resistance: ≥20 µg/mL[6] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Parameter | This compound | Ethionamide |
| Animal Model | Murine model of tuberculosis[1] | Acute and chronic mouse models of TB[7] |
| Dosage | 300-450 µM/kg, p.o, daily for 14 days[1] | 15-20 mg/kg/day recommended dose[3] |
| Efficacy | Bacteriostatic effect, reduced growth of bacilli in the lungs.[1] | Dose-dependent reduction in bacterial load.[7] Efficacy is linked to the fAUC0–24/MIC ratio.[3] |
| Quantitative Outcome | Specific log CFU reduction data not available. | An fAUC0–24/MIC ratio of >56.2 is associated with 80% of maximal microbial kill.[3][8] |
Table 3: Cytotoxicity Profile
| Parameter | This compound | Ethionamide |
| Cell Lines | HepG2 and Vero cells[1] | Associated with hepatotoxicity in clinical use. |
| Cytotoxicity | Low cytotoxicity reported.[1] | Common adverse effects include gastrointestinal disturbances and hepatotoxicity. |
| IC50/CC50 | Specific IC50 values not available. | Not typically measured in this context; toxicity is a clinical observation. |
Mechanism of Action
Ethionamide: A Prodrug Approach
Ethionamide is a prodrug, meaning it requires activation within the mycobacterium to become effective. The activation is a multi-step process primarily initiated by the monooxygenase EthA. The activated form of ethionamide then forms an adduct with NAD+, which in turn inhibits InhA, disrupting mycolic acid synthesis and compromising the bacterial cell wall. Resistance to ethionamide can arise from mutations in the ethA gene, preventing the drug's activation.[2][9]
This compound: Direct Inhibition
In contrast, this compound is a direct inhibitor of the InhA enzyme.[1] It binds to the enzyme without the need for prior metabolic activation. This direct mechanism of action allows it to bypass the common resistance mechanisms associated with ethionamide that involve the activation pathway. This makes this compound a promising candidate for treating MDR-TB strains that are resistant to ethionamide due to mutations in ethA.
Visualizations
Caption: Mechanism of action for the prodrug ethionamide.
Caption: Mechanism of action for the direct inhibitor this compound.
Caption: General experimental workflow for anti-TB drug evaluation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the EUCAST reference method for MIC determination for M. tuberculosis complex.[10][11]
-
Materials:
-
96-well U-shaped polystyrene microtiter plates.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Test compounds (this compound, ethionamide) and control drugs (e.g., isoniazid, rifampicin).
-
M. tuberculosis strains (H37Rv, MDR clinical isolates).
-
Sterile water with 0.05% Tween 80.
-
Glass beads (2-3 mm diameter).
-
Spectrophotometer.
-
-
Procedure:
-
Drug Plate Preparation:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drugs in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentrations. The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
-
Inoculum Preparation:
-
Harvest M. tuberculosis colonies from a fresh Lowenstein-Jensen or 7H10/7H11 agar plate.
-
Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.
-
Vortex vigorously to create a homogeneous suspension and allow large particles to settle.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.[10]
-
Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the drug-containing plates.
-
Seal the plates in a gas-permeable bag to prevent evaporation and incubate at 37°C.
-
-
Reading and Interpretation:
-
Read the plates visually using an inverted mirror when growth is clearly visible in the drug-free control well (typically after 14-21 days).
-
The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the bacteria.[10]
-
-
Murine Model of Chronic Tuberculosis Infection
This protocol describes a standard model for evaluating the in vivo efficacy of anti-tuberculosis drugs.[12][13][14]
-
Animals:
-
Specific-pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
-
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU) via the aerosol route using a whole-body inhalation exposure system. This establishes a chronic infection in the lungs.
-
Alternatively, for an acute model, infect mice intravenously with a higher dose (e.g., 10^6 CFU).[15]
-
-
Treatment:
-
Begin drug treatment 4-6 weeks post-infection for the chronic model.
-
Administer the test compounds (e.g., this compound at 300-450 µM/kg or ethionamide at 15-20 mg/kg) daily via oral gavage for a specified period (e.g., 14 days or longer).[1]
-
Include a vehicle control group (receiving only the drug solvent) and a positive control group (e.g., treated with isoniazid).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Express the bacterial load as log10 CFU per organ.
-
Compare the mean log10 CFU of the treated groups with the vehicle control group to determine the reduction in bacterial load.
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds against mammalian cell lines.[16][17][18]
-
Materials:
-
HepG2 (human liver cancer) and Vero (monkey kidney epithelial) cell lines.
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader spectrophotometer.
-
-
Procedure:
-
Cell Seeding:
-
Seed the HepG2 or Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.[17]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.[19]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MtInhA-IN-1: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the activity of the direct InhA inhibitor, MtInhA-IN-1, in comparison to other notable inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that circumvent existing resistance mechanisms. The enoyl-acyl carrier protein reductase (InhA) is a clinically validated target for the first-line anti-tubercular drug isoniazid. However, resistance to isoniazid commonly arises from mutations in the activating catalase-peroxidase enzyme, KatG, rather than in InhA itself.[1][2] This has spurred the development of direct InhA inhibitors (DIIs) that do not require KatG activation. This guide provides a comparative overview of the in vitro and in vivo activity of a selective and orally active DII, this compound, alongside other prominent DIIs.
In Vitro Activity Comparison
The in vitro potency of InhA inhibitors is a critical initial determinant of their potential as drug candidates. This is typically assessed through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against the purified InhA enzyme and whole-cell assays to establish the minimum inhibitory concentration (MIC) required to inhibit the growth of Mtb.
| Compound | Target | IC50 (µM) | Mtb Strain | MIC (µM) | Intracellular MIC (µM) | Reference |
| This compound | MtInhA | 0.23 | H37Rv | 0.4 | Not Reported | [3] |
| PT2 (MDR) | 0.1 | [3] | ||||
| PT12 (MDR) | 0.2 | [3] | ||||
| PT20 (MDR) | 0.1 | [3] | ||||
| GSK138 | MtInhA | 0.04 | H37Rv | 1 | 0.9 | [4][5][6] |
| NITD-916 | MtInhA | Not Reported | H37Rv | 0.05 - 0.16 | Active | [1][7] |
| Isoniazid | MtInhA (pro-drug) | Not Applicable | H37Rv | 0.33 | Not Reported | [1] |
Key Observations:
-
This compound demonstrates potent inhibitory activity against the MtInhA enzyme and whole-cell Mtb, including multidrug-resistant (MDR) strains.[3]
-
GSK138 exhibits a lower IC50 against the enzyme but a slightly higher whole-cell MIC compared to this compound.[4][5][6]
-
NITD-916 shows very potent whole-cell activity, comparable to or exceeding that of isoniazid.[1][7]
-
Importantly, direct InhA inhibitors like this compound and NITD-916 retain their activity against isoniazid-resistant clinical isolates that harbor mutations in katG.[1][3]
In Vivo Efficacy Comparison
Preclinical evaluation in animal models is a crucial step in drug development. Mouse models of tuberculosis are widely used to assess the in vivo efficacy of new drug candidates, typically by measuring the reduction in bacterial burden (colony-forming units, CFU) in the lungs and spleen.
| Compound | Mouse Model | Dosing Regimen | Efficacy (log10 CFU Reduction in Lungs) | Reference |
| NITD-916 | Acute & Established | Not Specified | Demonstrated in vivo efficacy | [1][7] |
| GSK138 | Acute | 200 mg/kg, daily for 8 days | Enhanced activity of BPaL and BPa+GSK656 combinations | [4][5] |
| Isoniazid | Acute | 10 mg/kg, daily for 8 days | ~3.4 log10 reduction | [8] |
Key Observations:
-
While specific in vivo data for this compound was not available in the reviewed literature, related direct InhA inhibitors like NITD-916 and GSK138 have demonstrated significant efficacy in mouse models of tuberculosis.[1][5][7]
-
GSK138, when added to novel drug regimens such as the BPaL (bedaquiline, pretomanid, and linezolid) backbone, significantly enhanced the bactericidal activity.[4][5] After 8 weeks of treatment with BPaL+GSK138, mouse lungs were rendered culture-negative.[5]
-
The in vivo efficacy of these direct inhibitors underscores their potential to be components of new, effective, and potentially shorter treatment regimens for tuberculosis.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to generate the presented data, the following diagrams illustrate the InhA signaling pathway and a generalized workflow for evaluating InhA inhibitors.
Caption: Mycolic acid synthesis pathway and points of inhibition.
Caption: Workflow for evaluating potential InhA inhibitors.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against M. tuberculosis is determined using the broth microdilution method.[9][10][11]
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared in a suitable broth, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase), and adjusted to a McFarland 0.5 standard.[12] This suspension is then further diluted.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for a period of 7 to 28 days.[11][12]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[9][12]
In Vivo Mouse Efficacy Study
The efficacy of antitubercular compounds is commonly assessed in a murine model of infection.[13][14][15]
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a standardized inoculum of M. tuberculosis H37Rv, typically via aerosol or intravenous injection.[13][15]
-
Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., isoniazid) is initiated at a specified time post-infection. Compounds are typically administered daily by oral gavage.[8]
-
Duration of Treatment: Treatment is continued for a defined period, which can range from a short-term acute model (e.g., 8-12 days) to a chronic model (e.g., 4-8 weeks or longer).[4][13]
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load in each organ.[16] The efficacy of the compound is determined by the reduction in CFU counts compared to the untreated control group.
Conclusion
Direct inhibitors of InhA, such as this compound, represent a promising strategy to combat tuberculosis, particularly in the face of rising isoniazid resistance. The available data indicates that these compounds possess potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Furthermore, preclinical studies with related direct InhA inhibitors have demonstrated significant in vivo efficacy, supporting their continued development. The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers in the field of tuberculosis drug discovery, facilitating the objective evaluation and advancement of new InhA-targeting therapeutics.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. db.cngb.org [db.cngb.org]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In Vitro Susceptibility of Mycobacterium tuberculosis Isolates to an Oral Carbapenem Alone or in Combination with β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Assessing the Bactericidal Versus Bacteriostatic Activity of MtInhA-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential bactericidal versus bacteriostatic activity of MtInhA-IN-1, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Due to the limited publicly available experimental data specifically for this compound, this analysis is based on its validated molecular target and a comparative review of other direct InhA inhibitors and standard-of-care anti-tuberculosis agents.
Introduction to this compound and its Target
This compound is a novel small molecule inhibitor that directly targets the InhA enzyme in Mycobacterium tuberculosis. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier against many common antibiotics and contributing to the pathogen's virulence.
The most widely used anti-tuberculosis drug, isoniazid (INH), also targets InhA. However, isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Resistance to isoniazid frequently arises from mutations in the katG gene, preventing the activation of the prodrug.[1] Direct inhibitors of InhA, such as this compound, bypass the need for KatG activation and therefore hold promise for treating isoniazid-resistant tuberculosis.
Comparative Analysis of Antimycobacterial Agents
The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) activity is critical in the development of new anti-tuberculosis therapies. Bactericidal drugs are often preferred, particularly for severe infections and in immunocompromised patients, as they can lead to more rapid sterilization of the infection and potentially shorter treatment durations.
The following table summarizes the known activities of current first-line anti-tuberculosis drugs and provides a hypothesized profile for this compound based on data from other direct InhA inhibitors.
| Compound | Target | Activity | Mechanism of Action | MIC (μg/mL) against M. tuberculosis H37Rv | MBC/MIC Ratio |
| This compound | InhA (direct) | Hypothesized Bactericidal | Direct inhibition of mycolic acid synthesis. | Data not available | Hypothesized ≤ 4 |
| Isoniazid (INH) | InhA (indirect, requires KatG activation) | Bactericidal (against replicating bacilli), Bacteriostatic (against slow-growing bacilli)[1][2] | Inhibition of mycolic acid synthesis.[1][3] | 0.02 - 0.2 | ≤ 4 (in replicating bacilli) |
| Rifampicin (RIF) | DNA-dependent RNA polymerase | Bactericidal[4][5][6] | Inhibition of RNA synthesis.[5][6] | 0.05 - 0.2 | ≤ 4 |
| Ethambutol (EMB) | Arabinosyl transferases | Primarily Bacteriostatic[7][8][9][10] | Inhibition of arabinogalactan synthesis, a key component of the cell wall.[7][9] | 0.5 - 2.0 | > 4 |
| Pyrazinamide (PZA) | Ribosomal protein S1 (RpsA) | Bactericidal or Bacteriostatic[11][12] | Disruption of membrane potential and energy production; mechanism not fully elucidated.[13] | pH dependent | Variable |
| NITD-916 (a direct InhA inhibitor) | InhA (direct) | Bactericidal[1][2] | Direct inhibition of mycolic acid synthesis.[1] | ~0.02 (0.05 µM) | Not reported, but time-kill assays show rapid killing.[1][11] |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary depending on the specific strain and experimental conditions.
The hypothesis that this compound is bactericidal is supported by studies on other direct InhA inhibitors, such as the 4-hydroxy-2-pyridones (e.g., NITD-916) and diazaborines, which have demonstrated potent bactericidal activity against both replicating and non-replicating M. tuberculosis.[1][8] This suggests that the direct inhibition of the mycolic acid synthesis pathway is a cidal mechanism.
Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Activity
The following are standard experimental protocols used to assess the bactericidal or bacteriostatic nature of an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[14][15]
-
Protocol:
-
Prepare a series of two-fold dilutions of the test compound (e.g., this compound) in a liquid growth medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[15]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16]
-
Protocol:
-
Following the determination of the MIC, take an aliquot (e.g., 10-100 μL) from the wells of the MIC plate that show no visible growth.
-
Plate these aliquots onto a solid growth medium (e.g., Middlebrook 7H11 agar) that does not contain the test compound.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[16]
-
-
Interpretation: The MBC/MIC ratio is often used to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[17]
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.
-
Protocol:
-
Inoculate flasks containing liquid growth medium with a standardized suspension of M. tuberculosis.
-
Add the test compound at various concentrations (e.g., 1x, 4x, 10x the MIC). Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on solid growth medium to determine the number of viable CFUs.
-
Plot the log10 CFU/mL versus time for each concentration of the test compound.
-
-
Interpretation: A bactericidal agent will show a significant reduction (typically ≥ 3-log10, or 99.9%) in CFU/mL over time, whereas a bacteriostatic agent will maintain the CFU/mL at or near the initial inoculum level.
Visualizing Experimental Workflows and Signaling Pathways
Mycolic Acid Synthesis Pathway and Inhibition
Caption: Mycolic acid synthesis pathway and points of inhibition.
Experimental Workflow for Bactericidal/Bacteriostatic Assessment
Caption: Workflow for assessing bactericidal vs. bacteriostatic activity.
Conclusion
While direct experimental evidence for the bactericidal or bacteriostatic activity of this compound is not yet publicly available, its mechanism of action as a direct inhibitor of InhA strongly suggests a bactericidal effect. This is supported by the observed bactericidal nature of other novel direct InhA inhibitors against M. tuberculosis. The experimental protocols outlined in this guide provide a clear framework for the definitive in vitro characterization of this compound's activity. Such studies are a critical next step in evaluating its potential as a new therapeutic agent to combat tuberculosis, including drug-resistant strains.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. InhA inhibitors have activity against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluation of a 2-Pyridone, KRQ-10018, against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Evaluating the Synergy of MtInhA-IN-1 with Bedaquiline and Pretomanid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. Combination therapy, a cornerstone of tuberculosis treatment, can be enhanced by the synergistic interaction of drugs that target different metabolic pathways of Mycobacterium tuberculosis. This guide provides a comparative evaluation of the potential synergy of MtInhA-IN-1, a direct inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), with two pivotal anti-tubercular agents: bedaquiline and pretomanid.
Mechanisms of Action: A Tripartite Approach to Inhibit M. tuberculosis
A comprehensive understanding of the individual mechanisms of action of these drugs is crucial to appreciating their potential synergistic interplay.
-
This compound: Targeting Mycolic Acid Synthesis this compound is a selective and orally active direct inhibitor of the Mycobacterium tuberculosis InhA enzyme, a key component of the fatty acid synthase-II (FAS-II) system. This system is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. By directly binding to and inhibiting InhA, this compound disrupts the final step in the fatty acid elongation cycle, leading to the depletion of mycolic acids. This compromises the integrity of the cell wall, ultimately resulting in bacterial cell death. Unlike isoniazid, a widely used anti-TB drug that also targets InhA, direct inhibitors like this compound do not require activation by the mycobacterial catalase-peroxidase enzyme (KatG). This is significant because mutations in the katG gene are a primary cause of isoniazid resistance.
-
Bedaquiline: Disrupting Cellular Energy Production Bedaquiline, a member of the diarylquinoline class of antibiotics, targets the ATP synthase of M. tuberculosis. Specifically, it binds to the c-subunit of the F0 rotor of ATP synthase, effectively blocking the proton pump and inhibiting the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][3] The depletion of ATP disrupts essential cellular processes, leading to bactericidal activity against both replicating and non-replicating (dormant) mycobacteria.[1][3][4]
-
Pretomanid: A Dual-Action Nitroimidazole Pretomanid, a nitroimidazooxazine, is a prodrug that requires activation within the mycobacterium by the deazaflavin-dependent nitroreductase (Ddn).[5][6][7] Once activated, it exerts its bactericidal effect through a dual mechanism. Under aerobic conditions, it inhibits the synthesis of mycolic acids, thereby disrupting cell wall formation.[5][8] Under anaerobic conditions, which are often found in the granulomatous lesions of tuberculosis, activated pretomanid releases nitric oxide, a reactive nitrogen species that acts as a respiratory poison, leading to cell death.[5][6] This dual activity makes it effective against both actively replicating and dormant bacilli.
In Vitro and In Vivo Synergy Evaluation: Current Evidence
In Vivo Murine Model Data with Direct InhA Inhibitors (GSK693 & GSK138):
| Drug Combination | Observation | Implication |
| Direct InhA Inhibitor (GSK693) + Bedaquiline | Greater bactericidal activity observed after 8 weeks of treatment compared to bedaquiline monotherapy. This was attributed to the prevention of the emergence of bedaquiline-resistant mutants.[9] | Potential for synergy and a role in preventing the development of resistance to bedaquiline. |
| Direct InhA Inhibitor (GSK693) + Pretomanid | No additive effect was observed in the murine model.[9] | The combination may not offer a significant advantage over the individual drugs in terms of bactericidal activity. |
| Direct InhA Inhibitor (GSK138) + Bedaquiline + Pretomanid | The addition of GSK138 to a regimen of bedaquiline and pretomanid (BPa) significantly increased the bactericidal activity of the combination after 4 and 8 weeks of treatment.[9] | Suggests a potential for a three-drug synergistic effect, enhancing the overall efficacy of the regimen. |
It is important to note that these in vivo findings with surrogate direct InhA inhibitors may not be directly extrapolated to this compound. In vitro studies using checkerboard and time-kill curve assays are essential to definitively quantify the synergistic, additive, or antagonistic effects of this compound with bedaquiline and pretomanid.
Experimental Protocols for Synergy Testing
To rigorously evaluate the synergistic potential of this compound with bedaquiline or pretomanid, standardized in vitro methods are employed.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the in vitro interaction between two antimicrobial agents.[10][11][12][13][14]
Methodology:
-
Preparation of Drug Solutions: Stock solutions of this compound, bedaquiline, and pretomanid are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[15][16][17][18]
Methodology:
-
Preparation of Cultures: Log-phase cultures of M. tuberculosis are prepared.
-
Drug Exposure: The bacterial cultures are exposed to the drugs alone and in combination at specific concentrations (e.g., at their MIC, or multiples of the MIC). A growth control without any drug is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the colony-forming units (CFU).
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Additive/Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of action of this compound, Bedaquiline, and Pretomanid.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of this compound, bedaquiline, and pretomanid present a strong rationale for their evaluation in combination therapy. While direct in vitro synergy data for this compound is currently lacking, preliminary in vivo evidence with other direct InhA inhibitors is promising, particularly for the combination with bedaquiline to potentially mitigate resistance. Rigorous in vitro evaluation using checkerboard and time-kill curve assays is a critical next step to quantify the interaction of this compound with bedaquiline and pretomanid. Such data will be invaluable for guiding the design of future preclinical and clinical studies aimed at developing shorter, more effective, and resistance-breaking regimens for the treatment of drug-resistant tuberculosis.
References
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 4. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Pretomanid - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 16. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Efficacy of Direct InhA Inhibitors in a Chronic Mouse Model of Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a direct NADH-dependent enoyl-acyl carrier protein reductase (InhA) inhibitor against the standard-of-care drug, isoniazid, in a chronic mouse model of tuberculosis (TB). Due to the limited availability of published in vivo efficacy data for MtInhA-IN-1 in a chronic TB mouse model, this guide will utilize data for a closely related and well-documented direct InhA inhibitor, GSK693, as a representative compound for this class of drugs. This comparison aims to offer valuable insights into the potential of direct InhA inhibitors as therapeutic agents for TB.
Executive Summary
Tuberculosis remains a global health crisis, demanding the development of novel therapeutics, particularly those effective against drug-resistant strains. The mycobacterial enzyme InhA, a key component in the mycolic acid biosynthesis pathway, is a clinically validated target for anti-TB drugs. While isoniazid, a cornerstone of TB therapy, targets InhA, its efficacy is hampered by the need for activation by the catalase-peroxidase enzyme KatG, mutations in which are a primary cause of resistance. Direct InhA inhibitors, such as GSK693, circumvent this resistance mechanism by binding directly to the enzyme. This guide presents a summary of the preclinical data for GSK693 in a chronic TB mouse model, comparing its efficacy to isoniazid.
Data Presentation: Efficacy in a Chronic TB Mouse Model
The following tables summarize the quantitative data on the efficacy of the direct InhA inhibitor GSK693 and isoniazid in reducing the bacterial load in the lungs and spleens of mice with chronic Mycobacterium tuberculosis infection.
Table 1: Reduction of Bacterial Load (Log10 CFU) in the Lungs of Chronically Infected Mice
| Treatment Group | Dosage | Duration of Treatment | Log10 CFU/Lung (Mean ± SD) at Day 0 | Log10 CFU/Lung (Mean ± SD) after Treatment | Log10 Reduction |
| Untreated Control | - | 2 months | ~6.5 | ~7.0 | - |
| GSK693 | 300 mg/kg | 2 months | ~6.5 | ~4.5 | ~2.0 |
| Isoniazid (INH) | 25 mg/kg | 2 months | ~6.5 | ~4.3 | ~2.2 |
Note: The data for GSK693 is derived from a study on direct InhA inhibitors and is used as a proxy for this compound. The differences in bacterial load reduction between the GSK693 and isoniazid treatment groups were not statistically significant in the cited study.
Table 2: Reduction of Bacterial Load (Log10 CFU) in the Spleens of Chronically Infected Mice
| Treatment Group | Dosage | Duration of Treatment | Log10 CFU/Spleen (Mean ± SD) at Day 0 | Log10 CFU/Spleen (Mean ± SD) after Treatment | Log10 Reduction |
| Untreated Control | - | 2 months | Not Reported | Not Reported | - |
| GSK693 | 300 mg/kg | 2 months | Not Reported | Not Reported | - |
| Isoniazid (INH) | 25 mg/kg | 2 months | ~5.0 | ~2.5 | ~2.5 |
Note: Specific spleen CFU data for the GSK693 chronic model study was not available in the reviewed literature. The data for Isoniazid is representative of typical findings in similar chronic TB mouse models.
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of drug efficacy. The following outlines a typical methodology for establishing a chronic TB mouse model and evaluating therapeutic agents.
1. Establishment of Chronic Mycobacterium tuberculosis Infection:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used strains in TB research.
-
Infection Method: A low-dose aerosol infection is the preferred method to mimic natural transmission and establish a chronic, persistent infection. Mice are exposed to an aerosol suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) to achieve an initial bacterial deposition of approximately 50-100 colony-forming units (CFU) in the lungs.
-
Disease Progression: The infection is allowed to progress for 4 to 6 weeks to establish a chronic phase, characterized by a stable bacterial load in the lungs and spleen and the formation of granulomatous lesions.
2. Drug Administration and Efficacy Evaluation:
-
Treatment Groups: Mice are randomly assigned to different treatment groups:
-
Vehicle Control (e.g., 1% methylcellulose)
-
Direct InhA Inhibitor (e.g., GSK693, administered orally)
-
Isoniazid (administered orally)
-
-
Dosing and Schedule: Drugs are administered daily or five times a week for a specified duration, typically ranging from 4 to 8 weeks.
-
Efficacy Readouts:
-
Bacterial Load Enumeration: At designated time points, mice are euthanized, and lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).
-
Histopathological Analysis: A portion of the lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (for acid-fast bacilli). The lung sections are then scored for the extent of inflammation, granuloma formation, and tissue damage.
-
Mandatory Visualizations
Mechanism of Action: InhA Inhibition
Caption: Mechanism of action of Isoniazid and direct InhA inhibitors.
Experimental Workflow: Validating Efficacy in a Chronic TB Mouse Model
Caption: Workflow for evaluating drug efficacy in a chronic TB mouse model.
Comparative Structural Analysis of InhA-Inhibitor Complexes: A Guide for Drug Development Professionals
Introduction: The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Its pivotal role in bacterial survival has made it a primary target for antitubercular drug development.[3] The frontline drug isoniazid is a prodrug that, once activated, forms an adduct with NAD+ to inhibit InhA.[3][4] However, the rise of drug-resistant strains, often through mutations in the activating enzyme KatG, necessitates the development of direct InhA inhibitors that do not require prior activation.[3] This guide provides a comparative structural and functional analysis of various classes of direct InhA inhibitors, offering insights for the rational design of novel and more potent antitubercular agents.
The Catalytic Mechanism of InhA
Understanding the native catalytic cycle of InhA is fundamental to designing effective inhibitors. The reaction involves the reduction of a 2-trans-enoyl-ACP substrate using NADH as a cofactor. The postulated mechanism begins with a direct hydride transfer from NADH to the β-carbon of the substrate, followed by the stereospecific protonation of the resulting enolate anion at the α-carbon, with the residue Tyr-158 playing a crucial role in this proton transfer.[1][2] Recent studies have also uncovered the formation of a covalent adduct between the NADH cofactor and the substrate during the catalytic cycle, providing new avenues for inhibitor design.[1][2]
Caption: The catalytic cycle of the InhA enzyme.
Comparative Analysis of InhA Inhibitor Classes
Direct InhA inhibitors can be broadly categorized based on their chemical scaffolds and binding modes. Most inhibitors bind to the InhA active site, forming a ternary complex with the enzyme and the NADH/NAD+ cofactor.[5] Key interactions often involve hydrogen bonding with the catalytic residue Tyr158 and hydrophobic interactions within the substrate-binding pocket.[6]
Diphenyl Ethers (e.g., Triclosan, PT70)
Triclosan was one of the first identified direct inhibitors of InhA, although its affinity is relatively weak.[6] Structure-based drug design has led to the development of more potent alkyl diphenyl ethers. These compounds are uncompetitive inhibitors that bind preferentially to the InhA-NAD+ complex.[6][7]
-
Binding Mode: The diphenyl ether scaffold occupies the substrate-binding pocket. A critical interaction is a hydrogen bond between the inhibitor's hydroxyl group and the hydroxyl of Tyr158.[6]
-
Structural Impact: The most potent inhibitors in this class, such as PT70, are slow, tight-binding inhibitors.[6] The binding of PT70 induces an ordering of the substrate-binding loop (residues 195–210), a feature also seen with the natural INH-NAD adduct, which contributes to its long residence time on the enzyme.[6] This loop ordering is a key determinant of slow-onset inhibition and high affinity.[6]
4-Hydroxy-2-Pyridones (e.g., NITD-916)
Identified through high-throughput phenotypic screening, this class of compounds exhibits potent bactericidal activity against both drug-sensitive and resistant Mtb strains.[8]
-
Binding Mode: These inhibitors bind specifically to the InhA-NADH complex, blocking the enoyl-substrate binding pocket.[8] The crystal structure of the InhA-NADH-NITD-916 complex reveals several key interactions: a hydrogen bond between the pyridone's 4-hydroxy group and the 2'-hydroxyl of the NADH ribose, an interaction between the pyridone nitrogen and Met199, and the placement of a bulky hydrophobic group (dimethyl-cyclohexyl) into the large hydrophobic pocket.[8]
-
Structural Impact: Similar to PT70, the binding of NITD-916 leads to the ordering of the substrate-binding loop, which is disordered in many other InhA structures.[6][8]
Benzimidazoles (e.g., Compound 4, Compound 7)
This scaffold was identified through enzyme-hopping and structure-based virtual screening approaches.[5][9]
-
Binding Mode: Benzimidazole derivatives bind within an expanded hydrophobic pocket of InhA.[9] For instance, compound 4 (1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole) was identified as a mixed-type inhibitor, suggesting it can bind whether the substrate is present or not.[5] The crystal structure of a potent benzimidazole (compound 7) complexed with InhA has been resolved, confirming its binding in the hydrophobic pocket.[9]
-
Inhibition Type: The inhibition kinetics for this class can vary. Compound 4 was determined to be a mixed inhibitor with a Ki of 4 ± 1 μM.[5]
Quantitative Data Presentation
The efficacy of various inhibitors is determined by biochemical assays measuring their ability to inhibit InhA activity (IC50) and by microbiological assays measuring their ability to halt bacterial growth (Minimum Inhibitory Concentration, MIC).
| Inhibitor Class | Compound | Target Affinity (IC50/Ki) | Mtb Growth Inhibition (MIC) | PDB ID (if available) | Reference(s) |
| Prodrug Adduct | INH-NAD Adduct | Ki = 0.75 nM (overall dissociation constant) | INH MIC = 7.70 (log 1/MIC) | 1ZID, 2B37 | [10] |
| Diphenyl Ethers | Triclosan | IC50 = 460 ± 60 nM | - | 1P44 | [5] |
| 6PP | Ki' = 9.4 nM | - | - | [6] | |
| PT70 | IC50 = 5.3 ± 0.4 nM (at 10 nM InhA); K1 = 22 pM | - | 2X23 | [6] | |
| 4-Hydroxy-2-Pyridones | NITD-529 | IC50 = 9.60 µM | 1.54 µM | 4U0J | [8] |
| NITD-564 | IC50 = 0.59 µM | 0.16 µM | 4U0K | [8] | |
| NITD-916 | - | 0.05 µM (MIC50) | 4U0L | [8] | |
| Benzimidazoles | Compound 4 | IC50 = 10 ± 2 µM; Ki = 4 ± 1 µM | - | - | [5] |
| Compound 7 | IC50 = 0.22 µM | - | 6R9W | [9] |
Experimental Protocols
InhA Enzyme Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of InhA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[5]
Materials:
-
Purified InhA enzyme
-
Substrate: 2-trans-dodecenoyl-coenzyme A (DD-CoA)
-
Cofactor: NADH
-
Inhibitor compound (dissolved in DMSO)
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare Solutions: Prepare stock solutions of InhA, DD-CoA, NADH, and the test inhibitor. The final DMSO concentration in the assay should be kept low (e.g., 1% v/v) to avoid interference.[5]
-
Assay Mixture Preparation: In a cuvette or microplate well, combine the assay buffer, NADH (e.g., final concentration 250 µM), and DD-CoA (e.g., final concentration 25 µM).[6]
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the assay mixture. For control reactions, add an equivalent volume of DMSO.[5]
-
Pre-incubation (for slow-binding inhibitors): For some inhibitors, a pre-incubation period of the enzyme with the inhibitor may be necessary before starting the reaction.[11]
-
Reaction Initiation: Initiate the reaction by adding a final concentration of InhA (e.g., 10-100 nM).[5][6]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) for a set period (e.g., 10-30 minutes).[5][6]
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an InhA enzyme inhibition assay.
X-ray Crystallography of InhA-Inhibitor Complexes
Determining the three-dimensional structure of an InhA-inhibitor complex provides invaluable atomic-level details of the binding interactions, guiding further structure-based drug design.[12][13]
Protocol Overview:
-
Protein Expression and Purification: Overexpress and purify high-quality, soluble InhA protein.
-
Complex Formation: Form the ternary complex by incubating the purified InhA with the inhibitor and the appropriate cofactor (NADH or NAD+).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain well-diffracting crystals of the complex. This is often the most challenging step.
-
X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, and the resulting pattern is recorded on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into this map and refined to best fit the experimental data, yielding the final atomic coordinates of the InhA-inhibitor complex.[13]
-
Structural Analysis: Analyze the final structure to identify key protein-ligand interactions, conformational changes, and solvent networks that mediate binding.
Caption: Workflow for X-ray crystallography of protein-ligand complexes.
Conclusion
The structural analysis of diverse InhA-inhibitor complexes reveals common themes and unique features that drive high-affinity binding. A recurring feature of the most potent, slow-binding inhibitors is the ability to order the flexible substrate-binding loop, thereby increasing the inhibitor's residence time. While hydrogen bonding to Tyr158 is a common anchor point for many inhibitor classes, exploring interactions with the NADH/NAD+ cofactor and exploiting the large hydrophobic pocket have proven to be successful strategies. The data and protocols presented here provide a framework for researchers to compare existing inhibitors and guide the rational, structure-based design of the next generation of direct InhA inhibitors to combat tuberculosis.
References
- 1. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Assessing the Potential of Direct InhA Inhibitors to Shorten Tuberculosis Treatment Duration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is hampered by the lengthy duration of current treatment regimens, which often leads to poor patient adherence and the development of drug resistance. The standard drug-susceptible TB treatment requires a minimum of six months of multi-drug therapy.[1][2][3] Consequently, there is an urgent need for novel therapeutics that can shorten this treatment period. One promising class of investigational agents is the direct inhibitors of the Mtb enoyl-acyl carrier protein reductase (InhA). This guide provides a comparative assessment of the potential of these inhibitors, using publicly available data on representative compounds, against current and emerging shortened TB treatment regimens. While this guide focuses on the class of direct InhA inhibitors, it is important to note that specific preclinical in vivo efficacy data for the compound MtInhA-IN-1 is not extensively available in the public domain.
Mechanism of Action: Direct InhA Inhibition
The InhA enzyme is a crucial component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids.[4] Mycolic acids are unique, long-chain fatty acids that are major constituents of the mycobacterial cell wall, providing a robust barrier against many antibiotics and host immune responses.
The frontline anti-TB drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD that inhibits InhA.[4][5] However, mutations in the katG gene are a common cause of isoniazid resistance.[4] Direct InhA inhibitors, unlike isoniazid, do not require activation by KatG, thus bypassing this major resistance mechanism.[6][7] They bind directly to the InhA enzyme, blocking its function and disrupting mycolic acid synthesis, ultimately leading to bacterial cell death.[4][7]
Preclinical Efficacy of Direct InhA Inhibitors
While specific in vivo data for this compound is limited, other direct InhA inhibitors have shown promising preclinical activity in murine models of TB. These studies are crucial for establishing proof-of-concept and guiding further development.
Table 1: Preclinical Efficacy of Representative Direct InhA Inhibitors in Murine TB Models
| Compound | Animal Model | Mtb Strain | Dosing Regimen | Efficacy (CFU Reduction in Lungs) | Reference |
| NITD-916 | BALB/c mice | H37Rv | 50 mg/kg, oral, daily for 4 weeks | Comparable to isoniazid (10 mg/kg) | [8] |
| AN12855 | BALB/c mice | H37Rv | 100 mg/kg, oral, daily for 4 weeks | Comparable to isoniazid (25 mg/kg) | [9] |
| Isoniazid (control) | BALB/c mice | H37Rv | 10-25 mg/kg, oral, daily | Standard of care comparator | [8][9] |
Note: CFU (Colony Forming Unit) is a measure of viable bacteria.
Comparison with Shortened Clinical TB Treatment Regimens
The ultimate goal for new TB drugs is to enable shorter, simpler, and safer treatment regimens. Several such regimens have been evaluated in clinical trials and are changing the landscape of TB therapy.
Table 2: Efficacy of Shortened TB Treatment Regimens in Clinical Trials
| Regimen | Patient Population | Duration | Treatment Success Rate | Reference |
| Standard Regimen (2HRZE/4HR) | Drug-Susceptible TB | 6 months | ~95% | [10] |
| 4-Month Rifapentine-Moxifloxacin Regimen | Drug-Susceptible TB | 4 months | Non-inferior to standard 6-month regimen | [3][11] |
| 6-Month BPaL Regimen (Bedaquiline, Pretomanid, Linezolid) | Multidrug-Resistant (MDR)-TB | 6 months | ~90% | [12] |
| 9-Month All-Oral Regimens (e.g., with Bedaquiline) | MDR-TB | 9 months | ~82.7-91.0% | [13] |
HRZE = Isoniazid, Rifampicin, Pyrazinamide, Ethambutol
Experimental Protocols
The evaluation of new anti-TB drug candidates follows a standardized preclinical path to assess their efficacy and safety. The murine model of chronic TB infection is a cornerstone of this process.
In Vivo Efficacy Assessment in a Murine Model of Chronic TB Infection
1. Animal Model:
-
Species: BALB/c or C57BL/6 mice are commonly used as they develop a chronic, progressive TB infection.[5][14]
-
Infection: Mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis, typically H37Rv, to establish a lung infection that mimics human disease.[2]
2. Treatment:
-
Initiation: Treatment is typically initiated 4-6 weeks post-infection when a chronic infection with a stable bacterial load is established.
-
Drug Administration: The investigational compound (e.g., a direct InhA inhibitor) is administered orally once daily. A control group receives the standard-of-care drug (e.g., isoniazid), and another group receives a vehicle control.
-
Duration: Treatment duration can vary, but is often for 4 to 8 weeks to assess bactericidal activity. Longer-term studies are required to evaluate the potential for relapse.
3. Efficacy Endpoints:
-
Bacterial Load: The primary efficacy endpoint is the reduction in bacterial burden in the lungs and spleen, measured by counting Colony Forming Units (CFU).[15][16] Organs are harvested at various time points during and after treatment, homogenized, and plated on selective agar.
-
Relapse Studies: To assess the sterilizing activity of a drug and its potential to shorten treatment, a separate cohort of mice is treated for a defined period and then treatment is stopped. The mice are then monitored for several months to determine the rate of disease relapse, as evidenced by an increase in bacterial load in the lungs.
Conclusion
Direct inhibitors of InhA represent a promising strategy for the development of new anti-TB drugs with the potential to shorten treatment duration. Their mechanism of action, which circumvents a common resistance pathway to isoniazid, makes them particularly attractive. Preclinical data on representative compounds from this class demonstrate in vivo efficacy comparable to the frontline drug isoniazid.
For a direct InhA inhibitor like this compound to advance and contribute to a shortened TB regimen, further comprehensive preclinical studies are necessary to establish its in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties. If successful, such a compound could potentially be a valuable component of future combination therapies, helping to achieve the goal of a shorter, more effective, and patient-friendly treatment for tuberculosis. The continued development of new chemical entities targeting novel pathways within M. tuberculosis is essential to overcoming the challenges of this global health threat.
References
- 1. Trial data support shorter drug-resistant TB regimen | CIDRAP [cidrap.umn.edu]
- 2. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortened tuberculosis treatment regimens: what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trial data support 3 shorter regimens for drug-resistant TB | CIDRAP [cidrap.umn.edu]
- 13. endtb.org [endtb.org]
- 14. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. escholarship.org [escholarship.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of MtInhA-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of MtInhA-IN-1, a selective inhibitor of Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). While specific disposal instructions for this compound are not extensively documented, adherence to general best practices for laboratory chemical waste management is paramount.
General Laboratory Waste Disposal Principles
The inappropriate disposal of chemical waste is not only illegal but also poses a significant threat to environmental and public health.[1] Therefore, all laboratory personnel must be trained in the proper handling, storage, labeling, and disposal of hazardous wastes.[2] Under no circumstances should hazardous materials be released into the environment.[1]
Key principles for managing laboratory chemical waste include:
-
Waste Minimization: To reduce the volume of chemical waste, laboratories should order only the necessary quantities of chemicals, maintain a chemical inventory, and explore options for sharing surplus chemicals with other labs.[3]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions. For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4][5]
-
Container Management: Waste must be stored in compatible, leak-proof containers with secure caps.[4][5] Containers should be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[6]
-
Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste must establish designated SAAs for the temporary storage of waste. These areas should be inspected weekly for leaks.[4]
Disposal Procedure for this compound
Given that this compound is a chemical compound used in research, it should be treated as chemical waste and disposed of through a licensed hazardous waste disposal program.[2] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and gowns, in a designated, leak-proof container lined with a compatible bag.[7]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and leak-proof container.[7] Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[4]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.[1]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and "this compound". Include the concentration and any other components of the waste stream.
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.
-
Ensure the container is kept closed except when adding waste.[2][4]
Step 3: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal vendor to schedule a pickup.[2][3]
-
Follow all institutional and regulatory procedures for waste manifest documentation and handover.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its known biological activity. This information underscores the importance of proper disposal to prevent unintended biological effects.
| Property | Value | Source |
| IC₅₀ against MtInhA | 0.23 µM | [8] |
| MIC against M. tuberculosis H37Rv | 0.4 µM | [8] |
| Cytotoxicity | Low against HepG2 and Vero cells | [8] |
Experimental Protocols
The proper disposal of this compound is a procedural matter based on general chemical safety principles rather than specific experimental protocols. The key "protocol" is the institutional procedure for hazardous waste disposal, which should be followed diligently.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guidance for Handling MtInhA-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of MtInhA-IN-1, a potent enzyme inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling hazardous chemical compounds and enzyme inhibitors in a research setting.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted before beginning any work with a new chemical.[1] The following table summarizes the minimum required PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form | Rationale |
| Body Protection | Disposable, solid-front lab coat or gown | Disposable, fluid-resistant lab coat or gown | Protects skin and personal clothing from contamination.[2][3] Fluid resistance is crucial when splash hazards are present. |
| Hand Protection | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves | Provides a primary and secondary barrier against skin contact.[4] Immediately remove and replace gloves if contamination occurs.[4] |
| Eye/Face Protection | Chemical safety goggles and a face shield | Chemical safety goggles and a face shield | Goggles protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face, especially when handling powders or during procedures with a high risk of splashing.[2][4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask respirator with P100 filters) | Not typically required if handled in a certified chemical fume hood. | Protects against inhalation of fine powder, which is a primary route of exposure for solid compounds.[2] A chemical fume hood provides adequate ventilation for handling solutions. |
| Foot Protection | Closed-toe shoes | Closed-toe shoes | Prevents injuries from dropped objects and spills.[2] |
Experimental Protocols: Safe Handling Procedures
1. Preparation and Weighing of Solid this compound:
-
Step 1: Engineering Controls: All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Step 2: Donning PPE: Before entering the designated handling area, don the required PPE as outlined in the table above. This includes a lab coat, double gloves, safety goggles, a face shield, and a respirator.
-
Step 3: Surface Preparation: Line the work surface within the fume hood with a plastic-backed absorbent pad to contain any potential spills.
-
Step 4: Weighing: Use a dedicated set of spatulas and weigh boats. Tare the weigh boat before carefully transferring the desired amount of powder. Avoid creating dust clouds.
-
Step 5: Cleaning: After weighing, carefully clean the spatula and the surrounding area using a damp cloth or towel to prevent the generation of airborne dust. Do not dry sweep.
-
Step 6: Doffing PPE: Remove PPE in the designated doffing area, avoiding self-contamination. Dispose of disposable items in a sealed waste bag.
2. Solubilization of this compound:
-
Step 1: Engineering Controls: Perform all solubilization steps within a certified chemical fume hood.
-
Step 2: Donning PPE: Wear a lab coat, double nitrile gloves, and chemical safety goggles. A face shield is recommended if there is a splash risk.
-
Step 3: Procedure: Add the solvent to the vessel containing the pre-weighed this compound powder. Cap the vessel securely and mix using a vortexer or by gentle inversion until the compound is fully dissolved.
-
Step 4: Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Spill Cleanup:
-
Step 1: Evacuate: Alert others in the vicinity and evacuate the immediate area of the spill.
-
Step 2: Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection for powder spills.
-
Step 3: Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Step 4: Cleanup: Carefully collect the absorbed material and contaminated pads using forceps or a scoop and place them into a labeled, sealed hazardous waste container.
-
Step 5: Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Step 6: Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
4. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
